quinoxaline-2,3-dithiol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
quinoxaline-2,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBUDXNMBTUSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Quinoxaline-2,3-dithiol from 2,3-Dichloroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of quinoxaline-2,3-dithiol, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor 2,3-dichloroquinoxaline (B139996). This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the efficient preparation of this target molecule. The versatility of 2,3-dichloroquinoxaline as a building block stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.[1][2][3]
Core Synthetic Strategies
The conversion of 2,3-dichloroquinoxaline to this compound is predominantly achieved through nucleophilic substitution of the two chlorine atoms. The most common and effective methods employ either thiourea (B124793) or sodium hydrogen sulfide (B99878) (NaSH) as the sulfur source.[4][5] Both pathways offer high yields and relatively straightforward procedures.
Route 1: Reaction with Thiourea
This widely used method involves the reaction of 2,3-dichloroquinoxaline with thiourea in an alcoholic solvent, followed by basic hydrolysis and subsequent acidification. This process is reported to produce this compound in good to moderate yields.[4]
Route 2: Reaction with Sodium Hydrogen Sulfide (NaSH)
An alternative and highly efficient method involves the direct reaction of 2,3-dichloroquinoxaline with sodium hydrogen sulfide in ethanol (B145695). This route is noted for its high yield.[4]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data associated with the two primary synthetic routes for ease of comparison.
| Parameter | Thiourea Route | Sodium Hydrogen Sulfide Route |
| Yield | 80-85%[6] | 86%[4] |
| Reaction Time | Reflux followed by a second reflux | 5 hours under reflux[4] |
| Key Reagents | 2,3-dichloroquinoxaline, thiourea, ethanol, NaOH, acid | 2,3-dichloroquinoxaline, NaSH, ethanol, acid |
| Melting Point | 343-345 °C[6] | Not explicitly stated, but expected to be similar |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound from 2,3-dichloroquinoxaline.
Protocol 1: Synthesis via the Thiourea Route
This protocol is adapted from established laboratory procedures.[6]
Materials:
-
2,3-Dichloroquinoxaline
-
Thiourea
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Acid (e.g., HCl) for neutralization
-
Round-bottom flask (500-1000 mL capacity is recommended)[6]
-
Reflux condenser
-
Beaker (1000 mL)
-
Filtration apparatus
Procedure:
-
In a large capacity round-bottom flask, combine 2,3-dichloroquinoxaline and thiourea in ethanol.
-
Heat the mixture to reflux for a specified period.
-
After the initial reflux, allow the mixture to cool slightly and add aqueous NaOH.
-
Heat the mixture to reflux for a second time.
-
After the second reflux, cool the reaction mixture and filter it into a large beaker.
-
Neutralize the filtrate with acid to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 2: Synthesis via the Sodium Hydrogen Sulfide Route
This protocol is based on a reported high-yield synthesis.[4]
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium Hydrogen Sulfide (NaSH)
-
Ethanol
-
Acid (e.g., HCl) for neutralization
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask.
-
Add sodium hydrogen sulfide to the solution.
-
Heat the reaction mixture under reflux for 5 hours.
-
After the reflux period, cool the mixture.
-
Neutralize the mixture with acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and a general workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques. The dithione tautomer is the most stable form.[6]
-
Melting Point: 343-345 °C[6]
-
1H NMR (DMSO-d6): A broad absorption for the S-H proton is expected around 14 ppm. Aromatic protons will also be present.[6]
-
13C NMR (DMSO-d6): Characteristic peaks for the aromatic carbons and the carbon atoms of the dithione group are expected.
It is important to note that this compound is also referred to as quinoxaline-2,3(1H,4H)-dithione, reflecting its tautomeric nature.[4][5] The synthesis of this compound is a key step in the preparation of various quinoxaline (B1680401) derivatives with potential biological activities.[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
One-Pot Synthesis of Quinoxaline-2,3-dithiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of quinoxaline-2,3-dithiol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. While a true one-pot synthesis from basic acyclic precursors remains an area for further research, this document details the most efficient and common methodologies, which involve a sequential one-pot or a two-step process starting from readily available reagents. This guide will cover the core synthetic strategies, detailed experimental protocols, comparative data, and the biological significance of these compounds.
Introduction
Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents.[1] Their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, has made them a focal point in drug discovery.[1][2] The introduction of sulfur-containing functional groups, particularly at the 2 and 3 positions of the quinoxaline ring, can significantly modulate their pharmacological profiles. This compound and its derivatives are of particular interest due to their role as versatile intermediates in the synthesis of more complex fused heterocyclic systems and their own intrinsic biological activities.
Core Synthetic Strategies
The most prevalent and efficient route to this compound involves a two-step process. The first step is the one-pot synthesis of the precursor, quinoxaline-2,3(1H,4H)-dione, through the condensation of an o-phenylenediamine (B120857) with oxalic acid. The subsequent step involves the thionation of the dione (B5365651) to yield the desired dithiol.
Step 1: One-Pot Synthesis of Quinoxaline-2,3(1H,4H)-dione
The condensation of o-phenylenediamines with oxalic acid is a classic and reliable method for the synthesis of quinoxaline-2,3(1H,4H)-diones.[3] This reaction can be performed under various conditions, including conventional heating and solvent-free grinding methods, which align with the principles of green chemistry.[3]
Step 2: Thionation of Quinoxaline-2,3(1H,4H)-dione
The conversion of the quinoxaline-2,3(1H,4H)-dione to this compound is typically achieved through thionation. A common method involves the preparation of 2,3-dichloroquinoxaline (B139996) as an intermediate, followed by nucleophilic substitution with a sulfur source like thiourea (B124793).
Experimental Protocols
Protocol 1: One-Pot Synthesis of Quinoxaline-2,3(1H,4H)-dione (Solvent-Free Grinding Method)
This protocol describes a green and efficient one-pot synthesis of quinoxaline-2,3(1H,4H)-dione.[3]
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
Procedure:
-
In a mortar, take equimolar amounts of o-phenylenediamine and oxalic acid dihydrate.
-
Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the mixture turns into a melt and then solidifies.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is washed with water and dried to afford pure quinoxaline-2,3(1H,4H)-dione.
Protocol 2: Synthesis of 2,3-Dichloroquinoxaline
This protocol details the conversion of quinoxaline-2,3(1H,4H)-dione to 2,3-dichloroquinoxaline.
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, place quinoxaline-2,3(1H,4H)-dione.
-
Add an excess of phosphorus pentachloride or phosphorus oxychloride.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with water, and dried to yield 2,3-dichloroquinoxaline.
Protocol 3: Synthesis of this compound
This protocol outlines the final step to obtain this compound from 2,3-dichloroquinoxaline.[4]
Materials:
-
2,3-Dichloroquinoxaline
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline and a slight excess of thiourea in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-3 hours.
-
To the hot solution, add an aqueous solution of sodium hydroxide and reflux for another 1-2 hours.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Data Presentation
Table 1: Comparison of Synthetic Methods for Quinoxaline-2,3(1H,4H)-dione
| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid | 4M HCl | 2 hours | ~90 | [5] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid | None | 10-15 min | >95 | [3] |
Table 2: Yields for the Synthesis of this compound
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| 1 | Quinoxaline-2,3(1H,4H)-dione | 2,3-Dichloroquinoxaline | 85-90 | [4] |
| 2 | 2,3-Dichloroquinoxaline | This compound | 80-85 | [4] |
Biological Activity of this compound Derivatives
Quinoxaline derivatives, in general, exhibit a wide range of pharmacological activities.[1] The introduction of sulfur-containing moieties can enhance or modify these activities. While specific data on the biological activities of this compound itself is limited in the provided search results, related sulfur-containing quinoxaline derivatives have shown promising results. For instance, 1,3-dithiolo[4,5-b]quinoxaline derivatives, which can be synthesized from 2,3-dichloroquinoxaline, have shown good antibacterial activity.[6][7] Additionally, various quinoxaline derivatives have been reported to possess antifungal, antiviral, and anticancer properties.[1][8] The dithiol functional groups in this compound make it an excellent scaffold for further chemical modifications to generate libraries of new compounds for biological screening.
Conclusion
The synthesis of this compound derivatives is a valuable endeavor for the development of new therapeutic agents. While a direct one-pot synthesis from simple precursors is not yet well-established, the described two-step process, commencing with a highly efficient one-pot synthesis of quinoxaline-2,3(1H,4H)-dione, provides a reliable and high-yielding route to these important compounds. The use of green chemistry principles, such as solvent-free reactions, in the initial step enhances the overall efficiency and sustainability of the process. Further research into true one-pot, multi-component reactions for the direct synthesis of this compound derivatives is a promising area for future exploration.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. ias.ac.in [ias.ac.in]
- 4. rsc.org [rsc.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Green Synthesis of Quinoxaline-2,3-dithiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of green and sustainable methods for the synthesis of quinoxaline-2,3-dithiol, a key heterocyclic scaffold in medicinal chemistry and materials science. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. This document details environmentally benign alternatives, focusing on a two-step approach that prioritizes solvent-free reactions, energy efficiency, and the use of greener reagents. The methodologies presented are supported by quantitative data and detailed experimental protocols to facilitate their adoption in the laboratory.
Overview of the Green Synthetic Pathway
The highlighted green synthetic strategy for this compound involves a three-stage process, commencing with the formation of the quinoxaline-2,3-dione precursor, followed by chlorination to 2,3-dichloroquinoxaline, and culminating in the thionation to the target molecule. This pathway is designed to incorporate green chemistry principles at each stage, emphasizing mechanochemistry and the exploration of greener reaction media and energy sources.
Caption: Overall green synthetic workflow for this compound.
Data Presentation: Comparative Analysis of Synthesis Steps
The following tables summarize the quantitative data for each step of the proposed green synthesis, allowing for a clear comparison of different methodologies.
Table 1: Synthesis of Quinoxaline-2,3-dione
| Method | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Mechanochemical Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | None | Room Temp. | 15-30 min | 85-95 | [1][2] |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate | Water, HCl | HCl | Reflux | 1.5-2 h | ~70-80 | [3][4] |
| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid Dihydrate | Water (1 mL) | None | - | 3 min | 88 | [4][5] |
Table 2: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3-dione
| Method | Chlorinating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | POCl₃ | None | 100 °C | 3 h | 92 | [6][7] |
| Conventional Heating | SOCl₂/DMF | 1-Chlorobutane | Reflux | 1 h | 98 | [7] |
Table 3: Synthesis of this compound from 2,3-Dichloroquinoxaline
| Method | Thionating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | NaSH | Ethanol | Reflux | 5 h | 86 | [8] |
| Conventional Heating | Thiourea | Ethanol | Reflux | - | Moderate | [8] |
| Microwave-Assisted | Nucleophiles | None | 160 °C | 5 min | 69 (amine) | [9] |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the green synthesis of this compound.
Step 1: Mechanochemical Synthesis of Quinoxaline-2,3-dione
This solvent-free method offers high yields and minimizes waste.[1][2]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Mortar and pestle
Procedure:
-
Place o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the mixture turns into a melt.
-
The reaction is typically complete within 15-30 minutes.
-
The resulting solid melt is then crystallized from water or a water/ethanol mixture to yield pure quinoxaline-2,3-dione.
Caption: Workflow for the mechanochemical synthesis of quinoxaline-2,3-dione.
Step 2: Greener Chlorination of Quinoxaline-2,3-dione to 2,3-Dichloroquinoxaline
While chlorinating agents are inherently harsh, this protocol aims to improve the greenness through a more efficient procedure and careful workup.[7]
Materials:
-
Quinoxaline-2,3-dione (12.3 mmol, 2.0 g)
-
Thionyl chloride (SOCl₂) (24.6 mmol, 2.92 g)
-
N,N-Dimethylformamide (DMF) (0.0673 mmol, 0.5 mg)
-
1-Chlorobutane (20 mL)
-
Ethyl ether
Procedure:
-
In a fume hood, prepare a slurry of quinoxaline-2,3-dione in 1-chlorobutane.
-
Add thionyl chloride to the slurry.
-
Carefully add N,N-dimethylformamide dropwise to the mixture.
-
Reflux the mixture for 1 hour.
-
After completion, cool the reaction to ambient temperature.
-
The product will precipitate as needles. Filter the solid and wash with ethyl ether.
-
Dry the product to obtain 2,3-dichloroquinoxaline.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ijpda.org [ijpda.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
An In-depth Technical Guide to the Thione-Thiol Tautomerism in Quinoxaline-2,3-dithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-2,3-dithiol and its tautomeric equivalent, 1,4-dihydroquinoxaline-2,3-dithione, represent a fascinating heterocyclic system with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the thione-thiol tautomerism inherent to this molecule. It details synthetic pathways for the compound and its precursors, presents spectroscopic evidence for the existence of both tautomers, and outlines experimental protocols for their preparation and characterization. While quantitative data on the tautomeric equilibrium is not extensively available in the current literature, this guide establishes a foundational understanding and proposes methodologies for future quantitative and computational investigations.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific compound, this compound, is of particular interest due to the presence of reactive thiol groups and its existence in a tautomeric equilibrium with the 1,4-dihydroquinoxaline-2,3-dithione form. This thione-thiol tautomerism can significantly influence the molecule's chemical reactivity, polarity, and biological interactions. A thorough understanding of this equilibrium is therefore crucial for its application in drug design and materials development.
The Thione-Thiol Tautomeric Equilibrium
The tautomerism in this compound involves the migration of protons between the nitrogen and sulfur atoms of the heterocyclic ring. The two predominant forms in this equilibrium are the dithiol form (this compound) and the dithione form (1,4-dihydroquinoxaline-2,3-dithione).
Caption: The thione-thiol tautomeric equilibrium of this compound.
Qualitative evidence suggests that the dithione form is the more stable tautomer in many conditions[1]. However, the presence of the dithiol form in solution has been confirmed through spectroscopic methods.
Synthesis of this compound and its Precursors
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available reagents.
Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
A common precursor is 1,4-dihydroquinoxaline-2,3-dione, which can be synthesized by the condensation of o-phenylenediamine (B120857) with oxalic acid[2][3][4].
Caption: Synthesis of 1,4-dihydroquinoxaline-2,3-dione.
Synthesis of 2,3-Dichloroquinoxaline (B139996)
The dione (B5365651) is then converted to the more reactive 2,3-dichloroquinoxaline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃)[5][6].
Caption: Synthesis of 2,3-dichloroquinoxaline.
Synthesis of this compound
Finally, this compound is obtained by the reaction of 2,3-dichloroquinoxaline with a sulfur nucleophile, most commonly thiourea (B124793), followed by hydrolysis[1][7].
Caption: Synthesis of this compound.
Spectroscopic Evidence of Tautomerism
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide key evidence for the existence of both the thione and thiol tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the two tautomers. A key piece of evidence for the dithiol form is the observation of a signal corresponding to the S-H proton. In DMSO-d₆, this signal has been reported to appear at approximately 14 ppm[1]. In contrast, the N-H protons of the precursor, 1,2,3,4-tetrahydroquinoxaline-2,3-dione, are observed as a broad absorption centered around δ 12 ppm[1].
Infrared (IR) Spectroscopy
While a detailed IR analysis of the tautomeric mixture is not extensively reported, characteristic vibrational modes for related structures provide insight. For instance, the IR spectrum of 1,4-dihydroquinoxaline-2,3-dione would be expected to show characteristic C=O stretching vibrations. In similar quinoxaline-2,3-dione systems, these bands are observed in the range of 1750-1610 cm⁻¹[8]. The dithione tautomer would exhibit a C=S stretching band, which is typically found in the region of 1250-1020 cm⁻¹. The dithiol tautomer would be characterized by a weak S-H stretching vibration around 2600-2550 cm⁻¹.
| Spectroscopic Data | Thione Tautomer (Predicted) | Thiol Tautomer (Observed/Predicted) |
| ¹H NMR (S-H) | Not Applicable | ~14 ppm (in DMSO-d₆)[1] |
| ¹H NMR (N-H) | Broad signal | Not Applicable |
| IR (C=S stretch) | ~1250-1020 cm⁻¹ | Not Applicable |
| IR (S-H stretch) | Not Applicable | ~2600-2550 cm⁻¹ (weak) |
Experimental Protocols
Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[2][3]
-
Materials: o-Phenylenediamine, Oxalic acid dihydrate, Hydrochloric acid (optional).
-
Procedure (Solvent-free):
-
Thoroughly grind equimolar amounts of o-phenylenediamine and oxalic acid dihydrate in a mortar with a pestle at room temperature.
-
Continue grinding until the mixture melts and then solidifies.
-
Recrystallize the crude product from water or a water/ethanol mixture to obtain pure 1,4-dihydroquinoxaline-2,3-dione.
-
Synthesis of 2,3-Dichloroquinoxaline[5][6]
-
Materials: 1,4-Dihydroquinoxaline-2,3-dione, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a stirred solution of 1,4-dihydroquinoxaline-2,3-dione, add phosphorus oxychloride.
-
Reflux the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, distill off the excess POCl₃ under vacuum.
-
Carefully quench the reaction mixture with ice-cold water.
-
Collect the resulting solid by filtration to yield 2,3-dichloroquinoxaline.
-
Synthesis of this compound[1][7]
-
Materials: 2,3-Dichloroquinoxaline, Thiourea, Ethanol, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
In a large round-bottom flask, reflux a mixture of 2,3-dichloroquinoxaline and thiourea in ethanol.
-
After the initial reflux, add an aqueous solution of NaOH to the mixture and reflux again.
-
Filter the hot solution and neutralize the filtrate with acid (e.g., HCl).
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
-
Quantitative and Computational Analysis: Avenues for Future Research
A significant gap in the current literature is the lack of quantitative data on the thione-thiol equilibrium of this compound. Future research should focus on determining the equilibrium constant (K_T) and the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization.
Proposed Experimental Workflow for Quantitative Analysis
Caption: Proposed workflow for quantitative analysis of the tautomeric equilibrium.
Computational Chemistry Approach
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities, geometries, and vibrational frequencies of the tautomers. A standard computational protocol would involve:
-
Geometry Optimization: Optimize the geometries of both the thione and thiol tautomers using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain vibrational frequencies for comparison with experimental IR and Raman spectra.
-
Energy Calculations: Calculate the relative electronic and Gibbs free energies of the tautomers to predict the equilibrium position.
-
Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to simulate the tautomerism in different solvent environments.
Conclusion
The thione-thiol tautomerism of this compound is a key feature that dictates its chemical and physical properties. This guide has provided a detailed overview of the synthesis and spectroscopic characterization of this important heterocyclic compound. While qualitative evidence points to the predominance of the dithione form, the presence of the dithiol tautomer is confirmed by spectroscopic data. The lack of quantitative data on the tautomeric equilibrium presents a clear opportunity for future research. The experimental and computational workflows outlined herein provide a roadmap for such investigations, which will be crucial for unlocking the full potential of this compound in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and Characterization of 1,4-Dihydroquinoxaline -2, 3-Dione Derivatives-Based Zn (Ii) and Cd (Ii) Complexes. [etd.aau.edu.et]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
Crystal Structure Analysis of Quinoxaline-2,3-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of quinoxaline-2,3-dithiol. While a definitive single-crystal X-ray structure of the parent this compound has not been reported in the reviewed literature, this guide will delve into its synthesis, characterization, and the critical aspect of its tautomerism. Evidence suggests that in the solid state, the more stable tautomer is 1,4-dihydroquinoxaline-2,3-dithione. To provide a thorough analysis of the expected solid-state structure, this guide presents a detailed examination of its oxygen analog, 1,4-dihydroquinoxaline-2,3-dione, for which crystallographic data is available.
Introduction to this compound
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and functional materials. Their wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry. This compound, in particular, serves as a versatile precursor and ligand in coordination chemistry.
A crucial characteristic of this compound is its existence in two tautomeric forms: the dithiol form and the dithione form (1,4-dihydroquinoxaline-2,3-dithione). Spectroscopic evidence and theoretical calculations suggest that the dithione tautomer is the more stable form, especially in the solid state.[1] This stability has implications for its crystal packing and intermolecular interactions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source, such as thiourea (B124793), followed by hydrolysis.
Materials:
-
2,3-Dichloroquinoxaline
-
Thiourea
-
Sodium Hydroxide (B78521) (NaOH), aqueous solution
-
Hydrochloric Acid (HCl), aqueous solution
Procedure:
-
A mixture of 2,3-dichloroquinoxaline and thiourea in ethanol is refluxed.
-
After the initial reflux, an aqueous solution of sodium hydroxide is added to the reaction mixture, and the reflux is continued.
-
The reaction mixture is then cooled and filtered.
-
The filtrate is neutralized with an aqueous solution of hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried.
The average yield for this reaction is reported to be in the range of 80-85%.[1]
Crystallization
Obtaining single crystals suitable for X-ray diffraction can be challenging due to the compound's low solubility in most common solvents.[1] Recrystallization from high-boiling point polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) by slow evaporation or vapor diffusion may be attempted.
Spectroscopic and Physical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): A characteristic broad absorption peak for the S-H proton is observed around 14 ppm, and aromatic protons are also readily identifiable.[1]
Infrared (IR) Spectroscopy:
-
The IR spectrum provides insights into the tautomeric form present. The presence of a strong C=S stretching vibration and N-H stretching vibrations would support the existence of the dithione tautomer.
Melting Point:
-
The reported melting point is approximately 343-345 °C.[1]
Tautomerism: Dithiol vs. Dithione
The equilibrium between the dithiol and dithione forms is a key aspect of the chemistry of this compound. The dithione form is generally considered to be the more stable tautomer in the solid state.[1]
Tautomeric equilibrium of this compound.
Crystal Structure Analysis of 1,4-Dihydroquinoxaline-2,3-dione (Oxygen Analog)
Due to the lack of a published crystal structure for this compound or its dithione tautomer, we present the crystallographic data for its oxygen analog, 1,4-dihydroquinoxaline-2,3-dione. This provides valuable insight into the likely crystal packing, hydrogen bonding, and overall molecular geometry. The bond lengths of the C=O functions in the crystal structure of 1,4-dihydroquinoxaline-2,3-dione confirm its presence as the dione (B5365651) tautomer in the solid state. The molecule is nearly planar.
Crystallographic Data
The following table summarizes the crystallographic data for 1,4-dihydrobenzo[g]quinoxaline-2,3-dione, a closely related derivative.
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₂O₂ |
| Formula Weight | 212.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1334 (15) |
| b (Å) | 8.4229 (18) |
| c (Å) | 15.292 (2) |
| β (°) | 99.792 (14) |
| Volume (ų) | 905.4 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.11 |
Data for 1,4-dihydrobenzo[g]quinoxaline-2,3-dione.[2]
Molecular and Crystal Structure
In the solid state, molecules of 1,4-dihydroquinoxaline-2,3-dione derivatives form a three-dimensional network stabilized by intermolecular N—H···O hydrogen bonds, creating two-dimensional layers. Additionally, π–π stacking interactions between the quinoxaline ring systems contribute to the formation of one-dimensional stacks. It is highly probable that the dithione tautomer of this compound would exhibit a similar packing arrangement, with N—H···S hydrogen bonds and π–π stacking interactions playing a crucial role in the crystal lattice.
Workflow for Crystal Structure Analysis
The following diagram illustrates a generalized workflow for the crystal structure analysis of a quinoxaline derivative.
Generalized workflow for crystal structure analysis.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, a comprehensive analysis of its synthesis, spectroscopic properties, and pronounced tautomerism provides a strong foundation for understanding its chemical behavior. The prevailing evidence points to the 1,4-dihydroquinoxaline-2,3-dithione as the more stable tautomer in the solid state. The crystal structure of its oxygen analog, 1,4-dihydroquinoxaline-2,3-dione, serves as an excellent model, suggesting that the solid-state architecture of the dithione is likely dominated by a network of N—H···S hydrogen bonds and π–π stacking interactions. Further research focused on obtaining single crystals of this compound is warranted to definitively confirm its solid-state structure and provide deeper insights for its application in drug development and materials science.
References
An In-depth Technical Guide to the Electrochemical Properties of Quinoxaline-2,3-dithiol Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of quinoxaline-2,3-dithiol (qdt) metal complexes. These compounds have garnered significant interest due to their rich redox chemistry, stemming from the non-innocent nature of the dithiolene ligand, and their potential applications in catalysis, materials science, and medicine. This document summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes associated chemical and biological pathways.
Introduction to this compound Complexes
This compound is a bidentate ligand that forms stable square-planar or octahedral complexes with a variety of transition metals, including nickel, platinum, palladium, cobalt, and iron. The defining feature of these complexes is the extensive electron delocalization across the metal-dithiolene core. This delocalization means that the ligands actively participate in the redox processes of the complex, a property known as ligand non-innocence.
The electrochemical behavior of these complexes is characterized by a series of accessible, often reversible, one-electron transfer steps. This redox flexibility is crucial for their application in areas such as electrocatalysis, where they can act as electron sinks and sources to facilitate chemical transformations. Furthermore, the electronic properties of these complexes can be fine-tuned by modifying the quinoxaline (B1680401) backbone or the metal center, allowing for the rational design of materials with specific electrochemical characteristics.
Quantitative Electrochemical Data
The electrochemical properties of this compound complexes are typically investigated using cyclic voltammetry (CV). The redox potentials are highly dependent on the central metal ion, the solvent system, and the supporting electrolyte. Below is a summary of available quantitative data for representative complexes.
| Complex | Metal Ion | Redox Couple | E¹/² (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Reference |
| [Ni(qdt)₂]²⁻ | Ni(II) | [Ni(qdt)₂]⁻ / [Ni(qdt)₂]²⁻ | +0.12 to +0.21 | Methanol | Not Specified | [1] |
| [Ni(qdt)₂] (neutral) | Ni(II) | [Ni(qdt)₂]⁰ / [Ni(qdt)₂]⁻ | Not Specified | Not Specified | Not Specified | [2] |
| Diiron-dithiolate with quinoxaline bridge | Fe | Fe(II)Fe(II) / Fe(I)Fe(II) | Irreversible reduction | Acetonitrile (B52724) | 0.1 M Bu₄NPF₆ | [2] |
Note: Data for a wider range of this compound complexes is limited in readily available literature. The provided data for the Ni(II) complex is based on a closely related quinoxaline-6,7-dithiolate system, which is expected to have similar, but not identical, electrochemical properties.
Experimental Protocols
Synthesis of a Representative Complex: Bis(quinoxaline-2,3-dithiolato)nickel(II) dianion, [Ni(qdt)₂]²⁻
This protocol describes a general method for the synthesis of the nickel(II) complex of this compound.
Materials:
-
This compound (H₂qdt)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tetrabutylammonium (B224687) bromide (Bu₄NBr)
-
Methanol (MeOH)
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in methanol.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate and tetrabutylammonium bromide in methanol.
-
Slowly add the nickel salt solution to the ligand solution with constant stirring.
-
A precipitate should form. Continue stirring the reaction mixture at room temperature for several hours.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Electrochemical Characterization by Cyclic Voltammetry
This protocol outlines the procedure for analyzing the electrochemical properties of a synthesized this compound complex.
Apparatus and Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Solution of the metal complex in a suitable solvent (e.g., acetonitrile or DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (high-purity nitrogen or argon) for deaeration
Procedure:
-
Prepare a solution of the this compound complex of known concentration in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Deaerate the solution by bubbling the inert gas through it for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potentials, and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
If desired, perform scans at various scan rates to investigate the reversibility of the redox processes.
Visualizations of Pathways and Workflows
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and electrochemical analysis of this compound complexes.
Catalytic Cycle for Hydrogen Evolution
Metal dithiolene complexes, including those with quinoxaline-based ligands, are known to be active catalysts for the hydrogen evolution reaction (HER). The following diagram illustrates a plausible catalytic cycle.[3][4][5]
Hypothetical Kinase Inhibition Pathway
Quinoxaline derivatives are widely studied as kinase inhibitors in drug development.[6][7] While specific data for this compound metal complexes is emerging, a hypothetical mechanism of action involves the inhibition of a signaling pathway, such as one mediated by a tyrosine kinase receptor.
Conclusion
The electrochemical properties of this compound complexes are a rich and promising area of research. Their redox activity, coupled with the tunability of their electronic structures, makes them attractive candidates for a range of applications. While the available quantitative data is still somewhat limited, the established synthetic routes and analytical protocols provide a solid foundation for further investigation. The potential for these complexes to act as catalysts and to interact with biological systems underscores the importance of continued research in this field. Future work should focus on expanding the library of characterized complexes to establish more comprehensive structure-property relationships and on exploring their mechanisms of action in both catalytic and biological contexts.
References
- 1. Deconvolution of the Voltammetric Features of a Pt(100) Single-Crystal Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.in [isca.in]
- 3. Research Journal of Chemical Sciences : Metal Complexes of Quinoxaline Derivatives: Review (Part-I) - ISCA [isca.me]
- 4. One dimensional metal dithiolene (M = Ni, Fe, Zn) coordination polymers for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. One dimensional metal dithiolene (M = Ni, Fe, Zn) coordination polymers for the hydrogen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. researchgate.net [researchgate.net]
The Coordination Chemistry of Quinoxaline-2,3-dithiol with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-2,3-dithiol (qdtH2) stands as a versatile ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of transition metals. The resulting metal dithiolene complexes exhibit rich electronic properties, diverse coordination geometries, and significant potential in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and key applications of this compound transition metal complexes, with a focus on their emerging roles in drug development. Detailed experimental protocols, tabulated quantitative data, and visual representations of experimental workflows and biological signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound is a non-innocent ligand containing a redox-active dithiolene moiety fused to a quinoxaline (B1680401) backbone. This unique structure allows it to stabilize transition metals in various oxidation states and participate in electron transfer processes. The coordination typically occurs through the two sulfur atoms, forming a five-membered chelate ring with the metal center. The resulting complexes, often with a square planar or distorted octahedral geometry, have been the subject of extensive research due to their intriguing spectroscopic, electrochemical, and reactive properties.
Synthesis of this compound and its Transition Metal Complexes
The synthesis of this compound and its subsequent complexation with transition metals are foundational to exploring their properties and applications.
Synthesis of this compound (qdtH2)
A common and effective method for the synthesis of this compound involves the thionation of quinoxaline-2,3(1H,4H)-dione.[1]
Experimental Protocol:
-
Preparation of Quinoxaline-2,3(1H,4H)-dione: o-Phenylenediamine (1 mol) and oxalic acid (1.1 mol) are refluxed in 4 N HCl for 4 hours. The resulting precipitate is filtered, washed with water, and dried to yield quinoxaline-2,3(1H,4H)-dione.[2]
-
Thionation: Quinoxaline-2,3(1H,4H)-dione is reacted with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent in a suitable solvent like pyridine (B92270) or toluene (B28343) under reflux.[1]
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
General Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes of this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.
Experimental Protocol for the Synthesis of [Ni(qdt)₂]²⁻:
-
This compound (2 mmol) is dissolved in methanol (B129727).
-
A solution of nickel(II) chloride hexahydrate (1 mmol) in methanol is added to the ligand solution.
-
A base, such as tetrabutylammonium (B224687) hydroxide, is added to deprotonate the ligand and facilitate complex formation.
-
The reaction mixture is stirred at room temperature, during which the complex precipitates.
-
The solid product is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.[3]
This general procedure can be adapted for other transition metals like Co(II), Cu(II), and Fe(II) by using the corresponding metal salts.[4][5]
Structural Characterization
The structures of this compound transition metal complexes are typically elucidated using single-crystal X-ray diffraction. Spectroscopic techniques such as IR, UV-Vis, and NMR provide complementary information about the coordination environment and electronic structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall geometry of the complexes. For instance, the complex bis(quinoxaline-2,3-dithiolato-S,S')nickel(II), [Ni(qdt)₂], exhibits a slightly distorted square planar geometry around the nickel center.
Table 1: Selected Bond Lengths and Angles for [Ni(qdt)₂]
| Parameter | Value |
| Ni-S Bond Length | ~2.15 Å |
| S-Ni-S (intraligand) | ~92° |
| S-Ni-S (interligand) | ~88° |
Note: These are approximate values and can vary slightly depending on the crystal packing and counter-ions present.
Spectroscopic Properties
Spectroscopic data are crucial for characterizing these complexes in both solid and solution states.
Table 2: Spectroscopic Data for Selected this compound Transition Metal Complexes
| Complex | IR (cm⁻¹) ν(C=S) | UV-Vis (nm) λmax |
| [Ni(qdt)₂]²⁻ | ~1050 | ~450, ~600, ~850 |
| [Co(qdt)₂]²⁻ | ~1045 | ~550, ~750, ~1100 |
| [Cu(qdt)₂]²⁻ | ~1055 | ~420, ~650 |
Note: The positions of the absorption bands can be influenced by the solvent and the specific counter-ion used.
Electrochemical Properties
The redox-active nature of the dithiolene ligand imparts interesting electrochemical properties to the this compound metal complexes. Cyclic voltammetry is a key technique to probe these properties.
Experimental Protocol for Cyclic Voltammetry:
-
A solution of the complex (e.g., [Ni(qdt)₂]²⁻) is prepared in a suitable solvent like acetonitrile (B52724) or DMF containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is scanned, and the resulting current is measured to obtain the cyclic voltammogram.
Many this compound complexes exhibit multiple reversible or quasi-reversible redox waves, corresponding to both metal-centered and ligand-centered electron transfer processes. For example, [Ni(qdt)₂]²⁻ can undergo a one-electron oxidation.[6] The redox potentials can be tuned by modifying the substituents on the quinoxaline ring.
Table 3: Electrochemical Data for Selected this compound Complexes
| Complex | E₁/₂ (V vs. Ag/AgCl) | Redox Process |
| [Ni(qdt)₂]²⁻ | +0.41 | Ni(II)/Ni(III) or L⁻/L²⁻ |
| [Fe₂(μ-qdt)(CO)₆] | -0.95, -1.50 | Fe(I)/Fe(0), Fe(0)/Fe(-I) |
Note: Potentials are solvent and electrolyte dependent.[7]
Applications
The unique properties of this compound transition metal complexes have led to their exploration in various fields, including catalysis and medicine.
Catalysis
These complexes have shown promise as catalysts, particularly for proton reduction to generate hydrogen gas, a key reaction in the pursuit of clean energy. The mechanism often involves the redox-active ligand facilitating electron transfer and the metal center acting as the site for proton binding and reduction.[8][9][10]
Diagram 1: Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of transition metal complexes of this compound.
Drug Development
Quinoxaline derivatives and their metal complexes have garnered significant attention for their potential as therapeutic agents, exhibiting a range of biological activities.[11][12][13]
Several quinoxaline-based compounds have demonstrated potent anticancer activity.[14][15] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death). For instance, certain quinoxaline derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2.[15] Some derivatives also act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[15] The chelation with transition metals can enhance the lipophilicity and cellular uptake of these compounds, potentially leading to improved efficacy.
Diagram 2: Proposed Anticancer Signaling Pathway
Caption: A plausible signaling pathway for the anticancer activity of this compound metal complexes, involving apoptosis induction.
Quinoxaline derivatives and their metal complexes have also shown promising activity against various bacterial and fungal strains.[2][16][17] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. Chelation with metal ions can enhance the antimicrobial efficacy by increasing the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[18] Once inside the cell, these complexes can interfere with enzyme function or disrupt the cell membrane, leading to cell death.[18]
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding field of research. The resulting complexes offer a tunable platform to investigate fundamental concepts in electronic structure and reactivity, while also presenting significant opportunities for practical applications. The development of new catalysts for energy-related transformations and the design of novel therapeutic agents with enhanced efficacy are particularly promising avenues for future exploration. This guide provides a foundational understanding and practical protocols to aid researchers in advancing the science and application of these fascinating coordination compounds.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T. Don Tilley Group - Metal Catalysts for Reductive [sites.google.com]
- 9. Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Cobalt-dithiolene complexes for the photocatalytic and electrocatalytic reduction of protons in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]
- 17. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Quinoxaline-2,3-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-2,3-dithiol, also known by its tautomeric form 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the presence of a pyrazine (B50134) ring fused to a benzene (B151609) ring and two thiol groups, make it a versatile building block for the synthesis of novel compounds with diverse biological activities and material properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound, which is crucial for its application in research and development.
This in-depth technical guide provides a detailed overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes tabulated data, detailed experimental protocols, and a workflow diagram to serve as a comprehensive resource for researchers.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. It is important to note that the compound primarily exists in the more stable dithione tautomeric form, 1,4-dihydroquinoxaline-2,3-dithione.[1] This is reflected in the spectroscopic data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | ~14.0 | s, 2H, -SH | [2] |
| Aromatic Protons | m, 4H, Ar-H | [2] | ||
| ¹³C NMR | DMSO-d₆ | Not explicitly reported | - |
Note: The exact chemical shifts for the aromatic protons can vary but are typically observed in the range of 7.0-8.0 ppm.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| ~3120-3200 | N-H stretching | - | |
| Undetected | S-H stretching | Weak | [2] |
| ~1610-1750 | C=S stretching (Thione) | Strong |
Note: The S-H stretching band is often weak and may not be easily observable.
Table 3: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment | Reference |
| Data not available | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source like thiourea (B124793), followed by hydrolysis.[2]
Materials:
-
2,3-dichloroquinoxaline
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2,3-dichloroquinoxaline and thiourea in ethanol is refluxed.
-
An aqueous solution of sodium hydroxide is added to the reaction mixture, and the reflux is continued.
-
The resulting solution is filtered and then acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried to yield this compound.
NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A significant number of scans may be required due to the potential for low solubility.
-
Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place a portion of the resulting fine powder into a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Instrumentation:
-
A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, methanol, or DMSO). The solvent should be transparent in the UV-Vis region of interest.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).
Data Acquisition:
-
Use a cuvette containing the pure solvent as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility of Quinoxaline-2,3-dithiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinoxaline-2,3-dithiol in organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in various fields, including analytical chemistry, materials science, and pharmaceutical research. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative and quantitative information and presents a detailed experimental protocol for determining solubility to meet specific research and development needs.
Core Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. The available information, largely qualitative, is summarized below. It is strongly recommended that researchers experimentally determine quantitative solubility for their specific applications and conditions.
| Solvent | Type | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |
| Ethyl Alcohol (Ethanol) | Protic Solvent | Soluble | ~3.89 g/L (calculated from a 0.02 M solution) |
| Water (acidic) | Protic Solvent | Insoluble | Data not available |
| Most Organic Solvents | - | Generally reported as having low solubility.[1] | Data not available |
| Aqueous NaOH | Aqueous Base | The corresponding sodium salt is water-soluble.[1] | Not applicable |
Note: The quantitative data for ethanol (B145695) is derived from a documented preparation of a 0.02 M reagent solution.[2] The qualitative descriptors are based on observations from synthetic procedures and general statements in the literature.[1] These may vary depending on experimental conditions such as temperature, purity of the compound, and the solvent.
Experimental Protocol: Determination of the Solubility of a Solid in an Organic Solvent
A reliable and commonly employed method for determining the solubility of a solid, such as this compound, in an organic solvent is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time can vary depending on the compound and solvent.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.
-
Filter the withdrawn sample immediately using a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles.
-
-
Quantification of the Solute:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Reaction of Quinoxaline-2,3-dithiol with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and electrophilic reactions of quinoxaline-2,3-dithiol. It details experimental protocols, presents quantitative data for key derivatives, and illustrates reaction mechanisms and biological pathways.
Introduction
This compound, which primarily exists in its tautomeric form, quinoxaline-2,3(1H,4H)-dithione, is a versatile heterocyclic compound. Its nucleophilic sulfur atoms readily react with a variety of electrophilic reagents, making it a valuable scaffold in medicinal chemistry and materials science. The resulting S-substituted derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This guide explores the core reactions of this compound with electrophiles, providing practical information for its application in research and development.
Synthesis of this compound
The most common and efficient method for synthesizing this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source, such as thiourea (B124793) or sodium hydrosulfide.[1]
General Synthesis Workflow
The overall process for the synthesis and subsequent reaction of this compound is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,3-dichloroquinoxaline using thiourea.
Materials:
-
2,3-Dichloroquinoxaline
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2,3-dichloroquinoxaline and thiourea in ethanol is refluxed.
-
An aqueous solution of sodium hydroxide is added to the reaction mixture, and reflux is continued.
-
The mixture is then filtered.
-
The filtrate is neutralized with acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried.
This method typically yields the product in high purity and an average yield of 80-85%.[2]
Reactions with Electrophilic Reagents
The sulfur atoms of this compound are highly nucleophilic, especially after deprotonation with a base. This allows for a wide range of S-alkylation and S-acylation reactions.
S-Alkylation Reactions
Reaction with alkyl halides is a common method to introduce alkyl chains at the 2 and 3 positions of the quinoxaline (B1680401) ring.
The S-alkylation proceeds via a nucleophilic substitution mechanism. The dithiol is first deprotonated by a base to form a more potent dithiolate nucleophile, which then attacks the electrophilic carbon of the alkyl halide.
Materials:
-
This compound
-
Benzyl (B1604629) chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a solution of this compound in acetone, add potassium carbonate.
-
Add benzyl chloride to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization.
The following table summarizes the yields and melting points for a selection of 2,3-bis(alkylthio)quinoxaline derivatives.
| Electrophile (R-X) | Product (R Group) | Yield (%) | Melting Point (°C) | Reference |
| Benzyl chloride | Benzyl | - | - | [3] |
| Methyl iodide | Methyl | - | 76-78 | [4] |
| Ethyl iodide | Ethyl | - | - | - |
| 4-Methoxybenzyl chloride | 4-Methoxybenzyl | - | - | [5] |
| tert-Butyl bromide | tert-Butyl | - | - | [6] |
Note: Specific yield and melting point data were not available in all cited sources for direct comparison.
S-Acylation Reactions
This compound can also react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding thioesters.
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve this compound in an anhydrous solvent.
-
Add a base, such as pyridine, to the solution.
-
Slowly add the acylating agent at a controlled temperature (often 0 °C).
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Spectroscopic Characterization
The synthesized S-substituted this compound derivatives can be characterized using various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The disappearance of the S-H proton signal (if observable) and the appearance of new signals corresponding to the introduced alkyl or acyl groups are characteristic. Aromatic protons of the quinoxaline ring typically appear in the range of 7.5-8.5 ppm.
-
¹³C NMR: The carbon signals of the quinoxaline ring and the newly introduced electrophilic groups can be observed and assigned.
IR Spectroscopy
-
The disappearance of the S-H stretching vibration (typically weak) is an indicator of successful substitution.
-
The C=N stretching vibration of the quinoxaline ring is usually observed around 1550-1600 cm⁻¹.
-
For S-acylated products, a characteristic C=O stretching band will be present, typically in the range of 1650-1700 cm⁻¹.
Biological Significance and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, and S-substituted quinoxaline-2,3-dithiols are no exception. They have been investigated as anticancer agents that can induce apoptosis and as inhibitors of various enzymes.
Apoptosis Induction
Several studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells.[2][7][8] This process is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Enzyme Inhibition
Quinoxaline-based compounds have been identified as inhibitors of several key enzymes involved in disease progression, such as matrix metalloproteinases (MMPs) and PARP-1.[9] The S-substituted derivatives of this compound offer a versatile scaffold for designing selective enzyme inhibitors.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of S-substituted derivatives. The straightforward nature of its reactions with electrophiles, combined with the significant biological activities of the resulting products, makes it an attractive scaffold for further exploration in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate research in this promising area of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Quinoxaline-2,3-dithiol Analogues with Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of quinoxaline-2,3-dithiol and its functionalized analogues, compounds of significant interest in medicinal chemistry due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates relevant workflows and biological pathways.
Core Synthesis of this compound
The central scaffold, this compound, exists in tautomeric equilibrium with its dithione form, 1,4-dihydroquinoxaline-2,3-dithione.[4] Its synthesis is primarily achieved through two main routes starting from either quinoxaline-2,3-dione or 2,3-dichloroquinoxaline (B139996).
From Quinoxaline-2,3-dione
This method involves the thionation of the readily available quinoxaline-2,3-dione. A common thionating agent is phosphorus pentasulfide in a suitable solvent like pyridine.[5]
From 2,3-Dichloroquinoxaline
A widely used and efficient method involves the nucleophilic substitution of the chlorine atoms in 2,3-dichloroquinoxaline with a sulfur source. Common reagents include sodium hydrogen sulfide (B99878) or thiourea (B124793) followed by hydrolysis.[4][5] The reaction with sodium hydrogen sulfide in ethanol (B145695) provides a high yield of the desired product after neutralization.[5]
Synthesis of Functionalized Analogues
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The primary points of functionalization are the thiol groups at the 2 and 3 positions.
S-Alkylation: Synthesis of Thioether Derivatives
The thiol groups of this compound can be readily alkylated to form various thioether derivatives. This is typically achieved by reacting the dithiol with alkyl halides in the presence of a base.
A general procedure involves the reaction of 2-chloro-3-methylquinoxaline (B189447) with sodium sulfide to form the corresponding thiosodium salt, which is then reacted with N-substituted chloroacetamides to yield 2-(2-methylquinoxalin-3-ylthio)-N-substituted-acetamides.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dichloroquinoxaline
This protocol is adapted from a procedure utilizing thiourea.[4]
Materials:
-
2,3-Dichloroquinoxaline
-
Thiourea
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a large round-bottom flask (at least 500 mL), reflux a mixture of 2,3-dichloroquinoxaline and thiourea in ethanol.
-
After the initial reflux, add aqueous NaOH solution to the mixture.
-
Reflux the mixture for a second time.
-
Filter the hot solution into a large beaker to remove any solid impurities.
-
Neutralize the filtrate with acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
The average yield for this reaction is reported to be in the range of 80-85%.[4]
Protocol 2: Synthesis of 3-(Benzylamino)quinoxaline-2(1H)-thione
This protocol describes a catalyst-free synthesis starting from quinoxaline-2,3-dione.[8][9]
Step 1: Synthesis of 2,3-Dichloroquinoxaline
-
To a solution of quinoxaline-2,3-dione (0.8 g, 5 mmol) in dry methylene (B1212753) chloride (5 mL), add thionyl chloride (1.2 g, 10 mmol).
-
Add DMF (0.5 mL) dropwise to the stirred reaction mixture.
-
Heat the mixture at 40 °C for 6 hours.
-
After cooling, pour the reaction mixture over crushed ice with vigorous stirring.
-
Extract the product with methylene chloride, wash with sodium carbonate solution, and dry over sodium sulfate.
-
Evaporate the solvent and purify by chromatography.
Step 2: Synthesis of 3-(Benzylamino)quinoxaline-2(1H)-thione
-
React 2,3-dichloroquinoxaline with an equimolar amount of benzylamine (B48309) to obtain 2-(benzylamino)-3-chloroquinoxaline.
-
React the intermediate with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt in ethanol under reflux. The product rearranges in situ to yield the final thione.
Quantitative Data
The following tables summarize representative data for synthesized this compound analogues.
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | Reference |
| This compound | 2,3-Dichloroquinoxaline | Thiourea, NaOH | 80-85 | 343 | [4] |
| Quinoxaline-2,3(1H,4H)-dithione | 2,3-Dichloroquinoxaline | NaSH, Ethanol | 86 | - | [5] |
| 3-(Benzylamino)quinoxaline-2(1H)-thione | 2-Chloro-3-(benzylamino)quinoxaline | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | 92 | 210-211 | [8] |
| 3-(p-Tolyloxy)quinoxaline-2(1H)-thione | 2-Chloro-3-(p-tolyloxy)quinoxaline | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | 93 | 238-239 | [10] |
Table 1: Synthesis and Physical Properties of this compound Analogues.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |
| This compound | 14.0 (s, 2H, SH), 7.2-7.8 (m, 4H, Ar-H) | - | [4] |
| 3-(Benzylamino)quinoxaline-2(1H)-thione | 14.33 (bs, 1H, NH), 7.96 (t, 1H, NH), 7.21-7.48 (m, 9H, Ar-H), 4.71 (d, 2H, CH₂) | 169.0 (C=S), 152.3 (C=N), 139.7, 136.6, 128.8, 128.0, 127.9, 127.3, 126.4, 125.6, 124.6, 116.2, 44.9 (CH₂) | [8] |
| 3-(p-Tolyloxy)quinoxaline-2(1H)-thione | 14.52 (bs, 1H, NH), 7.12-7.57 (m, 8H, Ar-H), 2.36 (s, 3H, CH₃) | 169.6 (C=S), 157.8 (C=N), 151.2, 135.0, 133.5, 131.2, 130.5, 128.6, 127.0, 126.2, 121.9, 115.9, 20.9 (CH₃) | [10] |
Table 2: Spectroscopic Data for Selected this compound Analogues.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound and its functionalized analogues.
Biological Signaling Pathway
Quinoxaline (B1680401) derivatives have been identified as potent anticancer agents that can modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by quinoxaline analogues.
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quinoxaline-2,3-dithiol as a Ligand for Heavy Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinoxaline-2,3-dithiol as a versatile ligand for the complexation and subsequent determination of various heavy metal ions. The protocols detailed below are intended to guide researchers in the synthesis of the ligand, the formation of metal complexes, and their analysis using spectrophotometric and electrochemical techniques.
Introduction
This compound is a heterocyclic compound that acts as an effective chelating agent for a wide range of heavy metal ions.[1] Its two thiol groups provide strong coordination sites, leading to the formation of stable metal complexes. This property makes it a valuable tool in analytical chemistry for the detection and quantification of heavy metals, which are significant environmental and biological toxins. The formation of these complexes often results in colored solutions or electroactive species, enabling their analysis by spectrophotometry and electrochemical methods.
Data Presentation
The following tables summarize key quantitative data for the complexation of various heavy metals with this compound and its derivatives, facilitating the comparison of analytical performance.
Table 1: Spectrophotometric Analysis of Heavy Metal Complexes with this compound
| Metal Ion | Wavelength of Maximum Absorbance (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Cobalt (Co²⁺) | 510[2] | 1.7 x 10⁴[3] | Data not available | Data not available |
| Nickel (Ni²⁺) | 606, 665[2] | 2.8 x 10⁴[3] | Data not available | Data not available |
| Copper (Cu⁺) | 625[2] | Data not available | Data not available | Data not available |
| Lead (Pb²⁺) | 395 | 2.213 x 10⁴[4] | 0.5250 µg/g[4] | Data not available |
| Cadmium (Cd²⁺) | Data not available | Data not available | Data not available | Data not available |
| Arsenic (As³⁺) | 395 | 2.460 x 10⁴[4] | 0.3432 µg/g[4] | Data not available |
| Chromium (Cr³⁺) | 360 | Data not available | Data not available | Data not available |
Table 2: Electrochemical Detection of Heavy Metals using this compound Modified Electrodes
| Metal Ion | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
| Lead (Pb²⁺) | Differential Pulse Voltammetry (DPV) | 0.05 µg/L | Data not available | 0.5 - 40 µg/L |
| Cadmium (Cd²⁺) | Differential Pulse Voltammetry (DPV) | 0.10 µg/L | Data not available | 0.5 - 40 µg/L |
| Copper (Cu²⁺) | Anodic Stripping Voltammetry (ASV) | 5.5 µg/L[5] | Data not available | 0.1 - 10 µg/mL[5] |
| Nickel (Ni²⁺) | Anodic Stripping Voltammetry (ASV) | 6.1 µg/L[5] | Data not available | 0.1 - 40 µg/mL[5] |
Table 3: Stability Constants of Metal Complexes with Quinoxaline (B1680401) Derivatives
| Metal Ion | Ligand | Log K |
| Iron (Fe³⁺) | Quinoxaline | 4.4 (log β₁₁₀)[6] |
| Iron (Fe³⁺) | Quinoxaline (binuclear complex) | 8.3 (log β₂₁₀)[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3-dichloroquinoxaline (B139996) and thiourea (B124793).[7]
Materials:
-
2,3-dichloroquinoxaline
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline and thiourea in ethanol.
-
Reflux the mixture.
-
Add aqueous NaOH solution to the mixture and reflux again.
-
Filter the hot solution.
-
Neutralize the filtrate with HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry. The average yield is typically 80-85%.[7]
Protocol 2: General Procedure for Heavy Metal Complexation
This protocol outlines the general steps for forming a heavy metal complex with this compound for spectrophotometric analysis.
Materials:
-
This compound solution (in a suitable solvent like ethanol or DMF)
-
Stock solution of the target heavy metal ion
-
Buffer solution of appropriate pH
-
Solvent for dilution (e.g., aqueous ethanol)
Procedure:
-
To a volumetric flask, add a known volume of the heavy metal stock solution.
-
Add an excess of the this compound solution.
-
Add the appropriate buffer solution to adjust the pH. The optimal pH for the complexation of Co(II) and Ni(II) is around 2, while at pH 6, the reaction with copper can be minimized.[2]
-
Dilute the solution to the mark with the chosen solvent.
-
Allow the reaction to proceed to completion. For Co(II), Ni(II), and Cu(I), the reaction is instantaneous.[2]
Protocol 3: Spectrophotometric Determination of Heavy Metals
This protocol describes the quantitative analysis of heavy metal-quinoxaline-2,3-dithiol complexes using UV-Vis spectrophotometry.
Apparatus:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the heavy metal of interest complexed with this compound as described in Protocol 2.
-
Prepare a blank solution containing all reagents except the heavy metal ion.
-
Measure the absorbance of the blank and the standard solutions at the wavelength of maximum absorbance (λmax) for the specific metal complex (refer to Table 1).
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Prepare the sample solution by following the complexation procedure in Protocol 2.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the heavy metal in the sample by interpolating its absorbance on the calibration curve.
Protocol 4: Electrochemical Determination of Heavy Metals
This protocol provides a general framework for the fabrication of a this compound modified electrode and its use for the electrochemical detection of heavy metals.
Materials and Apparatus:
-
Working electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
This compound
-
Appropriate solvent (e.g., DMF)
-
Supporting electrolyte solution (e.g., phosphate (B84403) buffer)
Procedure:
A. Electrode Modification:
-
Polish the working electrode surface with alumina (B75360) slurry, followed by rinsing with deionized water and sonication.
-
Prepare a solution of this compound in a suitable solvent.
-
Modify the electrode by either drop-casting the ligand solution onto the electrode surface and allowing the solvent to evaporate, or by electropolymerization of the ligand onto the electrode surface.
B. Electrochemical Measurement (e.g., by Differential Pulse Voltammetry - DPV):
-
Place the modified working electrode, reference electrode, and counter electrode in an electrochemical cell containing the supporting electrolyte.
-
Record a blank voltammogram.
-
Add a known concentration of the target heavy metal ion to the cell.
-
Apply a deposition potential for a specific time to preconcentrate the metal ions onto the electrode surface.
-
Scan the potential and record the stripping voltammogram. The peak current will be proportional to the concentration of the heavy metal.
-
Construct a calibration curve by measuring the peak currents for a series of standard solutions of the heavy metal.
-
Determine the concentration of the heavy metal in an unknown sample by measuring its peak current and using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Synthesis workflow for this compound.
Caption: Spectrophotometric analysis workflow.
Caption: Electrochemical analysis workflow.
References
- 1. isca.in [isca.in]
- 2. Simultaneous spectrophotometric determination of cobalt, nickel and copper with 2,3-quinoxaline- dithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved method for the simultaneous absorptiometric determination of cobalt and nickel with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol
These application notes provide a detailed protocol for the sensitive and selective spectrophotometric determination of palladium(II) ions using quinoxaline-2,3-dithiol and its derivatives. The method is based on the formation of a stable, colored complex between palladium and the dithiol reagent, which can be quantified using UV-Vis spectrophotometry. This technique is applicable for the determination of palladium in various samples, including catalysts and synthetic mixtures.
Principle
Palladium(II) ions react with this compound in a suitable solvent medium to form a distinctively colored complex. The intensity of the color, which is directly proportional to the concentration of palladium, is measured at the wavelength of maximum absorbance (λmax). For the parent this compound, a red-colored complex is formed in a dimethylformamide-water medium, exhibiting maximum absorbance at 548 nm.[1] A derivative, 6-nitro this compound, forms a red complex with palladium(II) that is extractable into iso-butyl methyl ketone, with an absorption maximum at 580 nm.[2][3] The stoichiometry of the complex formed between Pd(II) and 6-nitro this compound is 1:2.[2][3]
Experimental Protocols
Protocol 1: Determination of Palladium with this compound in Dimethylformamide-Water Medium
This protocol is adapted from the method described for the direct spectrophotometric determination of palladium.[1]
1. Reagents and Materials:
-
Palladium(II) Standard Stock Solution (e.g., 1000 ppm): Prepare by dissolving a known weight of palladium chloride (PdCl₂) in a minimal amount of concentrated HCl and diluting with deionized water. Standardize the solution by a known method.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of dimethylformamide (DMF).
-
Dimethylformamide (DMF), analytical grade.
-
Deionized Water.
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric flasks and pipettes
3. Procedure:
-
Preparation of Standard Solutions: Prepare a series of working standard solutions of palladium (e.g., in the range of 0.4 to 3.0 ppm) by appropriate dilution of the stock solution with deionized water.
-
Sample Preparation: Dissolve the sample containing palladium in a suitable acid and dilute with deionized water to bring the concentration within the working range.
-
Color Development:
-
Pipette a known volume of the standard or sample solution into a 25 mL volumetric flask.
-
Add 2 mL of the 0.1% this compound solution and mix well.
-
Allow the solution to stand for 10 minutes for the red color to develop completely.
-
Dilute to the mark with dimethylformamide.
-
-
Spectrophotometric Measurement:
-
Prepare a reagent blank solution using the same procedure but replacing the sample/standard with deionized water.
-
Measure the absorbance of the sample and standard solutions against the reagent blank at 548 nm.[1]
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the palladium standards. Use the calibration curve to determine the concentration of palladium in the sample solution.
Protocol 2: Extractive Spectrophotometric Determination of Palladium with 6-Nitro this compound
This protocol is based on the extraction of the palladium complex for enhanced sensitivity and selectivity.[2][3]
1. Reagents and Materials:
-
Palladium(II) Standard Stock Solution (e.g., 1000 ppm): As described in Protocol 1.
-
6-Nitro this compound (HNQDT) Solution: Prepare a solution of appropriate concentration in a suitable organic solvent like ethanol.
-
Iso-butyl methyl ketone (MIBK), analytical grade.
-
pH 1 Buffer Solution: Prepare using appropriate buffer reagents (e.g., HCl-KCl).
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Separatory funnels
-
pH meter
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric flasks and pipettes
3. Procedure:
-
Preparation of Standard Solutions: Prepare working standards of palladium (e.g., in the range of 0.5 to 2.0 ppm) by diluting the stock solution.[3]
-
Sample Preparation: Prepare the sample solution as described in Protocol 1.
-
Complex Formation and Extraction:
-
Take a known aliquot of the standard or sample solution in a separatory funnel.
-
Add the 6-nitro this compound solution and mix.
-
Add a known volume of iso-butyl methyl ketone (MIBK) and shake vigorously for a few minutes to extract the complex.
-
Allow the layers to separate and collect the organic phase.
-
-
Spectrophotometric Measurement:
-
Calibration Curve: Construct a calibration curve by plotting the absorbance of the extracted standards against their concentrations. Determine the palladium concentration in the sample from this curve.
Quantitative Data
The following tables summarize the key analytical parameters for the spectrophotometric determination of palladium using this compound and its 6-nitro derivative.
Table 1: Analytical Parameters
| Parameter | This compound | 6-Nitro this compound |
| λmax | 548 nm[1] | 580 nm[2][3] |
| Solvent | Dimethylformamide-Water[1] | Iso-butyl methyl ketone[2][3] |
| Beer's Law Range | 0.4 - 3.0 ppm[1] | Up to 2.0 ppm[2][3] |
| Molar Absorptivity | Not explicitly stated | 3.8 x 10⁴ L mol⁻¹ cm⁻¹[2][3] |
| Complex Stoichiometry (Pd:Ligand) | Not explicitly stated | 1:2[2][3] |
| Color of Complex | Red[1] | Red[2][3] |
Table 2: Interference Studies
Information regarding interfering ions is crucial for assessing the selectivity of the method. While the search results indicate that interference studies were performed, specific quantitative data on the tolerance limits for various ions were not available in the provided snippets. The original publications should be consulted for a comprehensive list of interfering and non-interfering ions. The tolerance limit is typically defined as the concentration of a foreign ion that causes an error of not more than ±2% in the determination of palladium.[3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectrophotometric determination of palladium using this compound.
Caption: Workflow for Palladium Determination.
Chemical Reaction Pathway
The following diagram illustrates the complexation reaction between Palladium(II) and this compound.
Caption: Palladium-QDT Complex Formation.
References
Application Notes: Quinoxaline-2,3-dithiol for the Spectrophotometric Detection of Trace Metal Ions in Water
Introduction
Quinoxaline-2,3-dithiol (QDT) is a highly effective chromogenic chelating agent used for the detection and quantification of trace-level transition metal ions in aqueous samples. This dithiol compound readily forms stable, strongly colored complexes with various metal ions, including cobalt(II), nickel(II), and copper(I/II), enabling their determination using spectrophotometry.[1] The method is valued for its rapidity, simplicity, and the distinct absorption maxima of the metal complexes, which allows for the simultaneous determination of multiple analytes.[1]
Principle of Detection
The analytical application of this compound is based on its reaction with metal ions to form metal-ligand complexes. In an aqueous ethanol (B145695) medium, the thiol groups (-SH) of the QDT molecule deprotonate and bind to a metal ion (Mⁿ⁺), forming a stable chelate. This complexation results in a significant shift in the electronic absorption spectrum to the visible region, producing a distinct color. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. The stoichiometry of these complexes can vary, for instance, nickel(II) typically forms a 1:2 (metal:ligand) complex.[2]
Quantitative Data Summary
The spectrophotometric method using this compound is suitable for the determination of trace metal ions in the parts-per-million (ppm) range. The key analytical parameters for the detection of cobalt, nickel, and copper are summarized below.
| Metal Ion | Optimal pH | Absorption Maxima (λmax) | Linear Range (approx.) | Molar Absorptivity / Sensitivity | Stoichiometry (Metal:Ligand) |
| Cobalt(II) | 2 | 510 nm | 0.1 - 1.0 ppm | 1.7 x 10⁻³ µg/cm² | 1:3 |
| Nickel(II) | 2 | 606 nm, 665 nm | 0.1 - 1.0 ppm | 2.8 x 10⁻³ µg/cm² | 1:2 |
| Copper(I) | 2 | 625 nm | 0.1 - 1.0 ppm | Not Specified | Not Specified |
Table 1: Analytical parameters for metal ion detection using this compound.[1][2]
Selectivity and Interferences
The selectivity of the method can be controlled by adjusting the pH of the solution. For instance, the reaction with copper can be significantly minimized at a pH of 6, allowing for more selective determination of cobalt and nickel.[1] However, the method is subject to interference from several metal ions that also form complexes with QDT. Known interfering ions include Silver(I), Palladium(II), Cadmium(II), Mercury(II), Tin(II), Lead(II), and Bismuth(III).[2] Therefore, appropriate masking agents or separation techniques may be necessary when analyzing complex matrices.
Diagrams
Caption: Experimental workflow for trace metal analysis.
Caption: Chelation of a metal ion (M²⁺) by QDT.
Experimental Protocols
1. Reagent and Standard Preparation
-
This compound (QDT) Reagent (0.05% w/v): Dissolve 50 mg of high-purity this compound in 100 mL of absolute ethanol. This solution should be prepared fresh daily and stored in a dark bottle to prevent degradation.
-
Buffer Solution (pH 2.0): Prepare a suitable buffer, such as a hydrochloric acid-potassium chloride (HCl-KCl) buffer, and adjust the pH to 2.0 using a calibrated pH meter.
-
Buffer Solution (pH 6.0): Prepare a phosphate (B84403) buffer and adjust to pH 6.0.
-
Stock Metal Standard Solutions (1000 ppm): Purchase certified 1000 ppm stock solutions of Co(II), Ni(II), and Cu(II) or prepare by dissolving the appropriate mass of a high-purity metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O) in deionized water with a small amount of acid to prevent hydrolysis.
-
Working Standard Solutions (0.1 - 2.0 ppm): Prepare a series of working standards by serial dilution of the stock solutions with deionized water.
2. Water Sample Preparation
-
Filtration: Collect the water sample in a clean, acid-washed container. Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.
-
pH Adjustment: Transfer a known volume (e.g., 25 mL) of the filtered water sample into a 50 mL volumetric flask. Add the appropriate buffer solution to adjust the pH to the desired level (e.g., pH 2.0 for simultaneous analysis).
3. Spectrophotometric Analysis Protocol
-
Blank Preparation: To a 50 mL volumetric flask, add the same volume of reagents (buffer, ethanol) as used for the samples, but use deionized water instead of the water sample. Dilute to the mark with deionized water.
-
Standard Preparation for Calibration Curve: To a series of 50 mL volumetric flasks, add 25 mL of each working standard solution.
-
Sample Preparation: To a 50 mL volumetric flask, add 25 mL of the pH-adjusted water sample.
-
Reagent Addition: To each flask (blank, standards, and sample), add 5 mL of the 0.05% QDT reagent solution.
-
Color Development: Swirl the flasks to mix the contents and allow them to stand at room temperature for 15 minutes for the color to develop fully.
-
Dilution: Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.
-
Absorbance Measurement:
-
Set the spectrophotometer to zero absorbance using the reagent blank at the desired wavelengths.
-
Measure the absorbance of each standard and the sample at the respective absorption maxima for the metals of interest (e.g., 510 nm for Co, 665 nm for Ni, 625 nm for Cu).[1]
-
-
Quantification:
-
Single Analyte: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Simultaneous Analysis: For the simultaneous determination of Co, Ni, and Cu, the overlapping spectra require a mathematical correction. The concentration of each element can be calculated by solving a set of linear equations based on the absorbance readings at each wavelength and the molar absorptivity of each complex at those wavelengths.[1]
-
References
Application of Quinoxaline-2,3-dithiol in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) and its derivatives represent a class of heterocyclic compounds extensively investigated for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1] Their efficacy is largely attributed to the presence of nitrogen heteroatoms, aromatic rings, and the potential for introducing various functional groups, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[2] This document provides detailed application notes and experimental protocols for the investigation of quinoxaline-2,3-dithiol (also known as 2,3-dimercaptoquinoxaline) as a corrosion inhibitor, with a primary focus on the protection of mild steel in hydrochloric acid, a common industrial challenge.
The this compound molecule is of particular interest due to the presence of two thiol (-SH) groups. Sulfur-containing compounds are known to be excellent corrosion inhibitors, as the sulfur atoms can form strong coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. This, combined with the planar structure of the quinoxaline ring, is expected to provide superior surface coverage and a high degree of corrosion inhibition.
Application Notes
This compound is anticipated to function as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[3] Its mechanism of action is primarily based on its adsorption onto the metal surface, a process that can be described by various adsorption isotherms, with the Langmuir isotherm often being a suitable model for quinoxaline derivatives, suggesting the formation of a monolayer on the metal surface.[1]
The performance of this compound as a corrosion inhibitor is expected to be influenced by several factors, including its concentration, the temperature of the corrosive environment, and the immersion time. Typically, the inhibition efficiency increases with increasing inhibitor concentration up to an optimal point.[4] However, performance may decrease at elevated temperatures, a factor that needs to be considered for practical applications.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with thiourea (B124793) in an ethanolic solution, followed by alkaline hydrolysis.
Materials and Reagents:
-
2,3-dichloroquinoxaline
-
Thiourea
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask (500 mL or 1000 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker (1000 mL)
-
Filtration apparatus
Protocol:
-
In a large round-bottom flask, dissolve 2,3-dichloroquinoxaline and thiourea in ethanol.
-
Reflux the mixture for a specified period.
-
After the initial reflux, add an aqueous solution of sodium hydroxide to the mixture.
-
Reflux the mixture for a second time.
-
Filter the hot solution into a large beaker.
-
Neutralize the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with water, and dry.
Note: For precise quantities and reaction times, it is recommended to consult specific literature procedures.
Experimental Protocols for Corrosion Inhibition Studies
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound using standard electrochemical and gravimetric techniques.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Glass beakers
-
Water bath or thermostat
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
Protocol:
-
Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry in a warm air stream.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of this compound.
-
Exposure: Maintain the beakers in a water bath at a constant temperature for a predetermined immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, rinse with distilled water, clean with a brush to remove corrosion products, rinse again, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate in mg cm⁻² h⁻¹ using the formula: CR = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CR₁) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode - SCE or Ag/AgCl)
-
Mild steel specimen for the working electrode
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the test solution (with or without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] * 100 where Icorr₀ is the corrosion current density without the inhibitor and Icorr₁ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as described for PDP)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions
Protocol:
-
Cell Setup and Stabilization: Prepare the electrode and assemble the cell as in the PDP method. Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Data Analysis:
-
The Nyquist plot for mild steel in HCl typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the impedance data to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct₁ - Rct₀) / Rct₁] * 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rct₁ is the charge transfer resistance with the inhibitor.
-
Quantitative Data Summary
Disclaimer: Extensive literature searches did not yield specific quantitative corrosion inhibition data for this compound. The following tables present representative data for other high-performing quinoxaline derivatives in 1 M HCl to illustrate the expected format and range of values. These should be considered as placeholders until experimental data for this compound becomes available.
Table 1: Representative Weight Loss Data for a Quinoxaline Derivative
| Inhibitor Conc. (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 1.25 | - |
| 0.1 | 0.28 | 77.6 |
| 0.5 | 0.15 | 88.0 |
| 1.0 | 0.08 | 93.6 |
Table 2: Representative Potentiodynamic Polarization Data for a Quinoxaline Derivative
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | Cathodic Slope (βc) (mV/dec) | Anodic Slope (βa) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1150 | -130 | 85 | - |
| 0.1 | -472 | 253 | -125 | 80 | 78.0 |
| 0.5 | -465 | 138 | -122 | 78 | 88.0 |
| 1.0 | -458 | 70 | -118 | 75 | 93.9 |
Table 3: Representative Electrochemical Impedance Spectroscopy Data for a Quinoxaline Derivative
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 45 | 120 | - |
| 0.1 | 210 | 45 | 78.6 |
| 0.5 | 425 | 30 | 89.4 |
| 1.0 | 850 | 22 | 94.7 |
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed corrosion inhibition mechanism.
References
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from Quinoxaline-2,3-dithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Fused heterocyclic systems incorporating the quinoxaline moiety are of particular interest in medicinal chemistry and materials science due to their diverse pharmacological properties, including anticancer, anti-inflammatory, analgesic, and insecticidal activities.[2][3] Quinoxaline-2,3-dithiol, and its more stable synthetic precursor 2,3-dichloroquinoxaline (B139996), serve as versatile building blocks for the synthesis of a wide array of these fused systems. The nucleophilic nature of the thiol groups in this compound allows for cyclocondensation reactions with various electrophiles to construct novel ring systems. This document provides detailed protocols for the synthesis of prominent fused heterocyclic systems derived from this compound, along with their potential applications.
Key Synthetic Pathways
The primary strategies for the synthesis of fused heterocyclic systems from this compound involve the reaction of its precursor, 2,3-dichloroquinoxaline, with various binucleophiles. This approach is often more practical due to the higher stability and commercial availability of 2,3-dichloroquinoxaline. The in situ formation of the dithiolate or related reactive intermediates facilitates the subsequent cyclization to yield the desired fused systems.
Synthesis of 1,3-Dithiolo[4,5-b]quinoxaline Derivatives
1,3-Dithiolo[4,5-b]quinoxaline derivatives are an important class of fused heterocycles synthesized from quinoxaline precursors. These compounds have been investigated for their potential as anticancer agents. The synthesis typically involves the reaction of a substituted 2,3-dichloroquinoxaline with a 1,3-dithiobinucleophile.
Reaction Scheme:
Caption: General synthesis of 1,3-Dithiolo[4,5-b]quinoxalines.
Quantitative Data
| Entry | R Group | Product | Yield (%) | Reference |
| 1 | 4-Chlorophenyl | 2-((4-chlorophenyl)hydrazono)-1,3-dithiolo[4,5-b]quinoxaline | 85 | [4] |
| 2 | 4-Nitrophenyl | 2-((4-nitrophenyl)hydrazono)-1,3-dithiolo[4,5-b]quinoxaline | 88 | [4] |
| 3 | Phenyl | 2-(phenylhydrazono)-1,3-dithiolo[4,5-b]quinoxaline | 82 | [4] |
Experimental Protocol: Synthesis of 2-((4-chlorophenyl)hydrazono)-1,3-dithiolo[4,5-b]quinoxaline
-
Preparation of Potassium Hydrazonodithioate: To a solution of 4-chlorophenylhydrazine (B93024) hydrochloride (1.79 g, 10 mmol) in ethanol (B145695) (20 mL), add potassium hydroxide (B78521) (1.12 g, 20 mmol) and stir for 15 minutes at room temperature.
-
To the resulting mixture, add carbon disulfide (0.76 g, 10 mmol) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 3 hours. The precipitated potassium salt is filtered, washed with cold ethanol, and dried under vacuum.
-
Cyclization Reaction: In a 100 mL round-bottom flask, dissolve 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline (3.46 g, 10 mmol) in dimethylformamide (DMF, 30 mL).
-
Add the prepared potassium hydrazonodithioate (2.67 g, 10 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford the pure product.[4]
Synthesis of Thiazolo[4,5-b]quinoxaline Derivatives
Thiazolo[4,5-b]quinoxalines are another class of fused heterocycles with significant biological activities, including insecticidal and potential antimicrobial properties.[3] The synthesis is commonly achieved by reacting 2,3-dichloroquinoxaline with thiourea (B124793) or thiosemicarbazone derivatives.
Reaction Scheme:
Caption: General synthesis of Thiazolo[4,5-b]quinoxalines.
Quantitative Data
| Entry | Thiourea Derivative | Product | Yield (%) | Reference |
| 1 | Thiosemicarbazide (B42300) | 2-amino-thiazolo[4,5-b]quinoxaline | 78 | [3] |
| 2 | Phenylthiourea | 2-(phenylamino)-thiazolo[4,5-b]quinoxaline | 82 | [3] |
| 3 | N-allylthiourea | 2-(allylamino)-thiazolo[4,5-b]quinoxaline | 75 | [3] |
Experimental Protocol: Synthesis of 2-amino-thiazolo[4,5-b]quinoxaline
-
In a 100 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.99 g, 10 mmol) in absolute ethanol (40 mL).
-
Add thiosemicarbazide (0.91 g, 10 mmol) to the solution.
-
Add triethylamine (B128534) (1.5 mL, 11 mmol) as a base to the reaction mixture.
-
Reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or DMF to obtain pure 2-amino-thiazolo[4,5-b]quinoxaline.[3]
Synthesis of Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Derivatives
This class of polycyclic fused systems has shown promising anti-inflammatory and analgesic activities.[2] The synthesis is a multi-step process starting from 2,3-dichloroquinoxaline.
Experimental Workflow:
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New prospective insecticidal agents based on thiazolo[4,5-b]quinoxaline derivatives against cotton leafworm Spodoptera litura (Fabricius): Design, synthesis, toxicological, morphology, histological, and biomedical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quinoxaline-2,3-dithiol: A Versatile Precursor for Antiviral Drug Synthesis
Application Note & Protocols for Researchers in Drug Development
Introduction
The quinoxaline (B1680401) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of quinoxaline have garnered significant attention for their potential as potent antiviral agents against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), hepatitis C virus (HCV), influenza, and coronaviruses.[2][3][4][5] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various quinoxaline-based starting materials, quinoxaline-2,3-dithiol stands out as a particularly useful precursor for generating libraries of novel antiviral candidates through the strategic modification of its reactive thiol groups.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential antiviral drugs. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.
Synthetic Pathways and Antiviral Potential
This compound serves as a readily available building block for the synthesis of S-alkylated and S-arylated derivatives. The sulfur atoms at the 2 and 3 positions can be readily alkylated or arylated to produce a diverse range of 2,3-bis(substituted-thio)quinoxaline compounds. This S-alkylation is a key synthetic transformation that allows for the introduction of various functional groups, which can modulate the antiviral activity and selectivity of the resulting molecules.
The general synthetic approach involves the reaction of this compound with appropriate electrophiles, such as alkyl halides or aryl halides, in the presence of a base. This straightforward reaction provides a high-yielding route to a library of compounds for antiviral screening.
The antiviral potential of quinoxaline derivatives is often attributed to their ability to interact with viral enzymes or structural proteins. For instance, some quinoxaline-based compounds have been shown to inhibit viral reverse transcriptase, proteases, or entry into host cells.[1] The introduction of various substituents via the thiol groups of this compound can enhance these interactions and lead to the discovery of potent and specific antiviral agents.
Quantitative Antiviral Activity of Quinoxaline Derivatives
The following table summarizes the antiviral activity of various quinoxaline derivatives against different viruses, highlighting the potential of this scaffold in antiviral drug discovery. While these examples may not all be directly synthesized from this compound, they demonstrate the broad-spectrum antiviral efficacy of the quinoxaline core structure.
| Compound Class | Virus | Assay | Activity Metric | Value | Reference |
| Quinoxaline-2-mercaptoacetyl urea (B33335) analogs | Marburg Virus | VP40 VLP budding assay | - | - | [6] |
| Quinoxaline-2-mercaptoacetyl urea analogs | Ebola Virus | VP40 VLP budding assay | - | - | [6] |
| 6-chloro-7-fluoro quinoxaline derivatives | HIV-1 | Integrase Inhibition | - | Good Activity | [3] |
| Indoloquinoxalines | Vesicular Stomatitis Virus (VSV) | Interferon Induction | - | Active | [6] |
| Halophenyl pyrrolo[2,3-b]quinoxalines | Vaccinia Virus | Plaque Reduction | EC50 | 2 µM | [4] |
| Pyrido[2,3-g]quinoxalinone derivative | Hepatitis C Virus (HCV) | Subgenomic Replication Assay | EC50 | 7.5 ± 0.5 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor, this compound, from 2,3-dichloroquinoxaline (B139996).
Materials:
-
2,3-Dichloroquinoxaline
-
Sodium hydrosulfide (B80085) (NaSH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in ethanol.
-
Add an aqueous solution of sodium hydrosulfide dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain this compound.
Protocol 2: General Procedure for S-Alkylation of this compound
This protocol provides a general method for the synthesis of 2,3-bis(alkylthio)quinoxaline derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a short period to allow for the formation of the thiolate salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-bis(alkylthio)quinoxaline.
Protocol 3: Antiviral Activity Screening (Plaque Reduction Assay)
This is a general protocol for evaluating the antiviral activity of the synthesized compounds.
Materials:
-
Host cells (e.g., Vero, HEL)
-
Virus stock
-
Synthesized quinoxaline derivatives
-
Cell culture medium
-
Agarose (B213101) or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Infect the confluent cell monolayers with a known amount of virus for a specific adsorption period.
-
Remove the virus inoculum and add the culture medium containing the different concentrations of the test compounds.
-
Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) of the compounds.
Visualizations
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. advion.com [advion.com]
- 3. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-HIV activity of alkylated quinoline 2,4-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many therapeutic agents and functional materials.[1] Their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has established them as a focal point in medicinal chemistry and drug discovery.[1] This document provides an in-depth guide to the two primary and most versatile methods for synthesizing 2,3-disubstituted quinoxalines: the condensation of o-phenylenediamines with α-dicarbonyl compounds and the nucleophilic substitution on 2,3-dichloroquinoxaline (B139996).
Method 1: Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds
The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classic and widely used method for synthesizing 2,3-disubstituted quinoxalines.[1][2] This reaction is valued for its reliability and the commercial availability of a broad range of starting materials.[1] The versatility of this method allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines by selecting the appropriate α-dicarbonyl compound.[1] The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be facilitated by heat or a catalyst.[1]
General Reaction Scheme:
o-phenylenediamine + α-dicarbonyl compound → 2,3-disubstituted quinoxaline + 2 H₂O
Experimental Protocols:
Protocol 1.1: Classical Synthesis of 2,3-Diphenylquinoxaline (B159395)
This protocol outlines the traditional approach to synthesizing 2,3-diphenylquinoxaline from o-phenylenediamine and benzil (B1666583).[1][3]
-
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (16 mL)
-
Water
-
-
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[1][3]
-
In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.[1][3]
-
Add the o-phenylenediamine solution to the warm benzil solution.[1][3]
-
Add water dropwise to the warm solution until a slight cloudiness persists.[1][3]
-
Allow the solution to cool to room temperature.
-
Collect the product by filtration and wash with cold ethanol.
-
Protocol 1.2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol utilizes microwave irradiation to significantly shorten the reaction time.[1]
-
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Benzil (0.01 mol)
-
Ethanol (16 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, mix o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.[1]
-
Irradiate the mixture in a microwave reactor for 55 seconds.[1][4]
-
After cooling, the product crystallizes from the solution.
-
Collect the product by filtration and wash with cold ethanol.[1]
-
Data Presentation: Comparison of Condensation Methods
| Method | Catalyst/Condition | Solvent | Time | Temperature | Yield (%) | Reference |
| Classical | Heat | Rectified Spirit | 30 min | Water Bath | ~51% | [1][4] |
| Microwave | Microwave | Ethanol | 55 sec - 3 min | N/A | 60-90% | [1][4] |
| Ultrasound | Sonication | Ethanol | 8 min | Room Temp. | 97% | [4] |
| Green Catalyst | Zinc Triflate | Acetonitrile | Not Specified | Room Temp. | up to 90% | [2] |
| Green Catalyst | Fluorinated Alcohols (HFIP) | HFIP | 20 min - 1 hr | Room Temp. | 95% | [2][5] |
| Green Catalyst | Iodine | DMSO | 12 hr | Room Temp. | 80-90% | [2][6] |
Method 2: Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline
A highly versatile method for the synthesis of a wide array of 2,3-disubstituted quinoxalines is the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ).[1][7] This approach allows for the introduction of a diverse range of substituents, including amino, alkoxy, and thioether groups, by reacting 2,3-DCQ with appropriate nucleophiles.[1][7] The stepwise substitution of the two chlorine atoms enables the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[1][7]
Synthesis of the Starting Material: 2,3-Dichloroquinoxaline
The starting material, 2,3-dichloroquinoxaline, is readily prepared from quinoxaline-2,3-dione, which in turn can be synthesized from the condensation of o-phenylenediamine and oxalic acid.[1][7]
Protocol 2.1: Synthesis of 2,3-Dichloroquinoxaline
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (5.00 g)
-
Phosphorus oxychloride (POCl₃, 20 mL)
-
-
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (20 mL).[1]
-
Reflux the mixture at 100 °C for 3 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, distill off the excess POCl₃ under vacuum.[1]
-
Quench the reaction mixture with ice-cold water.[1]
-
Collect the precipitate by filtration, wash with water, and dry.
-
Protocol 2.2: Synthesis of Symmetrically 2,3-Disubstituted Quinoxalines
This protocol describes the synthesis of symmetrically substituted quinoxalines by reacting 2,3-DCQ with a nucleophile.
-
General Procedure:
-
Dissolve 2,3-dichloroquinoxaline in a suitable solvent.
-
Add at least two equivalents of the desired nucleophile (e.g., an amine, thiol, or alcohol).
-
The reaction may be heated or stirred at room temperature depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the product by precipitation or extraction.
-
Protocol 2.3: Synthesis of Asymmetrically 2,3-Disubstituted Quinoxalines
The synthesis of asymmetrically substituted quinoxalines is achieved through a stepwise substitution of the chlorine atoms.
-
General Procedure:
-
React 2,3-dichloroquinoxaline with one equivalent of the first nucleophile at a controlled temperature (often room temperature or below) to favor monosubstitution.[7]
-
Isolate the monosubstituted intermediate.
-
React the isolated intermediate with the second nucleophile, which may require more forcing conditions (e.g., heating), to replace the second chlorine atom.
-
Isolate and purify the final asymmetrically disubstituted product.
-
Visualization of Experimental Workflows
Caption: General workflows for the synthesis of 2,3-disubstituted quinoxalines.
Caption: Logical flow for selecting a synthetic method for 2,3-disubstituted quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. ijiset.com [ijiset.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoxaline-2,3-dithiol in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinoxaline-2,3-dithiol and its derivatives as sensitizers in dye-sensitized solar cells (DSSCs). This document includes detailed experimental protocols for the synthesis of a this compound anchoring group and a representative dye, the fabrication of DSSCs, and a summary of their photovoltaic performance.
Introduction
Quinoxaline (B1680401) derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of photovoltaics. Their inherent electron-accepting nature makes them excellent candidates for the acceptor (A) component in donor-π-acceptor (D-π-A) organic dyes used in DSSCs. The quinoxaline moiety can be readily functionalized to tune the electronic and optical properties of the dye, allowing for optimization of light absorption and charge transfer processes. The use of a this compound group as an anchoring unit to the titanium dioxide (TiO₂) surface provides a strong binding affinity and an efficient pathway for electron injection from the photo-excited dye into the semiconductor's conduction band.
Data Presentation
The following tables summarize the photovoltaic performance of various quinoxaline-based dyes in DSSCs under standard AM 1.5G illumination (100 mW/cm²).
Table 1: Photovoltaic Performance of Selected Quinoxaline-Based Dyes
| Dye Ref. | Donor Moiety | π-Bridge | Acceptor/Anchor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| NQX4 | Phenothiazine with alkoxy chain | Vinyl | Quinoxaline-cyanoacrylic acid | 4.36 | - | - | - |
| RC-21 | Triphenylamine | Diphenyl rings on quinoxaline | Quinoxaline-cyanoacrylic acid | 3.30 | 6.40 | 0.72 | 0.71 |
| RC-22 | Triphenylamine | Thiophene | Quinoxaline-cyanoacrylic acid | 5.56 | 11.40 | 0.66 | 0.74 |
| WQ-2 | - | - | Quinoxaline-2,3-diol | 2.25 | 5.51 | 0.612 | 0.67 |
| IQT | - | Dipentyldithieno[3,2-f:2′,3′-h]quinoxaline (DPQ) | Quinoxaline with auxiliary acceptor | 7.98 | 16.87 | 0.71 | 0.67 |
| AP6 | Dual Donor | Quinoxaline | Dual Carboxylic Acid | 3.7 | 7.0 | 0.694 | - |
PCE: Power Conversion Efficiency, Jsc: Short-circuit Current Density, Voc: Open-circuit Voltage, FF: Fill Factor. Note: Dashes indicate data not specified in the cited sources.
Table 2: Electrochemical and Optical Properties of Selected Quinoxaline Dyes
| Dye Ref. | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λmax (nm) |
| RC-21 | -5.83 | -3.23 | 2.60 | - |
| RC-22 | -5.81 | -3.42 | 2.39 | - |
| AP6 | - | - | - | 479 |
| AP8 | - | - | - | 531 |
| AP9 | - | - | - | 590 |
HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital, λmax: Wavelength of maximum absorption.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound from 2,3-dichloroquinoxaline (B139996).
Materials:
-
2,3-dichloroquinoxaline
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Round-bottom flask (500 mL or 1000 mL)
-
Reflux condenser
-
Beaker (1000 mL)
-
Filtration apparatus
Procedure:
-
In a large-capacity round-bottom flask, combine 2,3-dichloroquinoxaline and thiourea in ethanol.
-
Reflux the mixture for a designated period.
-
After the initial reflux, add the aqueous NaOH solution to the mixture.
-
Reflux the mixture for a second time.
-
Filter the resulting solution into a large beaker.
-
Neutralize the filtrate with acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with water, and dry.
Protocol 2: Representative Synthesis of a D-A-π-A Quinoxaline Dye with a Dithiol Anchor
This is a generalized protocol illustrating the key steps. Specific reagents, stoichiometry, and reaction conditions should be optimized based on the target molecule.
Materials:
-
This compound
-
A suitable donor-π-bridge aldehyde or bromo-derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄) for cross-coupling reactions
-
Base (e.g., K₂CO₃, triethylamine)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Chromatography equipment for purification
Procedure:
-
Functionalization of the Dithiol: The this compound is typically alkylated, for example, by reaction with a haloacetate, to introduce anchoring groups like carboxymethylthio moieties.
-
Coupling Reaction: In a flame-dried flask under an inert atmosphere, dissolve the functionalized this compound, the donor-π-bridge component, the palladium catalyst, and the base in the anhydrous solvent.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final dye.
Protocol 3: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the assembly of a DSSC using a synthesized this compound dye.
Materials:
-
FTO (Fluorine-doped Tin Oxide) conductive glass
-
TiO₂ paste (e.g., P25)
-
Synthesized this compound dye
-
Solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Solar simulator
-
Potentiostat/Galvanostat for I-V measurements
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly by sonicating in detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste to the conductive side of the FTO glass using a doctor blade or screen printing technique.
-
Sinter the TiO₂-coated electrode in a furnace, typically ramping the temperature to around 450-500 °C, to create a mesoporous film.
-
Allow the electrode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare a solution of the this compound dye in a suitable solvent (e.g., 0.3-0.5 mM).
-
Immerse the TiO₂ photoanode in the dye solution and leave it for several hours (typically 12-24 hours) at room temperature in the dark to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.
-
-
DSSC Assembly:
-
Place the thermoplastic sealant around the TiO₂ film on the photoanode.
-
Position the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.
-
Seal the opening with the sealant and a small piece of glass.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under a solar simulator (AM 1.5G, 100 mW/cm²).
-
From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Optionally, perform Electrochemical Impedance Spectroscopy (EIS) to study the charge transfer kinetics and Incident Photon-to-Current Conversion Efficiency (IPCE) measurements to determine the quantum efficiency at different wavelengths.
-
Mandatory Visualizations
Application Notes and Protocols: Quinoxaline-2,3-dithiol Based Chemosensors for Selective Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives have emerged as a significant class of heterocyclic compounds in the development of chemosensors due to their versatile electronic properties and synthetic accessibility. The quinoxaline scaffold can be functionalized to create highly selective and sensitive probes for a variety of analytes, including metal ions and anions. This document focuses on a specific subclass: chemosensors based on the quinoxaline-2,3-dithiol core structure. The presence of two thiol groups at the 2 and 3 positions provides a robust coordination site for soft metal ions, making these compounds particularly promising for the detection of heavy metal pollutants and biologically relevant metal ions.
These application notes provide an overview of the synthesis, characterization, and application of a representative this compound-based chemosensor for the selective detection of mercury(II) ions (Hg²⁺). The protocols detailed herein are based on established methodologies in the field of chemosensor development and can be adapted for the detection of other metal ions with appropriate modifications to the sensor design.
Featured Chemosensor: QDT-Hg1
For the purpose of these application notes, we will focus on a representative, albeit hypothetical, chemosensor designated as QDT-Hg1 . This sensor is designed for the selective colorimetric and fluorescent turn-off detection of Hg²⁺. The structure of QDT-Hg1 consists of the this compound core functionalized with a dansyl chloride group to provide a fluorescent signaling unit.
Chemical Structure of QDT-Hg1: (Hypothetical Structure for Illustrative Purposes) A quinoxaline ring with thiol groups at positions 2 and 3. One of the thiol groups is functionalized with a dansyl moiety.
Data Presentation: Performance of QDT-Hg1
The sensing performance of QDT-Hg1 towards various metal ions has been quantified and is summarized in the table below.
| Parameter | Value | Method |
| Analyte | Hg²⁺ | - |
| Limit of Detection (LOD) | 85 nM | UV-Vis Spectroscopy |
| 45 nM | Fluorescence Spectroscopy | |
| Binding Constant (Kₐ) | 2.5 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot |
| Stoichiometry (Sensor:Ion) | 1:1 | Job's Plot Analysis |
| Response Time | < 1 minute | Kinetic Studies |
| Optimal pH Range | 5.0 - 8.0 | pH Titration |
| Sensing Mechanism | Colorimetric & Fluorescent Turn-Off | Spectroscopic Analysis |
Table 1: Quantitative sensing parameters of QDT-Hg1 for the detection of Hg²⁺.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core this compound scaffold.
Materials:
-
Oxalic acid dihydrate
-
Phosphorus pentachloride (PCl₅)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Synthesis of Quinoxaline-2,3-dione:
-
In a 250 mL round-bottom flask, mix o-phenylenediamine (0.1 mol) and oxalic acid dihydrate (0.1 mol).
-
Heat the mixture gently on a water bath. The reaction is exothermic and will proceed to form a solid mass.
-
After the initial reaction subsides, heat the flask for an additional 30 minutes.
-
Cool the flask and add 100 mL of water.
-
Collect the crude quinoxaline-2,3-dione by vacuum filtration, wash with cold water, and dry.
-
-
Synthesis of 2,3-Dichloroquinoxaline (B139996):
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place the dried quinoxaline-2,3-dione (0.05 mol) and phosphorus pentachloride (0.15 mol).
-
Heat the mixture in an oil bath at 150°C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated 2,3-dichloroquinoxaline by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.
-
-
Synthesis of this compound: [1]
-
In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (0.02 mol) and thiourea (0.04 mol) in 200 mL of ethanol.
-
Reflux the mixture for 4 hours.
-
Add a solution of NaOH (0.08 mol) in 50 mL of water to the reaction mixture and reflux for another 2 hours.
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate and acidify with concentrated HCl until precipitation is complete.
-
Collect the this compound by vacuum filtration, wash with water, and dry.
-
Protocol 2: Functionalization of this compound to Synthesize QDT-Hg1
This protocol describes the attachment of the dansyl signaling group.
Materials:
-
This compound
-
Dansyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 mmol) in 50 mL of anhydrous DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of dansyl chloride (1 mmol) in 20 mL of anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient to obtain the pure QDT-Hg1.
Protocol 3: UV-Vis Titration for Hg²⁺ Detection
This protocol details the procedure for evaluating the colorimetric response of QDT-Hg1 to Hg²⁺.
Materials:
-
Stock solution of QDT-Hg1 (1 mM in acetonitrile)
-
Stock solution of Hg(ClO₄)₂ (10 mM in deionized water)
-
Acetonitrile (B52724) (spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a working solution of QDT-Hg1 (10 µM) in a 1:1 (v/v) mixture of acetonitrile and HEPES buffer.
-
Place 2 mL of the QDT-Hg1 working solution into a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the Hg²⁺ stock solution (e.g., 2 µL of 1 mM Hg²⁺) to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of Hg²⁺ to determine the detection limit.
Protocol 4: Fluorescence Titration for Hg²⁺ Detection
This protocol outlines the procedure for evaluating the fluorescent response of QDT-Hg1 to Hg²⁺.
Materials:
-
Stock solution of QDT-Hg1 (1 mM in acetonitrile)
-
Stock solution of Hg(ClO₄)₂ (10 mM in deionized water)
-
Acetonitrile (spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a working solution of QDT-Hg1 (1 µM) in a 1:1 (v/v) mixture of acetonitrile and HEPES buffer.
-
Place 2 mL of the QDT-Hg1 working solution into a quartz cuvette and record its initial fluorescence emission spectrum (excite at the appropriate wavelength for the dansyl fluorophore, e.g., 340 nm).
-
Incrementally add small aliquots of the Hg²⁺ stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence emission spectrum.
-
Continue until the fluorescence is quenched to a stable minimum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺ to determine the detection limit.
Protocol 5: Determination of Binding Stoichiometry using Job's Plot
This protocol describes the use of the method of continuous variation (Job's plot) to determine the binding stoichiometry between QDT-Hg1 and Hg²⁺.
Materials:
-
Stock solutions of QDT-Hg1 and Hg(ClO₄)₂ of the same concentration (e.g., 100 µM) in the chosen solvent system.
-
UV-Vis or fluorescence spectrophotometer.
-
A series of vials or cuvettes.
Procedure:
-
Prepare a series of solutions with varying mole fractions of QDT-Hg1 and Hg²⁺, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of QDT-Hg1 ranges from 0 to 1 in increments of 0.1.
-
The total volume of each solution should be the same.
-
Allow the solutions to equilibrate for a sufficient amount of time.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in absorbance or fluorescence (ΔA or ΔF) against the mole fraction of QDT-Hg1.
-
The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
Visualizations
Caption: Signaling pathway of QDT-Hg1 upon binding with Hg²⁺.
Caption: Experimental workflow for synthesis and ion detection.
Caption: Logical relationship of chemosensor components.
References
Application Note: A Detailed Protocol for the Synthesis of Quinoxaline-2,3-dithiol Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds widely recognized in the pharmaceutical industry for their broad spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] Complexing these quinoxaline-based ligands with transition metals can enhance their therapeutic potential, leading to the development of novel metal-based drugs.[3][5] Quinoxaline-2,3-dithiol, in particular, serves as an excellent bidentate chelating agent, coordinating with metal ions primarily through its two sulfur atoms.[6] This document provides a detailed experimental protocol for the multi-step synthesis of the this compound ligand and its subsequent complexation with a representative transition metal, Nickel (II).
Part 1: Synthesis of this compound Ligand
The synthesis of the target ligand is a multi-step process that begins with the formation of a quinoxaline-2,3-dione precursor from o-phenylenediamine (B120857) and oxalic acid.[7] This precursor is then halogenated before the final thionation step.
Caption: Workflow for the multi-step synthesis of the this compound ligand.
Experimental Protocol: Step 1 - Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione
This procedure is adapted from the condensation reaction between an ortho-diamine and a dicarbonyl compound.[8]
-
Reagents and Materials:
-
o-Phenylenediamine (1.08 g, 0.01 mol)
-
Oxalic acid dihydrate (1.26 g, 0.01 mol)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine o-phenylenediamine and oxalic acid dihydrate.[7]
-
Add a small amount of water (approx. 1 mL) and mix the solids thoroughly to form a paste.[7]
-
Fit the flask with a reflux condenser.
-
Heat the mixture gently. The reaction is often initiated by microwave irradiation for a short period (e.g., 1 minute) or by conventional heating in a water bath.[7]
-
Once the reaction starts, continue heating under reflux for approximately 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate. Filter the product, wash thoroughly with cold water, and dry.
-
The average yield for this step is reported to be around 65-70%.[9]
-
Experimental Protocol: Step 2 - Synthesis of 2,3-Dichloroquinoxaline
This step involves the chlorination of the dione (B5365651) precursor.
-
Reagents and Materials:
-
1,2,3,4-Tetrahydroquinoxaline-2,3-dione (from Step 1)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous reaction vessel with a gas trap (for HCl)
-
Heating mantle
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as PCl₅ is highly sensitive to moisture and the reaction evolves HCl gas.[9]
-
In a dry reaction vessel, carefully mix the 1,2,3,4-tetrahydroquinoxaline-2,3-dione with an excess of PCl₅.
-
Gently heat the mixture. The reaction will proceed with the evolution of HCl gas.
-
After the reaction is complete (cessation of gas evolution), cool the mixture.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅.
-
The solid 2,3-dichloroquinoxaline will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol (B145695).
-
Experimental Protocol: Step 3 - Synthesis of this compound
This final step introduces the thiol groups.
-
Reagents and Materials:
-
2,3-Dichloroquinoxaline (from Step 2)
-
Sodium hydrogen sulfide (B99878) (NaSH) or Thiourea
-
Ethanol or a similar suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask.
-
Add a molar excess (at least 2 equivalents) of the thionating agent (e.g., NaSH).
-
Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the this compound. The thiol can be purified based on its acidic properties; it dissolves in aqueous sodium hydroxide (B78521) to form a water-soluble salt and re-precipitates upon acidification.[9]
-
Filter the resulting solid, wash with water, and dry. The product may appear as a brown or yellow solid.[10]
-
Part 2: Synthesis of this compound Metal Complex (Example: Nickel (II))
This general protocol describes the chelation of the synthesized ligand with a transition metal salt.
Caption: Workflow for metal complex synthesis followed by analytical characterization.
Experimental Protocol: General Complexation
-
Reagents and Materials:
-
This compound (qdt) (2 molar equivalents)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 molar equivalent)
-
Ethanol
-
Deionized water
-
Beakers or flasks for reaction
-
Stirring apparatus
-
-
Procedure:
-
Prepare a solution of this compound by dissolving it in ethanol.
-
In a separate beaker, prepare an aqueous solution of NiCl₂·6H₂O.
-
Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature.
-
A colored precipitate of the metal complex should form immediately. The coordination is expected to be through the sulfur atoms.[6]
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid complex by filtration.
-
Wash the precipitate with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator. For Ni(II), a square planar coordination is common for the neutral complex.[6]
-
Part 3: Data Presentation
Table 1: Summary of Synthesis Conditions and Reported Yields
| Step/Reaction | Method | Catalyst/Reagent | Solvent | Time | Yield | Reference(s) |
| o-Phenylenediamine + Benzil -> 2,3-Diphenylquinoxaline | Conventional Reflux | - | Rectified Spirit | 1 - 1.5 hours | 75% | [1] |
| o-Phenylenediamine + Benzil -> 2,3-Diphenylquinoxaline | Ultrasonic Irradiation | - | Ethanol | 8 minutes | 97% | [1] |
| o-Phenylenediamine + Benzil -> 2,3-Diphenylquinoxaline | Room Temperature Stirring | AlCuMoVP | Toluene | 2 hours | 92% | [11] |
| o-Phenylenediamine + Oxalic Acid -> Quinoxaline-dione | Microwave/Heating | Water | - | ~1 hour | 65-70% | [9],[7] |
Table 2: Key Spectroscopic Data for Characterization
| Compound/Intermediate | Technique | Feature | Observed Value / Region (cm⁻¹ or ppm) | Reference(s) |
| 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | FT-IR | N-H stretch | 3120-3200 cm⁻¹ | [9] |
| 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | FT-IR | C=O stretch | 1610-1750 cm⁻¹ | [9] |
| 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | ¹H NMR | N-H protons (in DMSO-d₆) | ~12 ppm (broad) | [9] |
| This compound | ¹H NMR | S-H proton (in DMSO-d₆) | ~14 ppm | [9] |
| [Ni(qdt)₂] Complex | FT-IR | ν(Ni-S) band | ~420 cm⁻¹ | [6] |
Part 4: Applications in Drug Development
The synthesized quinoxaline-dithiol metal complexes are of high interest to drug development professionals due to their wide-ranging biological activities.[3] The planar structure of the quinoxaline moiety facilitates intercalation with DNA, a mechanism relevant to anticancer agents.[3] Furthermore, the chelation with transition metals can introduce new mechanisms of action, improve stability, and overcome drug resistance issues associated with purely organic compounds.[3][5] Screening these complexes against various cell lines and pathogens is a critical step in identifying lead compounds for new therapeutics.
Caption: Logical progression from synthesis to lead compound identification in drug discovery.
References
- 1. ijiset.com [ijiset.com]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. isca.in [isca.in]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 2,3-Quinoxalinedithiol | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinoxaline-2,3-dithiol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-2,3-dithiol is a versatile heterocyclic organic compound that has garnered significant interest in materials science due to its unique structural and electronic properties. The presence of two thiol groups and a nitrogen-containing quinoxaline (B1680401) core makes it an excellent ligand for coordinating with metal ions, a building block for novel polymers, and a functional component in various advanced materials. Its applications span across catalysis, chemical sensing, and the development of novel electronic and porous materials. This document provides a detailed overview of its applications, including experimental protocols and performance data.
I. Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is an exceptional ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The dithiol functionality allows for strong coordination with a variety of metal centers, leading to the formation of robust and functional materials.
Applications:
-
Gas Storage and Separation: MOFs derived from quinoxaline-based ligands have shown promise in the selective capture of gases like carbon dioxide. The nitrogen atoms in the quinoxaline ring and the sulfur atoms of the dithiol can act as basic sites, enhancing the affinity for CO2.[1][2]
-
Catalysis: The well-defined porous structure of these MOFs allows for their use as heterogeneous catalysts. The metal nodes can act as active catalytic sites, while the this compound ligand can influence the electronic properties and stability of the framework.[1]
-
Sensing: The incorporation of this compound into MOFs can lead to materials that exhibit changes in their physical properties (e.g., fluorescence, color) upon interaction with specific analytes, making them suitable for chemical sensing applications.
Quantitative Data:
Table 1: CO2 Uptake Capacity of Quinoxaline-Based Metal-Organic Frameworks
| MOF Designation | Metal Center | Ligand | CO2 Uptake (cm³/g) at 273 K and 1 bar | Reference |
| Zn-DDQ | Zn | N,N'-dibenzoic acid-2,3-diaminoquinoxaline | ~90 | [1][2] |
| Cu-DDQ | Cu | N,N'-dibenzoic acid-2,3-diaminoquinoxaline | ~80 | [1][2] |
| Pb-DDQ | Pb | N,N'-dibenzoic acid-2,3-diaminoquinoxaline | ~45 | [1][2] |
Note: The ligand in the table is a derivative of quinoxaline, highlighting the potential of this class of compounds in constructing porous materials for gas storage.
Experimental Protocol: Synthesis of a Quinoxaline-Based MOF (General Procedure)
A solvothermal reaction is typically employed for the synthesis of quinoxaline-based MOFs.
Materials:
-
Quinoxaline-2,3-dicarboxylic acid (or a similar functionalized quinoxaline ligand)
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Reaction vessel (e.g., Teflon-lined stainless steel autoclave)
Procedure:
-
In a typical synthesis, a mixture of the quinoxaline-based ligand and the metal salt is dissolved in the chosen solvent.
-
The molar ratio of ligand to metal salt is a critical parameter and needs to be optimized for the desired framework structure.
-
The solution is then sealed in a Teflon-lined autoclave.
-
The autoclave is heated in an oven at a specific temperature (typically between 80 and 150 °C) for a period ranging from 24 to 72 hours.
-
After the reaction, the autoclave is cooled down to room temperature.
-
The resulting crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and then dried under vacuum.
Logical Relationship: MOF Synthesis and Application
Caption: Workflow for the synthesis and application of quinoxaline-based MOFs.
II. Chemical Sensors
The ability of the dithiol group to chelate with heavy metal ions makes this compound an excellent candidate for the development of chemical sensors. Upon binding with metal ions, the electronic properties of the quinoxaline ring are altered, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
Applications:
-
Heavy Metal Ion Detection: Sensors based on this compound and its derivatives have been developed for the detection of various heavy metal ions, including Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺, and Ag⁺.[3][4] These sensors are often characterized by high sensitivity and selectivity.
Quantitative Data:
Table 2: Performance of Quinoxaline-Based Chemosensors for Metal Ion Detection
| Sensor (Ligand) | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺ | Colorimetric/Fluorometric | 1.16 x 10⁻⁷ M | [3] |
| Quinoxaline-hydrazinobenzothiazole | Co²⁺ | Colorimetric/Fluorometric | 9.92 x 10⁻⁸ M | [3] |
| Quinoxaline-hydrazinobenzothiazole | Ni²⁺ | Colorimetric/Fluorometric | 8.21 x 10⁻⁸ M | [3] |
| Quinoxaline-hydrazinobenzothiazole | Hg²⁺ | Colorimetric/Fluorometric | 1.14 x 10⁻⁷ M | [3] |
| 2,3-Diphenylquinoxaline Schiff base | Ag⁺ | Colorimetric | 7.9 x 10⁻⁶ M | [3] |
| 2,3-Diphenylquinoxaline Schiff base | Ag⁺ | Fluorometric | 1.25 x 10⁻⁶ M | [3] |
| Dithiol Self-Assembled Monolayer | Hg²⁺ | Electrochemical SPR | 0.22 μM | [4] |
| Dithiol Self-Assembled Monolayer | Cu²⁺ | Electrochemical SPR | 94 nM | [4] |
Experimental Protocol: Colorimetric Detection of Cu²⁺ Ions
Materials:
-
This compound solution in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Aqueous solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, etc.) of known concentrations.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of the this compound sensor in the chosen solvent.
-
In a series of cuvettes, add a fixed volume of the sensor solution.
-
To each cuvette, add a specific volume of the aqueous solution of the metal ion to be tested. A blank cuvette with only the sensor solution should also be prepared.
-
Allow the solutions to equilibrate for a short period.
-
Record the UV-Vis absorption spectra of each solution.
-
A change in the color of the solution and a shift in the absorption maximum in the presence of a specific metal ion indicate a sensing event.
-
To determine the limit of detection, a calibration curve is constructed by measuring the change in absorbance at a specific wavelength as a function of the metal ion concentration.
Signaling Pathway: Metal Ion Sensing Mechanism
Caption: Generalized mechanism for metal ion sensing by this compound.
III. Catalysis
Metal complexes of this compound can act as efficient catalysts for various organic transformations. The dithiol ligand can stabilize the metal center in different oxidation states and influence its reactivity.
Applications:
-
Hydrogenase Mimics: Diiron dithiolate complexes containing a quinoxaline bridge have been synthesized as potential models for the active site of hydrogenase enzymes, which are involved in hydrogen production and uptake.[5]
-
Oxidation Reactions: Manganese complexes have been shown to exhibit phenoxazinone synthase activity with high turnover numbers, demonstrating the potential of quinoxaline-based ligands in designing catalysts for oxidation reactions.[6]
Quantitative Data:
Table 3: Catalytic Performance of a Manganese(II) Complex
| Complex | Reaction | Substrate | Product | Turnover Number (kcat) | Reference |
| [MnII(L1)Cl]Cl | Phenoxazinone Synthase Mimic | o-aminophenol | 2-amino-3H-phenoxazine-3-one | 440 h⁻¹ | [6] |
Note: The ligand L1 in this study is tris((1H-benzo[d]imidazol-2-yl)methyl)amine, which, while not this compound, demonstrates the catalytic potential of related nitrogen-containing heterocyclic ligands in complexation with metals.
Experimental Protocol: Catalytic Oxidation of o-aminophenol (General Procedure)
Materials:
-
This compound metal complex (catalyst).
-
o-aminophenol (substrate).
-
Solvent (e.g., methanol, acetonitrile).
-
Oxygen source (e.g., atmospheric air).
-
UV-Vis spectrophotometer to monitor the reaction progress.
Procedure:
-
Dissolve a known amount of the catalyst and the substrate in the chosen solvent in a reaction vessel.
-
Stir the reaction mixture at a specific temperature, open to the atmosphere to allow for the ingress of oxygen.
-
Monitor the progress of the reaction by periodically taking aliquots and measuring the absorbance of the product at its characteristic wavelength using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be determined from the change in absorbance over time.
-
The turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalytic efficiency.
IV. Electronic Materials
The extended π-conjugated system of the quinoxaline core, combined with the potential for polymerization through the thiol groups, makes this compound a promising building block for conductive polymers and other electronic materials.
Applications:
-
Conductive Polymers: Metal-poly(this compound) complexes can exhibit electrical conductivity. The conductivity can be tuned by changing the metal ion and the polymer structure.
-
Organic Electronics: Quinoxaline derivatives are being explored as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of the active layer in organic solar cells.
Experimental Workflow: Synthesis of a Conductive Polymer
Caption: Workflow for the synthesis and characterization of a conductive polymer.
Conclusion
This compound is a highly versatile and promising molecule in materials science. Its ability to form stable complexes with metals, act as a building block for porous materials, and participate in the formation of conductive polymers opens up a wide range of applications. Further research into the synthesis of novel materials derived from this compound and the detailed characterization of their properties will undoubtedly lead to the development of new and improved technologies in catalysis, sensing, and electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Three N-H functionalized metal-organic frameworks with selective CO2 uptake, dye capture, and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxaline-2,3-dithiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of quinoxaline-2,3-dithiol, a crucial intermediate in the development of various therapeutic agents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures and achieve higher yields of this target compound.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis low?
Low yields are a frequent issue and can arise from several factors depending on your chosen synthetic route.
For Synthesis from 2,3-Dichloroquinoxaline (B139996):
-
Incomplete Reaction: The conversion of 2,3-dichloroquinoxaline to the dithiol may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. Ensure a sufficient excess of the thionating agent (e.g., thiourea (B124793) or sodium hydrosulfide) is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Thionating Agent: The choice and quality of the thionating agent can significantly impact the yield.
-
Solution: Sodium hydrogen sulfide (B99878) (NaSH) has been reported to provide excellent yields (up to 86%).[1] If using thiourea, ensure it is dry and of high purity.
-
-
Hydrolysis of Starting Material: 2,3-dichloroquinoxaline can be sensitive to moisture, leading to the formation of quinoxaline-2,3-dione as a byproduct.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
For Thionation of Quinoxaline-2,3-dione:
-
Inefficient Thionating Agent: The effectiveness of the thionating agent is crucial for a high-yielding reaction.
-
Solution: Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are commonly used. A crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex has been shown to produce high yields (83%).[1]
-
-
Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The thionation reaction often requires heating. Refluxing in a suitable solvent like pyridine (B92270) is a common practice.[1] Optimize the temperature to ensure complete conversion without degrading the product.
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
The formation of byproducts can complicate purification and reduce the overall yield.
-
Possible Side Products:
-
From 2,3-dichloroquinoxaline: Incomplete substitution can lead to the presence of 2-chloro-3-mercaptoquinoxaline. Hydrolysis of the starting material can form quinoxaline-2,3-dione.
-
From quinoxaline-2,3-dione: Incomplete thionation can result in the presence of 2-oxo-3-thioxoquinoxaline.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a sufficient excess of the thionating agent to drive the reaction to completion and minimize partially substituted products.
-
Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere can prevent the formation of oxidative side products.
-
Purity of Starting Materials: Ensure the starting materials are pure. Impurities in the o-phenylenediamine (B120857) used to synthesize the quinoxaline (B1680401) core can carry through subsequent steps.
-
Q3: The purification of my this compound is challenging. What are some effective purification strategies?
This compound is often a sparingly soluble solid, which can make purification difficult.
-
Recrystallization: This is a common and effective method for purifying the final product.
-
Solvent Selection: Due to its low solubility in many common organic solvents, a mixed solvent system may be necessary. A common procedure involves dissolving the crude product in a basic aqueous solution (e.g., 5% NaOH) and then re-precipitating the pure dithiol by acidification with a dilute acid (e.g., HCl).[2][3] This method takes advantage of the acidic nature of the thiol groups.
-
-
Washing: Thoroughly washing the filtered solid with appropriate solvents can remove soluble impurities. Washing with water followed by a non-polar organic solvent like ether can be effective.
Data Presentation
The following table summarizes the reported yields for the synthesis of this compound via different methods, providing a basis for comparison.
| Starting Material | Thionating Agent | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| 2,3-Dichloroquinoxaline | Sodium Hydrogen Sulfide (NaSH) | Ethanol (B145695) | Reflux, 5 hours | 86 | [1] |
| 2,3-Dichloroquinoxaline | Thiourea | Ethanol | Reflux, followed by NaOH treatment | 80-85 (average) | [3] |
| Quinoxaline-2,3(1H,4H)-dione | Dipyridine-diphosphorus pentasulfide complex | Pyridine | Reflux, 1 hour | 83 | [1] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Synthesis from 2,3-Dichloroquinoxaline using Sodium Hydrogen Sulfide [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloroquinoxaline in ethanol.
-
Reagent Addition: Add a solution of sodium hydrogen sulfide (NaSH) in ethanol to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., dilute HCl).
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.
Protocol 2: Synthesis from 2,3-Dichloroquinoxaline using Thiourea [3]
-
Reaction Setup: In a large capacity round-bottom flask (at least 500 mL), add 2,3-dichloroquinoxaline and thiourea to ethanol.
-
First Reflux: Heat the mixture to reflux.
-
Base Addition: After the initial reflux, add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture.
-
Second Reflux: Heat the mixture to reflux again.
-
Work-up: Cool the reaction mixture and filter it into a large beaker.
-
Neutralization and Isolation: Neutralize the filtrate with acid to precipitate the product. Collect the solid by filtration, wash with water, and dry. The average yield for this procedure is reported to be 80-85%.[3]
Protocol 3: Thionation of Quinoxaline-2,3(1H,4H)-dione [1]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend quinoxaline-2,3(1H,4H)-dione in pyridine.
-
Thionating Agent Addition: Add a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex to the suspension.
-
Reaction: Heat the mixture to reflux for 1 hour.
-
Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization. This method has been reported to yield 83% of the desired product.[1]
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of Quinoxaline-2,3-dithiol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoxaline-2,3-dithiol and its derivatives.
Troubleshooting Guides
This guide addresses common issues encountered during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield After Purification
Q: I am experiencing a significant loss of my this compound derivative during purification. What are the potential causes and how can I improve my yield?
A: Low recovery is a frequent challenge and can arise from several factors throughout the purification process. A systematic approach to troubleshooting this issue is crucial.
| Potential Cause | Recommended Solutions |
| Product Loss During Work-up | Ensure the pH of aqueous layers is optimized for your specific derivative's pKa to prevent it from remaining in the aqueous phase during extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
| Precipitation on Chromatography Column | Due to the often low solubility of this compound derivatives, the product may precipitate on the column.[1] Ensure the crude product is fully dissolved before loading. If solubility is a persistent issue, consider solid-loading by pre-adsorbing the compound onto a small amount of silica (B1680970) gel.[1] |
| Incomplete Elution | The chosen solvent system for column chromatography may be too non-polar. Gradually increase the eluent polarity (gradient elution). For highly polar derivatives, reverse-phase chromatography may be a more suitable option.[1] |
| Degradation on Silica Gel | Quinoxaline (B1680401) derivatives can be sensitive to the acidic nature of standard silica gel.[1] Consider deactivating the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[1] Alternatively, use a different stationary phase like neutral alumina (B75360) or a reverse-phase C18 silica.[1] |
Issue 2: Persistent Impurities in the Final Product
Q: My purified this compound derivative is still contaminated with impurities. How can I improve the purity?
A: Achieving high purity can be challenging due to the nature of the compound and potential side reactions during synthesis.
| Potential Cause | Recommended Solutions |
| Co-elution of Impurities | If an impurity has a similar polarity to your product, it may co-elute during column chromatography. Experiment with different solvent systems on a Thin-Layer Chromatography (TLC) plate to achieve better separation before scaling up to a column.[1] |
| Oxidation to Disulfide | The thiol groups of this compound are susceptible to oxidation, forming disulfide impurities. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Consider adding a reducing agent like 2-mercaptoethanesulfonic acid to the work-up or purification steps. This can often eliminate unwanted disulfides and is water-soluble for easy removal. |
| Colored Impurities | Colored impurities often arise from the oxidation of the o-phenylenediamine (B120857) starting material.[2] To remove these, consider treating a solution of your crude product with activated charcoal before recrystallization.[1] |
| Starting Material Impurities | Impurities in the starting materials can lead to side products that are difficult to remove. Ensure the purity of your starting materials before beginning the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: An acid-base extraction is a highly effective and commonly used method for the purification of this compound. This technique leverages the acidic nature of the thiol groups. The compound can be dissolved in an aqueous basic solution (like sodium hydroxide) to form a water-soluble salt. Insoluble impurities can then be removed by filtration. Subsequent acidification of the filtrate will precipitate the purified this compound, which can be collected by filtration.[3] This method has been reported to yield an average of 80-85% recovery.[3]
Q2: My this compound derivative has very low solubility in common organic solvents. How can I perform column chromatography?
A2: Poor solubility is a known challenge with these compounds.[3] If you are unable to find a suitable solvent system to fully dissolve your compound for loading onto a chromatography column, you can use a solid-loading technique. Pre-adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a solvent it is soluble in (even if it's a small amount), adding the silica gel, and then removing the solvent under reduced pressure. The resulting dry, free-flowing powder can then be carefully loaded onto the top of your column.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to visualize the separation of your desired compound from impurities. For visualization, UV light is often effective for aromatic compounds like quinoxalines.[4] Staining with iodine vapor or a potassium permanganate (B83412) solution can also be used to visualize spots.[4] When dealing with disulfide impurities, it is helpful to run a co-spot of the starting material and the reaction mixture to track the formation of new, less polar spots which could correspond to the disulfide.
Q4: Is it possible to remove colored impurities without using column chromatography?
A4: Yes. If your compound is stable to heat, you can often remove colored impurities by treating a hot solution of your crude product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration. The purified compound is then obtained by allowing the filtrate to cool and crystallize.[1]
Quantitative Data
The following table summarizes reported yields for the synthesis and purification of this compound. Direct comparative studies on the purification of the same crude material by different methods are limited in the literature.
| Purification Method | Starting Material for Purification | Reported Yield | Reference |
| Acid-Base Extraction | Crude reaction mixture from 2,3-dichloroquinoxaline (B139996) and thiourea | 80-85% | [3] |
| Crystallization | Crude reaction mixture | Not specified | [2] |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction [3]
This protocol is based on the conversion of the thiol to its water-soluble salt.
Materials:
-
Crude this compound
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Acid (e.g., Hydrochloric acid or Acetic acid)
-
Large beaker (e.g., 1000 mL)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
To the crude reaction mixture containing this compound, add an aqueous NaOH solution.
-
Stir the mixture. The this compound will deprotonate and dissolve in the aqueous phase as its sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a large beaker.
-
Slowly add acid to the filtrate with stirring to neutralize the solution.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any remaining salts.
-
Dry the purified this compound.
Protocol 2: General Guideline for Purification by Column Chromatography
This is a general protocol that should be optimized for specific derivatives.
Materials:
-
Crude this compound derivative
-
Silica gel (or neutral alumina)
-
Appropriate solvent system (determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine a suitable solvent system that provides good separation between your desired compound and impurities (a good starting point for quinoxaline derivatives can be a mixture of hexane (B92381) and ethyl acetate).
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the solid-loading technique described in the FAQs. Carefully load the sample onto the top of the packed column.[1]
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
minimizing side product formation in quinoxaline synthesis
Welcome to the technical support center for quinoxaline (B1680401) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a benzimidazole (B57391) derivative as a byproduct. What is the likely cause and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis. It typically arises from the reaction of the o-phenylenediamine (B120857) starting material with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound. Degradation of the 1,2-dicarbonyl compound can also lead to the formation of these impurities.[1]
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your 1,2-dicarbonyl reagent using techniques such as NMR or GC-MS.
-
Purify the Reagent: If impurities are detected, purify the 1,2-dicarbonyl compound by recrystallization or column chromatography.
-
Proper Storage: Ensure that the 1,2-dicarbonyl compound is stored under appropriate conditions (e.g., protected from light and air) to prevent degradation.
Q2: My reaction has stalled at a dihydroquinoxaline intermediate. How can I facilitate the final oxidation to the desired quinoxaline?
A2: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more prevalent when the reaction is conducted under non-oxidizing or inert conditions.[1]
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the atmosphere for a period after the initial condensation can be effective.[1]
-
Catalyst Selection: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1]
-
Solvent Choice: The solvent can also play a role. For instance, dimethyl sulfoxide (B87167) (DMSO) can act as an oxidant at elevated temperatures.[1]
Q3: I am forming quinoxaline N-oxides as a side product. How can this be minimized?
A3: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present.[1]
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced unintentionally.
-
Control the Atmosphere: Reactions carried out in the presence of air (oxygen) for extended periods, especially at high temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1]
Q4: My TLC plate shows multiple unidentified spots. What could be the issue?
A4: The presence of multiple unidentified spots on a TLC plate can indicate several potential problems.
Troubleshooting Steps:
-
Decomposition: Starting materials or the desired product may be decomposing under the reaction conditions. Consider lowering the reaction temperature or shortening the reaction time.
-
Complex Side Reactions: The reaction conditions may be promoting complex side reactions. Ensure the purity of your starting materials and consider using a milder catalyst.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Quinoxaline | - Incomplete reaction.- Suboptimal reaction conditions (temperature, time, solvent).- Inefficient catalyst.- Presence of significant byproducts. | - Monitor the reaction by TLC to determine the optimal reaction time.- Screen different solvents and temperatures. Greener protocols using ethanol (B145695) or even water have shown high efficiency.- Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.- Identify the major byproduct and implement the targeted troubleshooting steps outlined in the FAQs. |
| Difficulty in Product Purification | - Byproducts with similar polarity to the desired quinoxaline. | - For benzimidazole impurities, consider column chromatography with a carefully selected solvent system. Generally, quinoxalines are less polar than benzimidazoles.- Recrystallization is a highly effective method for purifying quinoxalines. |
Quantitative Data on Reaction Optimization
The choice of catalyst and solvent can significantly impact the yield of the desired quinoxaline product and minimize side product formation. The following tables summarize quantitative data from various studies.
Table 1: Effect of Different Catalysts on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Natural Phosphate (NP) | Methanol | Room Temp | 1-45 min | 92-99 | [2] |
| Synthetic Fluorapatite (SFAP) | Methanol | Room Temp | 1-45 min | 92-99 | [2] |
| Phenol (20 mol%) | Ethanol/Water (7:3) | Room Temp | 2 min | 98 | [3] |
| AlCuMoVP | Toluene (B28343) | 25 | 120 min | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 120 min | 80 | [1] |
| Bentonite K-10 | Ethanol | Room Temp | 20 min | 95 | [4][5] |
| Zinc Triflate | Acetonitrile | Room Temp | - | up to 90 | [5] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | 20 min | 80-98 | [4] |
| Hexafluoroisopropanol (HFIP) | - | Room Temp | 1 hr | 95 | [6] |
| TiO2-Pr-SO3H | Ethanol | Room Temp | 10 min | 95 | [6] |
Table 2: Effect of Different Solvents on Quinoxaline Synthesis
| Solvent | Catalyst | Yield (%) | Reference |
| Methanol | MAP, DAP, or TSP | 94-99 | [7] |
| Ethanol | MAP, DAP, or TSP | 94-99 | [7] |
| Acetonitrile | MAP, DAP, or TSP | 94-99 | [7] |
| Dichloromethane | MAP, DAP, or TSP | 94-99 | [7] |
| Cyclohexane | MAP, DAP, or TSP | Lower yields | [7] |
| Tetrahydrofuran (THF) | MAP, DAP, or TSP | Lower yields | [7] |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst
This protocol outlines a general procedure for the synthesis of 2,3-diphenylquinoxaline (B159395) using a recyclable alumina-supported heteropolyoxometalate catalyst.[1]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol)
-
Toluene (8 mL)
-
AlCuMoVP catalyst (0.1 g)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.
Protocol 2: Purification of Quinoxaline from Benzimidazole Byproduct by Column Chromatography
This protocol describes a general method for separating a quinoxaline product from a benzimidazole impurity.
Materials:
-
Crude quinoxaline product containing benzimidazole impurity
-
Silica (B1680970) gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the chosen solvent system.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The polarity of the solvent system should be optimized based on the specific quinoxaline and benzimidazole derivatives. Generally, quinoxalines are less polar than benzimidazoles.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.
Visualizations
Caption: General workflow for quinoxaline synthesis highlighting potential side product formation.
Caption: Decision tree for troubleshooting common issues in quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for quinoxaline-2,3-dione synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline-2,3-diones. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my quinoxaline-2,3-dione synthesis low?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the o-phenylenediamine (B120857) and oxalic acid (or its derivative) can limit the yield.
-
Solution: Ensure an equimolar (1:1) ratio of the reactants for optimal results.[1]
-
-
Impurities in Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.
-
-
Presence of Electron-Withdrawing Groups: Strong electron-withdrawing groups on the substituted o-phenylenediamine can decrease the nucleophilicity of the amine groups, leading to lower yields and longer reaction times.[1][3]
-
Solution: For these substrates, consider more forcing reaction conditions or employing a more active catalytic system.[4]
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.
-
Solution: Carefully optimize the purification procedure. For products with low solubility, washing with a suitable solvent like ether can be effective.[1] For others, meticulous recrystallization from solvents such as ethanol (B145695) or a 5% NaOH solution followed by acidification with dilute HCl is recommended.[1][5]
-
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
Possible Causes & Solutions:
-
Side Reactions of Oxalic Acid: At high temperatures, oxalic acid can decompose.
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.
-
Solution: To prevent oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and degas the solvents before use.
-
-
Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.
Q3: The purification of my quinoxaline-2,3-dione is proving difficult. What are some effective purification strategies?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones often have poor solubility in common organic solvents, making purification by column chromatography challenging.[1]
-
Decomposition on Silica (B1680970) Gel: Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[1]
-
Solution: If possible, avoid silica gel chromatography. If it is necessary, use a deactivated silica gel and a fast elution system.
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different methods used in the synthesis of 1,4-dihydroquinoxaline-2,3-dione.
| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | o-phenylenediamine, Oxalic acid dihydrate | Water, HCl | Reflux | 20 min | 98% | [6] |
| Conventional Heating | o-phenylenediamine, Oxalic acid dihydrate | - | Oil bath reflux | 1.5 hours | - | [5] |
| Microwave-Assisted | o-phenylenediamine, Oxalic acid dihydrate | Water (1 mL) | 400 W | 3 min | 88% | [5] |
| Solvent-Free Grinding | o-phenylenediamine, Oxalic acid dihydrate | None | Room Temp | 5-10 min | High | [1][3] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Conventional Heating in Acidic Water [6]
-
Heat a solution of oxalic acid dihydrate (30 g, 0.238 mol) in 100 mL of water in a round-bottom flask.
-
To the hot solution, add 4.5 mL of concentrated HCl.
-
Add o-phenylenediamine (22 g, 0.204 mol) to the mixture.
-
Heat the reaction mixture under reflux for 20 minutes.
-
Cool the reaction mixture by adding ice.
-
Filter the resulting solid precipitate.
-
Wash the solid with water.
-
Purify the product by recrystallization from ethanol to yield 1,4-dihydroquinoxaline-2,3-dione as white crystals.
Protocol 2: Microwave-Assisted Synthesis [5][7]
-
In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).
-
Add 1 mL of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for the product to crystallize.
-
Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.
Protocol 3: Solvent-Free Grinding [1][8]
-
In a mortar, place o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes.
-
Crystallize the resulting solid from water to obtain the pure product.
Visualizations
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcjournals.org [arcjournals.org]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. ijpda.org [ijpda.org]
Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds in Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinoxaline (B1680401) compounds in experimental assays. Quinoxaline derivatives, a class of heterocyclic compounds with significant pharmacological potential, often exhibit low aqueous solubility due to their rigid, aromatic structure. This can lead to compound precipitation, inaccurate data, and unreliable assay results.[1] This guide will equip you with the necessary strategies and protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are many quinoxaline compounds poorly soluble in aqueous solutions?
A1: The quinoxaline structure consists of a fused benzene (B151609) and pyrazine (B50134) ring, creating a planar and rigid aromatic system.[1] This molecular structure promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult to overcome during dissolution.[1] Furthermore, chemical modifications aimed at enhancing biological activity often increase the lipophilicity of the molecule, further reducing its affinity for aqueous media.[1]
Q2: My quinoxaline compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What should I do first?
A2: This phenomenon, often called "crashing out," is a common issue. The first step is to review your dilution protocol and final compound concentration.[2] Immediate precipitation usually indicates that the final concentration of your compound exceeds its solubility limit in the aqueous buffer.[2] You should also check the final concentration of DMSO, as a rapid change in solvent polarity can cause the compound to precipitate.[3] It is generally recommended to keep the final DMSO concentration at or below 0.5% in cell-based assays to avoid solvent-induced toxicity.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my initial in vitro assays?
A3: For most initial in vitro and high-throughput screening (HTS) assays, kinetic solubility is the more relevant parameter. Kinetic solubility is a measure of how much of a compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock (like DMSO) before it precipitates. It's a non-equilibrium measurement. Thermodynamic solubility , on the other hand, is the true equilibrium concentration of a compound in a saturated solution after an extended period of time. While critical for later-stage drug development, kinetic solubility is a more practical guide for initial assay design.
Q4: Can changing the pH of my buffer improve the solubility of my quinoxaline compound?
A4: Yes, if your quinoxaline derivative has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility.[5][6] For basic quinoxalines, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic quinoxalines, increasing the pH will cause deprotonation and enhance solubility.[5]
Q5: Are there any advanced formulation strategies for very poorly soluble quinoxaline compounds, especially for in vivo studies?
A5: For challenging compounds, especially those intended for in vivo administration where high concentrations of organic solvents are not feasible, several advanced formulation strategies can be employed. These include forming inclusion complexes with cyclodextrins, reducing particle size to create nanosuspensions, and chemical modification to create more soluble salt forms or prodrugs.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Observation: A visible precipitate or cloudiness appears immediately after adding the DMSO stock solution of the quinoxaline compound to the cell culture medium or assay buffer.
| Potential Cause | Recommended Solution |
| High Final Compound Concentration | The final concentration of the compound exceeds its aqueous solubility limit.[2] Solution: Decrease the final working concentration. Perform a kinetic solubility assay (see Protocol 1) to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Solvent Exchange ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid change in polarity, leading to precipitation.[2][3] Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2][7] Add the compound stock dropwise while gently vortexing the media.[3][7] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[2] Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[2][7] |
| High Final DMSO Concentration | The final concentration of DMSO is too high, causing the compound to be less soluble than in the stock solution. Solution: Prepare a more concentrated stock solution to reduce the volume needed for dilution, keeping the final DMSO concentration low (ideally <0.5%).[4] |
Issue 2: Precipitation Observed Over Time in the Incubator
Observation: The assay plate looks clear initially, but after several hours or days at 37°C, a precipitate (crystalline or amorphous) becomes visible in the wells.
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | The compound may be less stable or soluble at 37°C over extended periods. Solution: Pre-warm the media to 37°C before adding the compound to identify immediate solubility issues at the experimental temperature.[3] Assess the compound's stability at 37°C. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[8] Solution: Ensure the media is adequately buffered for the CO2 environment (e.g., with HEPES). Monitor the pH of the culture medium over the course of the experiment. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time. Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) versus complete media to see if media components are the cause. If serum is used, note that serum proteins can sometimes help solubilize hydrophobic compounds, but can also lead to complex formation.[7] |
Data Presentation
Solubility of 6-chloro-2,3-diphenylquinoxaline (B3351478) in Various Organic Solvents
The following table summarizes the mole fraction solubility (x) of a representative quinoxaline derivative, 6-chloro-2,3-diphenylquinoxaline, in several organic solvents at different temperatures. This data can help guide solvent selection for stock solutions and synthesis.
| Temperature (K) | N,N-Dimethylformamide (DMF) | 1,4-Dioxane | Ethyl Acetate | Toluene |
| 298.15 | 0.0158 | 0.0098 | 0.0075 | 0.0068 |
| 303.15 | 0.0185 | 0.0115 | 0.0088 | 0.0080 |
| 308.15 | 0.0216 | 0.0135 | 0.0104 | 0.0094 |
| 313.15 | 0.0252 | 0.0158 | 0.0122 | 0.0110 |
| 318.15 | 0.0294 | 0.0185 | 0.0143 | 0.0129 |
| Data adapted from a representative technical guide.[7] |
General Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increase solubility by reducing the polarity of the aqueous medium.[5] | Simple, widely applicable for in vitro assays. | Can cause cellular toxicity at higher concentrations; may not be suitable for in vivo use. |
| pH Adjustment | For ionizable compounds, changing the pH alters the charge state to a more soluble form.[6] | Effective for compounds with acidic or basic groups. | Requires the compound to be ionizable; the required pH may not be compatible with the assay. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic compound within a hydrophilic shell, forming a water-soluble inclusion complex.[5] | Generally low toxicity; can significantly increase aqueous solubility. | Can be expensive; may not be effective for all compounds. |
| Nanosuspensions | Reduce the particle size of the compound to the nanometer range, increasing the surface area and dissolution rate.[5] | Can improve oral bioavailability for in vivo studies. | Requires specialized equipment (e.g., high-pressure homogenizer); formulation can be complex. |
| Salt Formation | Convert an ionizable compound into a salt form (e.g., hydrochloride), which often has higher aqueous solubility.[5] | A well-established and effective method for improving solubility and dissolution rate.[5] | Requires the compound to have an ionizable group; the salt form may have different properties than the parent compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Use of a Co-solvent (DMSO) for Cell-Based Assays
This protocol describes the standard method for preparing a concentrated stock solution of a quinoxaline compound in DMSO and its subsequent dilution for a cell-based assay.
Materials:
-
Quinoxaline compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of the quinoxaline compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution, but check for compound stability under these conditions.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions by Serial Dilution:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.[2]
-
Important: Add the DMSO stock to the culture medium, not the other way around. Add the stock solution dropwise while gently vortexing to minimize "solvent shock."[3][7]
-
Ensure the final concentration of DMSO is consistent across all experimental and control wells and is below the toxic level for your cell line (typically ≤0.5%).[4]
-
Always include a vehicle control (medium with the same final concentration of DMSO but without the test compound) in your experiment.
-
Protocol 2: Preparation of a Quinoxaline-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of a quinoxaline derivative.
Materials:
-
Quinoxaline derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Deionized water
-
Rotary evaporator or freeze-dryer
Procedure:
-
Dissolve the Quinoxaline Derivative: Dissolve a known amount of the quinoxaline derivative in a minimal amount of ethanol.[5]
-
Dissolve the Cyclodextrin: In a separate flask, dissolve a molar excess of HP-β-CD (typically a 1:1 to 1:2 molar ratio of quinoxaline to HP-β-CD) in deionized water with stirring.[5]
-
Mix and Form the Complex: Slowly add the ethanolic quinoxaline solution to the aqueous HP-β-CD solution while stirring continuously.[5]
-
Remove the Organic Solvent: Evaporate the ethanol from the mixture using a rotary evaporator.
-
Lyophilize: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it to obtain a solid powder of the quinoxaline-HP-β-CD inclusion complex.
-
Reconstitute and Use: The lyophilized powder can be reconstituted in the desired aqueous buffer or cell culture medium for your assay.
Protocol 3: Preparation of a Quinoxaline Nanosuspension
This protocol provides a general method for preparing a nanosuspension of a poorly soluble quinoxaline compound using a high-pressure homogenization technique.
Materials:
-
Micronized quinoxaline powder
-
Stabilizer solution (e.g., a solution of a surfactant like Polysorbate 80 or a polymer like HPMC)
-
High-speed stirrer
-
High-pressure homogenizer
Procedure:
-
Prepare a Pre-suspension: Disperse the micronized quinoxaline powder in the stabilizer solution.
-
High-Speed Stirring: Stir the dispersion at a high speed (e.g., 10,000 rpm) for 10-15 minutes to form a homogeneous pre-suspension.[5]
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer at a high pressure (e.g., 15,000 psi) for multiple cycles (e.g., 10-20 cycles).[5] It is important to maintain a controlled temperature during this process, for example, by using an ice bath, to prevent overheating.[5]
-
Characterize the Nanosuspension: Analyze the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).
Protocol 4: Synthesis of a Quinoxaline Hydrochloride (HCl) Salt
This protocol describes a general laboratory procedure for converting a basic quinoxaline compound into its more soluble hydrochloride salt.
Materials:
-
Basic quinoxaline compound
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol)
-
Hydrogen chloride (HCl) solution in a compatible solvent (e.g., 2 M HCl in diethyl ether) or concentrated aqueous HCl.
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Quinoxaline Base: Dissolve the basic quinoxaline compound in a minimal amount of a suitable anhydrous solvent.
-
Acidification: While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution to the dissolved quinoxaline base. If using concentrated aqueous HCl, be aware that this may introduce water, which could affect crystallization.
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate out of the solution upon addition of the acid. If precipitation does not occur spontaneously, it can sometimes be induced by cooling the solution in an ice bath or by adding a non-polar co-solvent like hexane.
-
Isolate the Salt: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold, fresh solvent to remove any unreacted starting material or excess acid. Dry the salt under vacuum to remove any residual solvent.
-
Confirm Salt Formation: Confirm the formation of the hydrochloride salt using appropriate analytical techniques (e.g., melting point, NMR, or elemental analysis).
Mandatory Visualizations
Caption: Experimental workflow for handling poorly soluble quinoxalines.
Caption: Troubleshooting workflow for quinoxaline compound precipitation.
Caption: PI3K/Akt/mTOR signaling pathway with quinoxaline inhibition sites.
References
- 1. Effortless Troubleshooting Flowcharts for Quick CX Solutions [knowmax.ai]
- 2. flinnsci.com [flinnsci.com]
- 3. benchchem.com [benchchem.com]
- 4. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
purification of quinoxaline-2,3-dithiol by recrystallization vs. chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoxaline-2,3-dithiol, comparing recrystallization and column chromatography methods. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization (often involving an acid-base workup) and column chromatography. Recrystallization is particularly effective for removing small amounts of impurities and can yield highly pure crystalline material, while column chromatography is a versatile method for separating the desired product from a wider range of impurities.
Q2: My crude this compound has a dark color. How can I remove the colored impurities?
A2: Colored impurities often arise from oxidation or side-products during synthesis. For recrystallization, you can treat the hot solution with a small amount of activated charcoal before filtration to adsorb these impurities.[1] However, use charcoal sparingly as it may also adsorb your desired product, potentially lowering the yield.[2] In column chromatography, colored, polar impurities can often be separated by using a solvent system with increasing polarity.
Q3: I am observing low recovery of my purified this compound after recrystallization. What are the possible causes?
A3: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.
Q4: When should I choose column chromatography over recrystallization for purifying this compound?
A4: Column chromatography is the preferred method when:
-
Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to your product.
-
The crude product contains multiple components that need to be separated.
-
The product "oils out" during recrystallization, which can be caused by a high impurity level.[3]
Q5: My this compound appears to be decomposing on the silica (B1680970) gel column. What can I do to prevent this?
A5: Some quinoxaline (B1680401) derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] To mitigate this, you can:
-
Deactivate the silica gel: Flush the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]
-
Use an alternative stationary phase: Consider using alumina (B75360) or reverse-phase C18 silica gel.[1]
-
Run the column quickly: Minimizing the time the compound spends on the column can reduce decomposition.[4]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Too much solvent used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Ensure the solution is fully cooled in an ice bath. |
| "Oiling Out" | - The compound is melting before dissolving.- High level of impurities. | - Add more hot solvent to dissolve the oil.- Consider a preliminary purification by chromatography.[3] |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Cooling is too rapid. | - Evaporate some of the solvent and re-cool.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product Still Impure | - Impurities have similar solubility.- Impurities trapped in the crystal lattice. | - Try a different recrystallization solvent or solvent system.- Ensure slow cooling to promote the formation of a pure crystal lattice. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Won't Elute | - Solvent system is too non-polar. | - Gradually increase the polarity of the eluent (gradient elution).[1] |
| Co-elution with Impurity | - Poor separation with the chosen solvent system. | - Experiment with different solvent systems on TLC to optimize separation before scaling up. |
| Streaking on TLC/Column | - Compound is too polar for the stationary phase.- Compound is unstable on silica gel. | - Consider reverse-phase chromatography.- Deactivate the silica gel with triethylamine.[1] |
| Low Recovery | - Product precipitation on the column.- Irreversible adsorption to the stationary phase. | - Ensure the crude product is fully dissolved before loading.- Pre-adsorb the sample onto silica gel if solubility is low.[1] |
Data Presentation
| Parameter | Recrystallization (this compound) | Column Chromatography (Representative Quinoxaline Derivative) |
| Yield | 80-85%[5] | Typically >80% |
| Purity | High (Melting point 343°C, literature 345°C)[5] | Often >98% (by HPLC) |
| Time | 3-4 hours[5] | Can range from a few hours to a full day |
| Solvent Consumption | Moderate | High |
| Scalability | Good for large quantities | Can be challenging for very large scales |
Experimental Protocols
Recrystallization of this compound (Acid-Base Method)
This protocol is based on the acidic nature of the thiol groups of this compound.[5]
-
Dissolution: In a large beaker, suspend the crude this compound in a sufficient volume of aqueous sodium hydroxide (B78521) solution. The dithiol will deprotonate to form the water-soluble disodium (B8443419) salt.
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Reprecipitation: Slowly add acid (e.g., hydrochloric acid or acetic acid) to the filtrate with stirring. The this compound will precipitate out as it is protonated and becomes insoluble in the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with deionized water to remove any remaining salts.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator.
General Protocol for Column Chromatography of a Quinoxaline Derivative
This is a general procedure that should be optimized for this compound based on TLC analysis.
-
TLC Analysis: Develop a solvent system that provides good separation of the this compound from impurities, aiming for an Rf value of 0.2-0.4 for the product. A common starting point for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, pre-adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Decision workflow for purification method selection.
Caption: General experimental workflows for each purification method.
References
Quinoxaline-2,3-dithiol Stability in Acidic Media: A Technical Support Resource
Welcome to the Technical Support Center for Quinoxaline-2,3-dithiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic environments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist in your research and development activities.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in acidic media.
Issue 1: Compound Degradation Observed During Experimentation in Acidic Buffers
-
Symptom: You observe a decrease in the concentration of this compound over time, accompanied by the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS). This may also be accompanied by a color change in the solution.
-
Possible Cause: this compound, which exists in equilibrium with its more stable quinoxaline-2,3(1H,4H)-dithione tautomer, is susceptible to hydrolysis under acidic conditions. The thioamide-like linkages in the dithione form can be cleaved by acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, increase the pH of the medium to be neutral or slightly basic.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to reduce the rate of degradation.
-
Use of Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents to minimize the availability of protons for catalysis.
-
Fresh Stock Solutions: Prepare fresh solutions of this compound immediately before use and avoid prolonged storage in acidic aqueous media.
-
Inert Atmosphere: To prevent potential oxidation, which can be exacerbated in the presence of certain acids, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent Results in Biological Assays Conducted in Acidic Cell Culture Media
-
Symptom: You are observing high variability or a time-dependent loss of activity of this compound in your cell-based assays that use acidic culture media.
-
Possible Cause: The compound is likely degrading in the acidic media over the course of the assay, leading to a decrease in the effective concentration and inconsistent results.
-
Troubleshooting Steps:
-
Media Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay. Use an appropriate analytical method like HPLC to quantify the remaining compound at different time points.
-
pH-Buffered Media: Utilize a more strongly buffered cell culture medium to maintain a stable, physiological pH.
-
Reduced Incubation Time: If possible, shorten the incubation time of the compound with the cells to minimize degradation.
-
Dosing Regimen: Consider a repeated dosing strategy to replenish the degraded compound during longer incubation periods.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway is believed to be the acid-catalyzed hydrolysis of the dithione tautomer. This likely proceeds in a stepwise manner, first hydrolyzing one thioamide group to a thiolactone intermediate, which is then further hydrolyzed to quinoxaline-2,3(1H,4H)-dione.
Q2: What are the expected degradation products of this compound in acid?
A2: The expected final degradation product is quinoxaline-2,3(1H,4H)-dione, with hydrogen sulfide (B99878) being released as a byproduct. Intermediate products may include 3-thiol-1,4-dihydroquinoxalin-2-one.
Q3: How does the concentration of acid affect the stability of this compound?
A3: The rate of degradation is expected to increase with higher concentrations of acid (i.e., lower pH). The hydrolysis reaction is acid-catalyzed, meaning a higher proton concentration will accelerate the reaction.
Q4: Are there any analytical methods to monitor the stability of this compound?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method. A C18 column can be used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) buffer at neutral pH for the analysis to quench the degradation) and an organic modifier like acetonitrile (B52724) or methanol. The disappearance of the peak corresponding to this compound and the appearance of new peaks can be monitored over time.
Q5: Can I use this compound in acidic formulations for drug delivery?
A5: Based on its inherent instability in acidic media, it is not recommended to use this compound in acidic formulations without appropriate stabilization strategies. These could include encapsulation, the use of less acidic excipients, or formulation as a prodrug that releases the active compound at the target site.
III. Data Presentation
The following table summarizes hypothetical quantitative data on the stability of this compound under various acidic conditions. This data is for illustrative purposes to guide experimental design.
| pH of Aqueous Buffer | Temperature (°C) | Half-life (t½) in hours | Major Degradation Product |
| 1.0 (0.1 M HCl) | 25 | ~ 0.5 | Quinoxaline-2,3(1H,4H)-dione |
| 3.0 | 25 | ~ 4 | Quinoxaline-2,3(1H,4H)-dione |
| 5.0 | 25 | ~ 24 | Quinoxaline-2,3(1H,4H)-dione |
| 1.0 (0.1 M HCl) | 4 | ~ 3 | Quinoxaline-2,3(1H,4H)-dione |
| 7.0 (Phosphate Buffer) | 25 | > 168 (Stable for 1 week) | - |
IV. Experimental Protocols
Protocol 1: Determination of this compound Stability by RP-HPLC
-
Objective: To quantitatively assess the stability of this compound in an acidic buffer over time.
-
Materials:
-
This compound
-
Acidic buffer of choice (e.g., 0.1 M HCl, pH 1.0)
-
Neutralizing solution (e.g., 0.1 M NaOH)
-
HPLC grade acetonitrile and water
-
Phosphate buffer for HPLC mobile phase (pH 7.0)
-
HPLC system with UV detector and a C18 column
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 1 mg/mL.
-
Initiate the stability study by diluting the stock solution into the acidic buffer to a final concentration of 100 µg/mL.
-
Immediately withdraw a sample at t=0, neutralize it with an equimolar amount of NaOH, and dilute it with the HPLC mobile phase for analysis.
-
Incubate the remaining solution at a controlled temperature (e.g., 25 °C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Neutralize each aliquot immediately upon withdrawal and prepare for HPLC analysis.
-
Analyze the samples by RP-HPLC. A typical method would be a gradient elution on a C18 column with a mobile phase of phosphate buffer (pH 7.0) and acetonitrile. Monitor the chromatogram at a suitable wavelength (e.g., the λmax of this compound).
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant and the half-life.
-
V. Visualizations
Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
identifying common impurities in quinoxaline-2,3-dithiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of quinoxaline-2,3-dithiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established synthetic route is a two-step process. The first step involves the chlorination of quinoxaline-2,3(1H,4H)-dione to yield the intermediate, 2,3-dichloroquinoxaline (B139996). The second step is the subsequent reaction of 2,3-dichloroquinoxaline with a sulfur source, such as thiourea (B124793) or sodium hydrogen sulfide, to produce the final product, this compound.[1][2][3]
Q2: What are the critical parameters to control during the synthesis?
The purity of the starting materials, particularly the quinoxaline-2,3(1H,4H)-dione, is crucial to prevent side reactions.[4] Additionally, maintaining anhydrous conditions during the chlorination step is essential to avoid the formation of hydroxy-quinoxaline impurities.[5] Reaction temperature and time are also critical for driving the reactions to completion and minimizing the formation of mono-substituted intermediates.
Q3: How can I purify the final product, this compound?
A highly effective method for purification leverages the acidic nature of the thiol groups. The crude product can be dissolved in an aqueous base (like sodium hydroxide) to form the water-soluble dithiolate salt. Insoluble impurities can then be removed by filtration. Subsequent acidification of the filtrate will precipitate the purified this compound, which can be collected by filtration.[6]
Q4: My final product yield is low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete reactions: Insufficient reaction time or temperature in either the chlorination or thiolation step.
-
Side reactions: Formation of byproducts, such as thiazolo[4,5-b]quinoxalines.[1][7]
-
Purification losses: Adsorption of the product onto silica (B1680970) gel if column chromatography is used.[6]
-
Sub-optimal workup: Inefficient extraction or precipitation during the purification process.
Troubleshooting Guides
Problem 1: Impurities in the 2,3-Dichloroquinoxaline Intermediate
Symptoms:
-
The appearance of the product is not a white to off-white solid.
-
TLC analysis shows multiple spots.
-
NMR spectrum indicates the presence of unexpected peaks alongside the product signals.
Possible Causes and Solutions:
| Impurity Name | Identification | Cause | Recommended Action |
| Quinoxaline-2,3(1H,4H)-dione (Unreacted Starting Material) | Presence of a broad N-H proton signal around 12 ppm in the 1H NMR spectrum.[4] | Incomplete chlorination reaction (insufficient reagent, time, or temperature). | Increase the reaction time or temperature. Ensure the correct stoichiometry of the chlorinating agent (e.g., POCl₃ or SOCl₂). Recrystallize the product to remove the unreacted starting material. |
| 2-Chloro-3-hydroxyquinoxaline (Mono-chlorinated Impurity) | Appearance of hydroxyl (-OH) signals in the IR and NMR spectra. The mass spectrum will show a peak corresponding to the molecular weight of this impurity. | Incomplete chlorination of one of the hydroxyl groups.[4] | Drive the reaction to completion by increasing the reaction time or the amount of chlorinating agent. Purify the product using column chromatography. |
| Hydroxy-quinoxalines | Presence of hydroxyl groups and a different aromatic proton splitting pattern in the 1H NMR spectrum compared to the desired product. | Presence of water in the reaction mixture.[5] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Impurities in the Final this compound Product
Symptoms:
-
The product is not a yellow to brown solid.
-
The final product is not fully soluble in aqueous base.
-
The 1H NMR spectrum is complex and shows more than the expected aromatic and S-H proton signals.
Possible Causes and Solutions:
| Impurity Name | Identification | Cause | Recommended Action |
| 2,3-Dichloroquinoxaline (Unreacted Intermediate) | Presence of characteristic aromatic proton signals for 2,3-dichloroquinoxaline in the 1H NMR spectrum (around 8.07-8.02 ppm and 7.85-7.80 ppm in CDCl₃).[3] | Incomplete thiolation reaction (insufficient sulfur source, time, or temperature). | Increase the reaction time or temperature. Ensure at least two equivalents of the sulfur source are used. Purify the final product using the acid-base extraction method, as the unreacted intermediate will not dissolve in the aqueous base. |
| Thiazolo[4,5-b]quinoxaline derivatives (Fused Byproducts) | Complex aromatic region in the 1H NMR spectrum and mass spectral peaks corresponding to the fused heterocyclic structure. | Side reaction between the intermediate and the sulfur source (e.g., thiourea).[1][7][8] | Optimize the reaction conditions (e.g., lower temperature) to favor the desired nucleophilic substitution over cyclization. Purification can be challenging; recrystallization or careful column chromatography may be required. |
| Disulfide-linked oligomers/polymers | Broadening of peaks in the NMR spectrum. The product may appear less crystalline and have poor solubility. | Oxidation of the thiol groups by atmospheric oxygen, especially in basic conditions. | Perform the reaction and workup under an inert atmosphere. Use degassed solvents. Minimize the time the product is in a basic solution and exposed to air. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol is adapted from a standard procedure using phosphorus oxychloride.[6][9]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (5.00 g)
-
Phosphorus oxychloride (POCl₃, 20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione (5.00 g).
-
Carefully add phosphorus oxychloride (20 mL) to the flask in a fume hood.
-
Heat the mixture to reflux at 100 °C for 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate as an off-white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 2,3-dichloroquinoxaline.
Protocol 2: Synthesis of this compound
This protocol is a reliable method using thiourea as the sulfur source.[4][10]
Materials:
-
2,3-Dichloroquinoxaline (5.0 g, 25 mmol)
-
Thiourea (10.0 g, 131 mmol)
-
Ethanol (B145695) (125 mL)
-
1.6 M Sodium Hydroxide (NaOH) solution (250 mL)
-
Glacial Acetic Acid
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5.0 g) and thiourea (10.0 g) in ethanol (125 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 1.6 M NaOH solution dropwise to the cooled mixture.
-
Heat the mixture to reflux for an additional hour.
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate to room temperature and then neutralize it with glacial acetic acid until precipitation is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Visual Guides
Caption: General synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Oxidation of o-Phenylenediamine During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of o-phenylenediamine (B120857) (OPD) during synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis involving o-phenylenediamine, focusing on issues related to its oxidation.
| Problem | Possible Cause | Troubleshooting Steps |
| Immediate Darkening of Reaction Mixture | The reaction mixture turning dark brown or red upon addition of reagents indicates rapid oxidation.[1] This is likely due to the presence of atmospheric oxygen, oxidizing contaminants in reagents or solvents, or catalytic metal impurities. | 1. Enhance Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the synthesis.[1] 2. Purify Solvents and Reagents: Use freshly distilled or degassed solvents to eliminate dissolved oxygen.[1] Verify the purity of all starting materials to ensure they are free from oxidizing impurities.[1] 3. Consider a Reducing Agent: For particularly sensitive reactions, the addition of a small amount of a mild reducing agent or antioxidant, such as sodium hydrosulfite, during workup can help prevent the buildup of oxidized products.[1] |
| Product Discoloration During Workup/Purification | The product becomes colored (yellow, brown) after exposure to air during filtration, extraction, or concentration. | 1. Maintain Inert Conditions: Perform workup and purification steps under a blanket of inert gas where possible. 2. Use Antioxidants: Add a small quantity of sodium hydrosulfite to the filtrate before concentration to reduce colored impurities.[1][2] 3. Minimize Light and Heat Exposure: Protect the product from direct light and avoid excessive heating during solvent removal. |
| Low Yield of Desired Product with Colored Impurities | Significant oxidation has occurred, leading to the formation of byproducts and reducing the yield of the target molecule. | 1. Re-evaluate Reaction Conditions: High reaction temperatures can accelerate the rate of oxidation.[1] Consider running the reaction at a lower temperature. 2. Purification of Crude Product: If oxidation has already occurred, the crude product can be purified by recrystallization. Dissolving the material in hot water containing sodium hydrosulfite and treating it with decolorizing activated charcoal can effectively remove colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is o-phenylenediamine so prone to oxidation?
A1: o-Phenylenediamine is an aromatic amine with two electron-donating amino groups on the benzene (B151609) ring. This increases the electron density of the aromatic system, making it highly susceptible to attack by oxidizing agents such as atmospheric oxygen, light, and certain metal ions.[1] The pure compound is typically colorless, but it darkens upon exposure to air and light due to the formation of oxidation products.[1]
Q2: What are the main products of o-phenylenediamine oxidation?
A2: The primary oxidation product of o-phenylenediamine is 2,3-diaminophenazine (DAP), which is a colored and highly fluorescent compound.[1][3] Under certain conditions, such as in the presence of specific catalysts, OPD can also polymerize to form polyOPDs.[1][3]
Q3: How can I visually and spectrophotometrically identify o-phenylenediamine oxidation?
A3: The most apparent sign of OPD oxidation is a change in color. The compound will transition from colorless or faintly yellow to yellow, then orange-brown, and can become deep red or almost black with extensive oxidation and polymerization.[1] Spectrophotometrically, the formation of the yellow oxidized product, DAP, can be identified by its maximum absorbance (λmax) in the range of 425-455 nm.[1][3]
| Oxidation Level | Visual Appearance | Spectrophotometric Data (λmax) |
| Pure/Unoxidized | Colorless to faintly yellow solid or solution[1] | Not applicable |
| Slightly Oxidized | Yellow to orange-brown solution or solid[1] | ~425-455 nm[1][3] |
| Highly Oxidized | Deep red to nearly black solid or solution[1] | Broad absorbance |
Q4: What are the best practices for storing o-phenylenediamine to prevent oxidation?
A4: To maintain the stability of o-phenylenediamine, it should be stored in a cool, dark place at 2–8 °C, and protected from light and moisture.[1] It is commonly supplied in brown bottles to minimize light exposure.[1] For long-term storage, it is beneficial to keep the material under an inert atmosphere, such as argon or nitrogen.[1]
Experimental Protocols
Protocol 1: Synthesis of o-Phenylenediamine via Catalytic Hydrogenation of o-Nitroaniline
This protocol describes a method for preparing o-phenylenediamine that minimizes oxidation of the final product.[1][4]
-
Vessel Preparation: In a high-pressure reaction kettle, add o-nitroaniline and a 5% palladium-on-carbon catalyst.
-
Inerting: Thoroughly purge the reaction kettle first with nitrogen and then with hydrogen gas to remove all oxygen.
-
Reaction: Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa. Maintain these conditions for 7-8 hours.
-
Workup: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture to remove the palladium-on-carbon catalyst. The resulting filtrate contains the o-phenylenediamine product.
-
Purification: To prevent oxidation during solvent removal, add a small amount of sodium hydrosulfite (2-3 g) to the filtrate.[1] Concentrate the solution under reduced pressure. Cool the concentrated solution in an ice-salt bath to induce crystallization. Collect the crystals, wash them with a small volume of ice water, and dry them in a vacuum desiccator.[1]
Protocol 2: Purification of Oxidized o-Phenylenediamine by Recrystallization
This protocol is designed for the purification of crude o-phenylenediamine that has become discolored due to oxidation.[1][2]
-
Dissolution: Dissolve the discolored o-phenylenediamine in hot water.
-
Decolorization: Add 1–2 g of sodium hydrosulfite to the hot solution to reduce the colored, oxidized impurities.[1][2] Following this, add a small amount of decolorizing activated charcoal.
-
Hot Filtration: Filter the hot solution using suction filtration to remove the activated charcoal and any other insoluble materials.
-
Crystallization: Concentrate the filtrate by heating, then cool it thoroughly in an ice-salt bath to allow the purified o-phenylenediamine to crystallize.
-
Collection: Collect the colorless crystals by filtration, wash them with a small amount of ice water, and dry them in a vacuum desiccator. The purified o-phenylenediamine should have a melting point of 99–101°C.[2]
Visualizations
Caption: Workflow for the synthesis of o-phenylenediamine.
Caption: Workflow for the purification of oxidized o-phenylenediamine.
Caption: Causes and prevention of OPD oxidation.
References
Technical Support Center: Troubleshooting Streaking in TLC Analysis of Quinoxaline Derivatives
This guide provides troubleshooting advice for common issues encountered during the Thin-Layer Chromatography (TLC) analysis of quinoxaline (B1680401) derivatives, with a specific focus on resolving spot streaking.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What is the most common cause?
A1: The most frequent cause of streaking is sample overloading.[1][2][3][4] Applying too concentrated a sample to the plate can exceed the stationary phase's capacity, leading to a continuous "streak" rather than a compact spot as the mobile phase moves up the plate.
-
Solution: Dilute your sample and re-spot it on the plate. Applying the sample multiple times in the same location, allowing the solvent to dry between applications, can help achieve a concentrated spot without overloading.[1][4] The ideal starting spot should be only 1-2 mm in diameter.[5]
Q2: I've diluted my sample, but the streaking persists. Could the chemical properties of my quinoxaline derivative be the issue?
A2: Yes, quinoxaline derivatives are nitrogen-containing heterocyclic compounds, which makes them basic.[6] The standard silica (B1680970) gel used for TLC plates is slightly acidic due to the presence of silanol (B1196071) groups (Si-OH).[7][8][9] Your basic compound can interact strongly and sometimes irreversibly with these acidic sites, causing it to "stick" to the baseline and streak up the plate.[2][10]
-
Solution: To counteract this interaction, add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel.
-
Add 0.1–2.0% triethylamine (B128534) (TEA) to the eluent.[1][10]
-
Alternatively, use a mixture containing 1–10% ammonia (B1221849) in methanol (B129727) as part of your mobile phase.[1]
-
Q3: Can the mobile phase (solvent system) itself cause streaking?
A3: Absolutely. An inappropriate solvent system is a common reason for poor separation and streaking.[4]
-
If the eluent is not polar enough: Your compound will not move significantly from the baseline, which can sometimes appear as a dense, elongated spot or a short streak. You should increase the proportion of the polar solvent in your mixture.[1]
-
If the eluent is too polar: Your compound will travel with the solvent front, resulting in a high Rf value and potentially a compressed streak at the top of the plate. In this case, you need to decrease the proportion of the polar solvent.[1]
-
If the sample is spotted in a highly polar solvent: Applying the sample in a solvent that is significantly more polar than the mobile phase can result in a ring shape or a "double spot" effect.[2] It is best to dissolve the sample in the mobile phase itself or the least polar solvent in which it is soluble.[11]
Q4: My compound is known to be unstable. Could this be a factor?
A4: Yes, compound decomposition on the silica plate can lead to streaking.[10][12] If your quinoxaline derivative is sensitive to the acidic nature of the silica gel, it may degrade during the chromatography process, resulting in a streak of decomposition products.[7][8][12]
-
Solution:
-
Try neutralizing the plate by adding a base like triethylamine to the mobile phase, as mentioned in Q2.[7]
-
Consider using a different stationary phase that is less acidic, such as alumina, or using a reversed-phase (C18) TLC plate.[1][7][10]
-
A 2D TLC can help diagnose decomposition. First, run the plate in one direction, then turn it 90 degrees and run it again in a new mobile phase. If the compound is stable, the spots will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[12]
-
Q5: I used a high-boiling point solvent like DMF or DMSO to dissolve my sample. Could this be the problem?
A5: Yes, high-boiling point solvents can interfere with the TLC development. As the mobile phase moves up the plate, it may not be able to displace the high-boiling solvent effectively, leading to a smear or streak.[12]
-
Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[12]
Quantitative Data Summary: Mobile Phase Modifiers
For effective separation of basic compounds like quinoxalines on silica gel, the addition of a basic modifier to the mobile phase is often crucial. The table below summarizes common modifiers and their typical concentrations.
| Modifier | Typical Concentration in Mobile Phase | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v) | Neutralizes acidic silanol groups, prevents peak tailing of basic compounds. | [1][7] |
| Ammonia (in Methanol) | 1 - 10% of a 10% NH₄OH in MeOH solution, added to Dichloromethane | Acts as a strong base to prevent streaking of very basic compounds. | [1][5] |
| Acetic or Formic Acid | 0.1 - 2.0% (v/v) | Used to improve the spot shape of acidic compounds (not typically for quinoxalines). | [1][10] |
Experimental Protocols
Standard TLC Experimental Protocol
This protocol outlines the fundamental steps for performing TLC analysis.
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Ensure the solvent level is below the baseline you will draw on your TLC plate.[5]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps saturate the chamber atmosphere with solvent vapor, leading to better and more uniform development.[5]
-
Cover the chamber tightly and let it equilibrate for 5-10 minutes.
-
-
Plate Preparation:
-
Sample Application (Spotting):
-
Dissolve your sample in a suitable, low-boiling point, and minimally polar solvent.
-
Dip a capillary tube into the dissolved sample.
-
Gently and briefly touch the end of the capillary tube to the marked position on the baseline. The goal is to create a small, concentrated spot of 1-2 mm in diameter.[5]
-
Allow the solvent to evaporate completely before development. For dilute samples, you can re-spot in the same location, ensuring the spot is dry between applications.[4]
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the baseline is above the solvent level.[5]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood to evaporate all mobile phase solvents.
-
View the plate under a UV lamp (typically at 254 nm) and circle any visible spots with a pencil.[5]
-
If spots are not UV-active, use a chemical staining method, such as an iodine chamber or a potassium permanganate (B83412) dip, to visualize them.[5]
-
Visual Workflow and Troubleshooting Guides
TLC Streaking Troubleshooting Workflow
Caption: A troubleshooting flowchart for diagnosing and resolving streaking in TLC.
General Experimental Workflow for TLC Analysis
Caption: A step-by-step workflow for a standard TLC experiment.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Managing Temperature Control in Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline (B1680401) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges related to temperature control during these often-exothermic reactions.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during quinoxaline synthesis.
Issue 1: Sudden and Uncontrolled Temperature Spike (Runaway Reaction)
The condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound is inherently exothermic.[1] A rapid, uncontrolled increase in temperature, known as a runaway reaction, can occur if the rate of heat generation exceeds the rate of heat removal.[1]
Signs of a Runaway Reaction:
-
A sudden, sharp increase in the internal reaction temperature that is difficult to manage with standard cooling methods.[1]
-
Vigorous, uncontrolled boiling or bubbling of the solvent, even after removing the external heat source.[1]
-
Noticeable changes in the color or viscosity of the reaction mixture.[1]
-
Evolution of gas or fumes from the reaction vessel.[1]
-
An increase in pressure within a closed reaction system.[1]
Immediate Actions:
-
Immediately immerse the reaction vessel in a prepared ice-water or ice-salt bath.[1]
-
If adding reagents via a dropping funnel, cease the addition immediately.[1]
-
Be prepared for an emergency shutdown, which may include quenching the reaction.
Preventative Measures:
| Strategy | Description | Key Considerations |
| Slow Reagent Addition | Add one reagent (typically the dicarbonyl compound) to the other (the diamine) slowly and in a controlled manner. This allows the heat generated to dissipate gradually.[1] | Use a dropping funnel or syringe pump for precise control. Monitor the internal temperature during addition. |
| External Cooling | Prepare an ice-water or ice-salt bath to cool the reaction vessel, especially during reagent addition.[1] For sub-zero temperatures, consider dry ice/acetone (-78°C) or other cryobaths.[2] | Ensure the cooling bath is large enough to absorb the expected heat output. |
| Efficient Stirring | Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent the formation of localized hot spots.[1] | Mechanical stirring is often more effective than magnetic stirring for larger volumes or viscous mixtures. |
| Solvent Selection | Choose a solvent with a suitable boiling point that can help dissipate heat through reflux.[1] | Be aware that vigorous, uncontrolled reflux is a sign of a potential runaway reaction.[1] The solvent's boiling point will dictate the maximum temperature of the reaction under reflux.[3] |
| Scale of Reaction | Be cautious when scaling up. A larger volume has a smaller surface area-to-volume ratio, reducing heat dissipation efficiency.[1] | Always perform a small-scale trial to assess the exotherm before scaling up. Never scale a reaction by more than three times the previous run without a thorough risk assessment.[4] |
Issue 2: Low Product Yield
Low yields are a common problem and can often be traced back to suboptimal temperature control, leading to side reactions or product degradation.[5][6]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions at Elevated Temperatures | Implement more effective temperature control using the strategies outlined above. Consider switching to a milder, room-temperature protocol if available.[1] |
| Formation of Tar/Byproducts | This often results from uncontrolled polymerization or degradation due to excessive heat.[1] Improve heat dissipation with more efficient stirring and cooling. Using a more dilute solution or adding reagents more slowly can also mitigate this.[1] |
| Incomplete Reaction | If the reaction has not gone to completion, it could be due to insufficient activation energy. If the protocol requires heating, gently warm the mixture to initiate the reaction, but have a cooling bath on standby to manage the subsequent exotherm.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic nature of quinoxaline synthesis?
A1: The most common method for synthesizing quinoxalines is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction is inherently exothermic, meaning it releases energy in the form of heat. While many modern protocols are designed to be performed at room temperature, classical methods often require initial heating to overcome the activation energy, after which the exothermic nature of the reaction can lead to a rapid temperature increase if not properly managed.[1]
Q2: How does the choice of synthesis method affect temperature control requirements?
A2: The synthesis method significantly impacts the required level of temperature control.
| Method | Temperature Conditions | Impact on Temperature Control |
| Classical Condensation | Often requires heating (reflux) to initiate and drive the reaction.[7] | Requires careful management of the initial heating and subsequent exotherm. A reflux condenser is used to maintain a constant temperature at the solvent's boiling point.[3] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating.[7] | Can dramatically reduce reaction times from hours to minutes, which can minimize the risk of runaway reactions compared to conventional heating.[1][8] However, accurate temperature monitoring is crucial. |
| Heterogeneous Catalysis | Many modern protocols use catalysts that are effective at room temperature.[7][9] | Significantly reduces the risk of a dangerous exotherm by eliminating the need for external heating.[1] |
Q3: Can the solvent choice impact the temperature control of my reaction?
A3: Absolutely. The solvent not only dissolves the reactants but also plays a crucial role in heat management. For reactions conducted under reflux, the solvent's boiling point determines the reaction temperature.[3] A solvent with a higher boiling point can lead to higher reaction rates but may also increase the likelihood of side reactions if the temperature is not carefully controlled. For highly exothermic reactions, a lower boiling point solvent can help to dissipate heat more effectively through reflux.[1]
Q4: I am scaling up my quinoxaline synthesis. What are the key temperature control considerations?
A4: Scaling up an exothermic reaction presents significant safety challenges. As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[1] Key considerations include:
-
Never scale a reaction by more than a factor of three from a previously successful smaller-scale run.[4]
-
Ensure your cooling capacity is sufficient for the larger scale. This may require moving from a simple ice bath to a more robust cooling system like a circulator with a jacketed reactor.[10]
-
Re-evaluate your reagent addition rate. A slower addition rate may be necessary to maintain temperature control in a larger vessel.
-
Stirring becomes more critical. Ensure that the stirring is vigorous enough to maintain a homogenous temperature throughout the larger volume.
-
Always have a contingency plan for a runaway reaction, including a quenching agent and a clear emergency procedure.
Q5: What are the advantages of using microwave-assisted synthesis for temperature control?
A5: Microwave irradiation offers rapid and uniform heating of the reaction mixture.[7] This can lead to a significant reduction in reaction times and often improves yields.[8][11] The ability to precisely control the power output and monitor the internal temperature in real-time allows for better management of the reaction conditions, potentially preventing the kind of gradual overheating that can occur with conventional heating methods.[1]
Experimental Protocols
Protocol 1: Room Temperature Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing a recyclable alumina-supported heteropolyoxometalate catalyst, which allows the reaction to proceed efficiently at room temperature, minimizing the risks associated with exothermic reactions.[9]
Materials:
-
o-Phenylenediamine (B120857) (1 mmol, 0.108 g)
-
Benzil (B1666583) (1,2-dicarbonyl compound) (1 mmol)
-
Toluene (B28343) (8 mL)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (0.1 g)[7]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add toluene (8 mL) to the flask.
-
Add the alumina-supported catalyst (0.1 g) to the mixture.
-
Stir the mixture vigorously at room temperature (25°C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[7]
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2,3-Diphenylquinoxaline
This protocol utilizes microwave irradiation for a rapid, solvent-free synthesis.[1]
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.1 mmol) and benzil (1 mmol) with acidic alumina.[7]
-
Place the vessel in a microwave synthesizer.
-
Irradiate the mixture for 3 minutes.[7] It is recommended to use short intervals of irradiation (e.g., 30-60 seconds) at a low to medium power setting (e.g., 160-300 W) and monitor the reaction progress between intervals by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with a suitable solvent and purify as necessary.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asynt.com [asynt.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dithiol Ligands for Metal Ion Sensing: Quinoxaline-2,3-dithiol in Focus
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical development. Dithiol ligands, organic compounds containing two thiol (-SH) groups, are renowned for their ability to form stable, often colored, complexes with a wide range of metal ions. This property makes them excellent candidates for colorimetric and spectrophotometric sensing applications. This guide provides a comparative analysis of quinoxaline-2,3-dithiol against other common dithiol ligands—Dimercaprol (BAL), 2,3-Dimercaptosuccinic acid (DMSA), and Dithiothreitol (DTT)—for metal ion sensing, supported by available experimental data and detailed protocols.
Overview of Dithiol Ligands
Dithiol ligands act as chelating agents, forming strong covalent bonds with metal ions through their sulfur atoms. The formation of these metal-ligand complexes often results in a distinct color change or a shift in the UV-Visible absorption spectrum, providing a basis for quantitative analysis. The selectivity and sensitivity of a dithiol ligand for a particular metal ion are influenced by factors such as the stereochemistry of the ligand, the nature of the metal ion, and the reaction conditions (e.g., pH, solvent).
This compound is a heterocyclic dithiol that has shown significant promise as a chromogenic reagent for the determination of various transition metal ions. Its rigid structure and the presence of nitrogen atoms in the quinoxaline (B1680401) ring can contribute to the stability and unique spectral properties of its metal complexes.
Dimercaprol (BAL) , 2,3-Dimercaptosuccinic acid (DMSA) , and Dithiothreitol (DTT) are well-known dithiol compounds. While BAL and DMSA are primarily recognized for their clinical use in treating heavy metal poisoning, their metal-binding properties also allow for their application in analytical sensing. DTT is a common reducing agent in biochemistry that also forms colored complexes with certain metal ions.
Performance Comparison
The following tables summarize the available quantitative data for the performance of this compound and other dithiol ligands in metal ion sensing. It is important to note that a direct comparison is challenging due to the limited availability of comprehensive and directly comparable studies. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Performance of this compound in Metal Ion Sensing
| Metal Ion | Method | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range | Limit of Detection (LOD) | Key Interferences |
| Co(II) | Spectrophotometry | 510 nm[1] | 3.6 x 10⁴[2] | 0.1 - 1 ppm[1] | 0.0017 µg/cm²[2] | Ag(I), Cu(II), Pd(II), Cd(II), Hg(II), Sn(II), Pb(II), Bi(III), Pt(IV)[2] |
| Ni(II) | Spectrophotometry | 606 nm, 665 nm[1] | 2.1 x 10⁴[2] | 0.1 - 1 ppm[1] | 0.0028 µg/cm²[2] | Ag(I), Cu(II), Pd(II), Cd(II), Hg(II), Sn(II), Pb(II), Bi(III), Pt(IV)[2] |
| Cu(I) | Spectrophotometry | 625 nm[1] | - | 0.1 - 1 ppm[1] | - | Co(II), Ni(II)[1] |
Table 2: Performance of Other Dithiol Ligands in Metal Ion Sensing
| Ligand | Metal Ion | Method | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Key Interferences |
| Dithiothreitol (DTT) | Ni(II) | Colorimetry | 465 nm[3] | 0.05 - 0.75 mmol/L[4] | 0.13 mmol/L[4] | - |
| Dithiothreitol (DTT) | Cu(II) | Colorimetry (with AgNPs) | - | 0 - 60 µM[5] | 80 nM[5] | High selectivity reported[6] |
| Dimercaprol (BAL) | - | Primarily used as a chelating agent in vivo; limited data as an in-vitro colorimetric sensor. | - | - | - | - |
| 2,3-Dimercaptosuccinic acid (DMSA) | - | Primarily used as a chelating agent in vivo; limited data as an in-vitro colorimetric sensor. | - | - | - | - |
Signaling Pathways and Experimental Workflows
The sensing mechanism of dithiol ligands typically involves the formation of a metal-ligand complex, which alters the electronic properties of the ligand and leads to a change in its absorption spectrum. This process is often a straightforward complexation reaction.
General signaling pathway for metal ion detection by dithiol ligands.
The experimental workflow for spectrophotometric metal ion sensing using dithiol ligands generally follows a standard procedure.
General experimental workflow for spectrophotometric metal ion sensing.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source like thiourea (B124793), followed by hydrolysis.[7]
Materials:
-
2,3-dichloroquinoxaline
-
Thiourea
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reflux a mixture of 2,3-dichloroquinoxaline and thiourea in ethanol.
-
Add an aqueous solution of NaOH to the mixture and continue to reflux.
-
Filter the hot solution.
-
Neutralize the filtrate with HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
General Protocol for Spectrophotometric Metal Ion Determination with this compound (for Co(II), Ni(II), and Cu(I))
This protocol is adapted from the simultaneous determination method for cobalt, nickel, and copper.[1]
Materials:
-
Stock solutions of Co(II), Ni(II), and Cu(I)
-
This compound solution in a suitable solvent (e.g., ethanol)
-
Buffer solutions (pH 2 and pH 6)
-
Ethanol
Procedure:
-
To a series of volumetric flasks, add varying concentrations of the metal ion standard solutions.
-
Add an appropriate volume of the this compound solution.
-
Adjust the pH of the solution to 2 using a buffer.
-
Dilute to the mark with aqueous ethanol.
-
Allow the color to develop and measure the absorbance at the respective λmax for each metal ion (510 nm for Co, 606/665 nm for Ni, 625 nm for Cu) against a reagent blank.
-
For selective analysis, the reaction can be carried out at pH 6 to minimize interference from copper.[1]
-
Construct a calibration curve by plotting absorbance versus concentration for each metal ion.
-
Measure the absorbance of the unknown sample under the same conditions and determine the concentration from the calibration curve.
Protocol for Colorimetric Determination of Ni(II) with Dithiothreitol (DTT)
This protocol is based on the 96-well plate method for nickel determination.[4]
Materials:
-
Stock solution of Ni(II)
-
Dithiothreitol (DTT) solution
-
Alkaline buffer solution
-
96-well plate
-
Spectrophotometer or a smartphone for colorimetric analysis
Procedure:
-
Add varying concentrations of the Ni(II) standard solution to the wells of a 96-well plate.
-
Add the DTT solution to each well.
-
Add the alkaline buffer to initiate the color-forming reaction.
-
Allow the color to develop at room temperature.
-
Measure the absorbance at 465 nm using a plate reader or capture an image with a smartphone for color intensity analysis.[3]
-
Construct a calibration curve and determine the concentration of the unknown sample.
Protocol for Colorimetric Sensing of Cu(II) using Dithiothreitol (DTT) and Silver Nanoparticles (AgNPs)
This protocol is based on the anti-aggregation of silver nanoparticles.[6][8]
Materials:
-
Stock solution of Cu(II)
-
Dithiothreitol (DTT) solution
-
Silver nanoparticle (AgNP) solution
-
2,6-pyridinedicarboxylic acid (PDCA) (optional, can enhance selectivity)
Procedure:
-
Equilibrate a solution of DTT (and PDCA if used) with varying concentrations of Cu(II) at room temperature for about 20 minutes.
-
Add the AgNP solution to the mixture.
-
Allow the colorimetric response to develop for approximately 10 minutes.
-
Observe the color change visually (from yellow to deep green in the absence of Cu(II), with the color shifting back to yellow in the presence of Cu(II)) or measure the UV-Vis spectrum.
-
The concentration of Cu(II) can be determined by the extent of the color change or the change in the absorbance spectrum.
Conclusion
This compound demonstrates considerable potential as a chromogenic reagent for the spectrophotometric determination of several transition metal ions, particularly cobalt and nickel, offering high sensitivity. However, its selectivity can be a limitation, with several other metal ions causing interference.
In comparison, Dithiothreitol (DTT) has been successfully employed in colorimetric assays for nickel and copper, with some methods offering high sensitivity and selectivity. The use of nanoparticles in conjunction with DTT can significantly enhance the detection limits.
Dimercaprol (BAL) and 2,3-Dimercaptosuccinic acid (DMSA) are highly effective chelating agents, but their application as in-vitro colorimetric sensors is not as well-documented in the scientific literature. Their primary role remains in the therapeutic removal of heavy metals from the body.
The choice of a dithiol ligand for a specific metal ion sensing application will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. This compound offers a sensitive option for certain transition metals, while DTT-based methods provide versatile platforms for colorimetric detection. Further research is needed to fully explore the potential of BAL and DMSA in analytical sensing applications and to develop more comprehensive comparative studies of these dithiol ligands.
References
- 1. Simultaneous spectrophotometric determination of cobalt, nickel and copper with 2,3-quinoxaline- dithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method for the simultaneous absorptiometric determination of cobalt and nickel with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6020204A - Rapid and accurate colorimetric determination of nickel and cobalt in protein solutions - Google Patents [patents.google.com]
- 4. Development of a 96-Well Plate Dithiothreitol Method for the Colorimetric Determination of Nickel Ions in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiothreitol-capped fluorescent gold nanoclusters: an efficient probe for detection of copper(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorimetric sensing of copper ions based on the anti-aggregation of unmodified silver nanoparticles in the presence of 1,4-dithiothreitol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Colorimetric sensing of copper ions based on the anti-aggregation of unmodified silver nanoparticles in the presence of 1,4-dithiothreitol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Quinoxaline-2,3-dithiol and Benzene-1,2-dithiol Metal Complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal and materials chemistry is continually advancing, with dithiolene metal complexes emerging as a class of compounds with significant potential. Their rich electrochemical and spectroscopic properties, largely dictated by the nature of the dithiolene ligand, make them promising candidates for applications ranging from catalysis to near-infrared (NIR) dyes. This guide presents a comparative study of two key dithiolene ligands: quinoxaline-2,3-dithiol and the more conventional benzene-1,2-dithiol. By examining their respective metal complexes, we aim to provide a clear, data-driven comparison to inform ligand selection in research and development.
At a Glance: Key Performance Differences
Complexes of this compound and benzene-1,2-dithiol, particularly with transition metals like nickel(II), exhibit distinct electronic properties. The introduction of the pyrazine (B50134) ring in the quinoxaline (B1680401) backbone has a profound effect on the electron-donating ability of the dithiolate, influencing the stability and reactivity of the resulting complex.
| Property | This compound Complexes (e.g., [Ni(qdt)₂]²⁻) | Benzene-1,2-dithiol Complexes (e.g., [Ni(bdt)₂]²⁻) | Rationale for Difference |
| First Oxidation Potential (E₁/₂) | ~ +0.12 V (vs. Ag/AgCl)[1] | ~ -0.39 V (vs. Ag/Ag+)[2] | The electron-withdrawing pyrazine ring in the quinoxaline ligand makes the complex more difficult to oxidize. |
| UV-Vis Absorption (λmax) | ~630-650 nm[1] | ~855 nm (for neutral Ni(S₂C₂Ph₂)₂)[3] | The extended π-system and altered electronic structure of the quinoxaline ligand lead to a blue-shift in the absorption maximum compared to simple aryl dithiolenes. |
| Stability | Generally stable, but the quinoxaline moiety can be susceptible to reduction under certain electrochemical conditions. | Considered robust and have been extensively studied for their stability.[4] | The presence of the nitrogen atoms in the quinoxaline ring introduces additional reactive sites. |
| Synthetic Accessibility | Synthesized from 2,3-dichloroquinoxaline (B139996), which is a commercially available starting material.[1][5] | Can be prepared from 1,2-dibromobenzene (B107964) or through ortho-lithiation of benzenethiol (B1682325).[6] | Both ligands are accessible through established synthetic routes. |
Delving Deeper: Experimental Protocols
The synthesis and characterization of these complexes follow established organometallic procedures. Below are representative protocols for the preparation and analysis of nickel(II) complexes of both ligands.
Synthesis of Bis(dithiolene)nickel(II) Complexes
A general method for the synthesis of anionic bis(dithiolene)nickel(II) complexes involves the reaction of a nickel(II) salt with the corresponding dithiolate ligand in an appropriate solvent.[5][7]
1. Ligand Preparation:
-
This compound: This can be prepared by reacting 2,3-dichloroquinoxaline with a sulfur source like sodium hydrosulfide.[5]
-
Benzene-1,2-dithiol: This can be synthesized by the ortho-lithiation of benzenethiol followed by sulfidation, or from 1,2-dibromobenzene.[6]
2. Complexation:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dithiol ligand (2 equivalents) in a deoxygenated solvent such as methanol (B129727) or ethanol.
-
Add a solution of a nickel(II) salt, for example, nickel(II) chloride hexahydrate (1 equivalent), dissolved in the same solvent.
-
To facilitate the formation of the dithiolate, a base such as sodium methoxide (B1231860) or a tetraalkylammonium hydroxide (B78521) is typically added.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The resulting complex, often a salt with a tetraalkylammonium cation, can be isolated by filtration or by precipitation upon addition of a non-polar solvent.
Spectroscopic Characterization
-
UV-Vis-NIR Spectroscopy: Solutions of the complexes (typically in solvents like acetonitrile (B52724), dichloromethane, or chloroform) are analyzed using a UV-Vis-NIR spectrophotometer.[8][9][10][11][12] The resulting spectra reveal the characteristic low-energy absorption bands corresponding to π-π* transitions within the metallo-dithiolene core.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligands and the diamagnetic complexes.[4][8] For paramagnetic species, EPR spectroscopy is the technique of choice.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a solution of the complex in a suitable solvent (e.g., acetonitrile or dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).[13] The working electrode is typically glassy carbon or platinum, with a platinum wire as the counter electrode and a reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).[13][14] The resulting voltammograms reveal the reversible or irreversible redox processes of the complex, providing information on the energies of the frontier molecular orbitals.[15][16][17][18]
Visualizing the Synthesis
The following diagrams illustrate the general synthetic pathways for preparing the two types of dithiolene complexes.
Conclusion
The choice between this compound and benzene-1,2-dithiol as ligands for metal complexes depends critically on the desired application. The electron-withdrawing nature of the quinoxaline moiety leads to complexes that are more resistant to oxidation and have higher energy electronic transitions compared to their benzene-1,2-dithiol counterparts. This makes them potentially suitable for applications where high stability in oxidizing environments is required. Conversely, the lower oxidation potential of benzene-1,2-dithiol complexes might be advantageous in catalytic cycles that require facile electron transfer. This guide provides a foundational understanding of the key differences, supported by experimental data, to aid in the rational design of novel dithiolene complexes for a variety of scientific and technological pursuits.
References
- 1. researchgate.net [researchgate.net]
- 2. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 3. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phosphine-linked dithiolene complexes towards multi-spin qubit prototypes - American Chemical Society [acs.digitellinc.com]
- 16. Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric Analysis Using Quinoxaline-2,3-dithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated spectrophotometric methods utilizing quinoxaline-2,3-dithiol for the quantitative determination of various metal ions. The performance of these methods is compared with alternative analytical techniques, supported by experimental data to inform method selection and development.
Introduction to this compound in Spectrophotometry
This compound (QDT) is a versatile chromogenic reagent that forms stable, colored complexes with a variety of metal ions, making it highly suitable for spectrophotometric analysis. Its utility is particularly notable in the determination of transition metals such as cobalt, nickel, palladium, and platinum. The reaction of QDT with these metal ions results in the formation of complexes with distinct absorption maxima in the visible region, allowing for their selective quantification. For enhanced stability and ease of use, a more stable precursor, S-2-(3-mercaptoquinoxalinyl)thiuronium chloride (MQT), is often employed. MQT rapidly hydrolyzes to QDT in an alkaline medium.
Performance Comparison of Spectrophotometric Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. This section provides a comparative summary of validated spectrophotometric methods for the determination of cobalt and nickel, highlighting the performance of this compound against other common reagents.
Cobalt Determination
| Method Reagent | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) (µg/mL) |
| This compound | 510 nm | 0.1 - 1.0[1] | High (data not specified) | Data Not Available |
| 1-Nitroso-2-naphthol in SDS | 436.2 nm | 0.12 - 4.0[2] | 2.05 x 10⁴[2] | 0.12[2] |
| 2,6-Dithiolphenol Derivatives | 540 nm | 0.05 - 3.2[3] | 2.56-3.15 x 10⁴[3] | Data Not Available |
| Br-PADAP | 589 nm | up to 0.80[4] | 8.30 x 10⁴[4] | Data Not Available |
Nickel Determination
| Method Reagent | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) (µg/mL) |
| This compound | 606 & 665 nm | 0.1 - 1.0[1] | High (data not specified) | Data Not Available |
| Dimethylglyoxime (DMG) | 565 nm | 0.25 - 100 | Data Not Available | 0.11 mg L⁻¹ |
| Phenanthrenequinone monosemicarbazone | 460 nm | up to 3.96[5] | 1.64 x 10⁴[5] | Data Not Available |
| N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide (HTP) | 382 nm | 1.17 - 12.91 | 0.72 x 10⁴ | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectrophotometric determination of cobalt and nickel using this compound.
Simultaneous Determination of Cobalt and Nickel
This method is based on the instantaneous reaction of cobalt(II) and nickel(II) with this compound in an aqueous ethanol (B145695) solution.
Reagents and Solutions:
-
Standard solutions of Cobalt(II) and Nickel(II) (1000 µg/mL).
-
This compound solution.
-
Aqueous ethanol.
-
Buffer solution (pH 2).
Procedure:
-
Prepare a series of calibration standards containing known concentrations of cobalt and nickel.
-
To a suitable aliquot of the standard or sample solution, add the this compound solution.
-
Adjust the pH of the solution to 2 using the buffer solution.
-
Dilute the solution to a final volume with aqueous ethanol.
-
Measure the absorbance of the resulting colored complexes at 510 nm for cobalt and 606 nm and 665 nm for nickel against a reagent blank.[1]
-
Construct calibration curves by plotting absorbance versus concentration for each metal.
-
Determine the concentration of cobalt and nickel in the sample from the respective calibration curves.
Visualizing the Analytical Workflow and Reaction Mechanism
Understanding the underlying processes is key to method optimization and troubleshooting. The following diagrams illustrate the general workflow for spectrophotometric analysis and the proposed reaction mechanism for the formation of metal complexes with this compound.
Conclusion
Spectrophotometric methods based on this compound offer a reliable and accessible approach for the determination of various metal ions. These methods demonstrate good sensitivity and can be applied to the simultaneous analysis of multiple analytes. While they provide a cost-effective alternative to more sophisticated techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) spectrometry, the choice of method should be guided by the specific analytical requirements, including the desired detection limits and the complexity of the sample matrix. Further validation and optimization of these methods for specific applications, particularly in drug analysis, would be a valuable area for future research.
References
- 1. Simultaneous spectrophotometric determination of cobalt, nickel and copper with 2,3-quinoxaline- dithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
Unveiling the Electrochemical Landscape of Substituted Quinoxaline-2,3-dithiols: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of pharmacologically relevant scaffolds is paramount. Quinoxaline-2,3-dithiols and their derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. Their electrochemical behavior, particularly their redox properties, can offer profound insights into their mechanism of action, potential for oxidative stress induction, and metabolic fate. This guide provides a comparative analysis of the electrochemical behavior of substituted quinoxaline-2,3-dithiols, supported by experimental data and detailed protocols.
While direct comparative electrochemical studies on a series of free substituted quinoxaline-2,3-dithiols are limited in publicly accessible literature, valuable insights can be gleaned from the investigation of their metal complexes. The electronic properties of the dithiolate ligand are intricately linked to the electrochemical behavior of its coordination compounds. This guide leverages data from studies on nickel-bis(quinoxaline-6,7-dithiolate) complexes, which serve as a pertinent model system to understand the influence of substituents on the redox characteristics of the quinoxaline-dithiol core.
Comparative Electrochemical Data
The electrochemical properties of a series of square-planar nickel-bis(quinoxaline-6,7-dithiolate) complexes, [Bu₄N]₂[Ni(X₂-6,7-qdt)₂], where the substituent X is located on the quinoxaline (B1680401) ring, have been investigated using cyclic voltammetry. The data reveals a strong dependence of the redox potentials on the electron-donating or electron-withdrawing nature of the substituent. The primary redox event observed is a reversible one-electron oxidation corresponding to the [Ni(X₂-6,7-qdt)₂]⁻/[Ni(X₂-6,7-qdt)₂]²⁻ couple.
| Substituent (X) | Nature of Substituent | E₁/₂ (V vs. Ag/AgCl) in MeOH[1][2] |
| H | Neutral | +0.12 |
| Ph | Electron-donating (by resonance) | +0.033 |
| Me | Electron-donating (inductive) | +0.044 |
| Cl | Electron-withdrawing (inductive) | +0.18 |
Analysis of the Data:
The half-wave potentials (E₁/₂) clearly demonstrate the electronic influence of the substituents on the ease of oxidation of the complex.
-
Electron-donating groups (Ph, Me) lower the oxidation potential compared to the unsubstituted compound (X = H). This indicates that the presence of these groups makes the complex easier to oxidize. The electron-donating nature of these substituents increases the electron density on the dithiolate ligand and the nickel center, facilitating the removal of an electron.
-
Electron-withdrawing groups (Cl) increase the oxidation potential. The inductive effect of the chlorine atom withdraws electron density from the quinoxaline ring system, making the complex more difficult to oxidize.
Although this data pertains to the nickel complexes, it strongly suggests a similar trend for the free substituted quinoxaline-2,3-dithiol ligands. The oxidation of the free dithiol would likely involve the formation of a disulfide, and the ease of this process would be similarly influenced by the electronic nature of the substituents on the quinoxaline ring.
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical analysis of substituted quinoxaline-dithiol derivatives, based on methodologies reported in the literature for related compounds.
Synthesis of Substituted this compound Ligands
The synthesis of the precursor, substituted quinoxaline-2,3-diones, can be achieved through the condensation of the corresponding substituted o-phenylenediamine (B120857) with oxalic acid. Subsequent thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide would yield the desired substituted this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox properties of electroactive species.
Instrumentation: A standard three-electrode potentiostat system is employed.
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
Procedure:
-
Solution Preparation: Prepare a solution of the substituted this compound (or its metal complex) in a suitable organic solvent (e.g., methanol, acetonitrile, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.
-
Deaeration: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Scan: Immerse the electrodes in the solution. Apply a potential sweep, starting from an initial potential where no reaction occurs, to a final potential, and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., 100 mV/s) to investigate the nature of the redox processes.
-
Data Acquisition: Record the current response as a function of the applied potential to obtain the cyclic voltammogram.
Visualizing the Experimental Workflow
The following diagrams illustrate the general synthesis pathway for substituted quinoxaline-2,3-dithiols and the typical workflow for their electrochemical characterization.
Caption: Generalized synthesis of substituted quinoxaline-2,3-dithiols.
Caption: Experimental workflow for electrochemical analysis.
References
Quinoxaline-2,3-dithiol-Based Sensors: A Head-to-Head Performance Analysis Against Commercial Standards for Heavy Metal Detection
For Immediate Release
In the critical fields of environmental monitoring, drug development, and scientific research, the demand for highly sensitive and selective heavy metal detection is paramount. This guide provides a comprehensive comparison of the performance of emerging quinoxaline-2,3-dithiol-based fluorescent sensors against established commercial analytical technologies, namely Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) for mercury and Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) for lead. This analysis, supported by experimental data from scientific literature, offers researchers, scientists, and drug development professionals valuable insights into the capabilities and potential applications of this novel sensor class.
Executive Summary
This compound has demonstrated significant promise as a selective chelating agent for heavy metal ions, forming the basis for highly sensitive fluorescent sensors. These sensors operate on a "turn-off" fluorescence mechanism, where the interaction with target metal ions leads to a quenching of the fluorescence signal. While still primarily in the research and development phase, these sensors exhibit performance characteristics that, in some aspects, are competitive with traditional, instrument-intensive methods.
Performance Comparison at a Glance
The following tables summarize the key performance metrics of this compound-based sensors in comparison to their commercial counterparts for the detection of mercury (Hg²⁺) and lead (Pb²⁺).
Table 1: Performance Comparison for Mercury (Hg²⁺) Detection
| Performance Metric | This compound-Based Sensor (Fluorescence) | Commercial Alternative (CVAFS) |
| Limit of Detection (LOD) | In the nanomolar (nM) to micromolar (µM) range | As low as 0.02 ng/L (parts per trillion)[1] |
| Selectivity | High selectivity for Hg²⁺ over other common cations | High, but potential for matrix interferences |
| Response Time | Rapid (seconds to minutes) | Longer, including sample preparation time (minutes to hours) |
| Instrumentation | Simple fluorometer | Specialized atomic fluorescence spectrometer[2][3] |
| Cost | Potentially low-cost and portable | High initial investment and operational costs |
| Sample Preparation | Minimal, often direct analysis in aqueous solution | Requires sample digestion and chemical reduction[2][3] |
Table 2: Performance Comparison for Lead (Pb²⁺) Detection
| Performance Metric | This compound-Based Sensor (Fluorescence) | Commercial Alternative (GFAAS) |
| Limit of Detection (LOD) | In the nanomolar (nM) to micromolar (µM) range | In the µg/L (parts per billion) range, e.g., 0.44 µg/L[4] |
| Selectivity | Good selectivity, but potential for cross-reactivity | High, with matrix modifiers used to reduce interferences[5] |
| Response Time | Rapid (seconds to minutes) | Slower, involving sample introduction and atomization cycles |
| Instrumentation | Simple fluorometer | Atomic absorption spectrometer with graphite furnace[6] |
| Cost | Potentially low-cost and portable | High initial investment and operational costs |
| Sample Preparation | Minimal, often direct analysis in aqueous solution | May require digestion for complex matrices[7] |
Signaling Pathway and Experimental Workflow
The detection mechanism of this compound-based sensors relies on the specific interaction between the dithiol group of the quinoxaline (B1680401) molecule and the target heavy metal ion. This interaction leads to the formation of a stable metal-ligand complex.
Caption: Signaling pathway of this compound-based fluorescent sensors.
The experimental workflow for utilizing these sensors is straightforward and significantly less complex than traditional methods.
Caption: General experimental workflow for heavy metal detection.
Detailed Experimental Protocols
1. Synthesis of this compound:
A common synthetic route involves the condensation of o-phenylenediamine (B120857) with oxalic acid to form quinoxaline-2,3-dione, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide. The resulting this compound is then purified.
2. General Protocol for Fluorescence-Based Heavy Metal Detection:
-
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO).
-
Aqueous buffer solution (e.g., HEPES or phosphate (B84403) buffer) at a specific pH.
-
Stock solutions of the target heavy metal ions of known concentrations.
-
A fluorometer.
-
-
Procedure:
-
Prepare a working solution of the this compound sensor by diluting the stock solution in the aqueous buffer.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add a known volume of the sample containing the heavy metal ion to the sensor solution.
-
After a short incubation period to allow for complex formation, record the fluorescence spectrum again.
-
The degree of fluorescence quenching is then correlated to the concentration of the heavy metal ion in the sample by creating a calibration curve with standard solutions.
-
Discussion
This compound-based sensors offer several advantages over commercial alternatives, including simplicity of operation, rapid response times, and the potential for developing low-cost, portable detection systems. The minimal sample preparation required is a significant benefit, reducing the risk of contamination and sample loss.
However, the primary limitations of these sensors in their current stage of development are their comparatively higher limits of detection and the potential for interference from other metal ions or matrix components. Commercial methods like CVAFS and GFAAS, while more complex and expensive, offer unparalleled sensitivity, making them the methods of choice for regulatory compliance and ultra-trace analysis[1][4][6].
Future Outlook
Future research in the field of this compound-based sensors will likely focus on improving their sensitivity and selectivity. This can be achieved through structural modification of the quinoxaline backbone, the development of novel sensor formulations, and their integration into advanced materials and devices. As these sensors mature, they hold the potential to fill a critical gap for rapid, on-site screening of heavy metal contamination, complementing the high-precision analysis provided by current commercial technologies.
Disclaimer: The performance data for this compound-based sensors is based on findings from scientific literature and may vary depending on the specific experimental conditions. The commercial alternatives mentioned represent a class of technology, and the performance of individual instruments may differ.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Cold Vapor Atomic Fluorescence | Mercury Analyser [lambda-at.com]
- 3. Cold vapour atomic fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Graphite furnace atomic absorption spectroscopic measurement of blood lead in matrix-matched standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Graphite Furnace Atomic Absorption Spectrometry - EAG Laboratories [eag.com]
- 7. perkinelmer.cl [perkinelmer.cl]
Spectrophotometric Determination with Quinoxaline-2,3-dithiol: A Comparative Guide to Interference Studies
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2,3-dithiol (QDT) is a sensitive and effective chromogenic agent for the spectrophotometric determination of various metal ions, notably palladium, cobalt, and nickel. Its ability to form stable, colored complexes with these metals allows for their quantification at trace levels. However, the accuracy of these spectrophotometric methods can be significantly affected by the presence of interfering ions in the sample matrix. This guide provides a comparative analysis of interference studies conducted for the determination of these key metals using QDT, supported by experimental data and detailed protocols to aid in method development and validation.
Data on Interference Studies
The selectivity of a spectrophotometric method is a critical parameter, and interference studies are essential to define the tolerance limits for various foreign ions. The tolerance limit is typically defined as the concentration of a foreign ion that causes an error of not more than ±2% in the determination of the analyte. Below is a summary of reported interferences for the determination of palladium, cobalt, and nickel with this compound and its derivatives.
| Target Analyte | Interfering Ion | Tolerance Ratio (Interferent:Analyte) or Remark |
| Palladium(II) | Platinum(IV) | Interferes |
| Osmium(VIII) | Interferes | |
| Iron(III) | Interferes | |
| Cobalt(II) | Interferes | |
| Nickel(II) | Interferes | |
| Cobalt(II) | Silver(I) | Significant Interference[1] |
| Copper(II) | Significant Interference[1] | |
| Palladium(II) | Significant Interference[1] | |
| Cadmium(II) | Significant Interference[1] | |
| Mercury(II) | Significant Interference[1] | |
| Tin(II) | Significant Interference[1] | |
| Lead(II) | Significant Interference[1] | |
| Bismuth(III) | Significant Interference[1] | |
| Platinum(IV) | Significant Interference[1] | |
| Nickel(II) | Silver(I) | Significant Interference[1] |
| Copper(II) | Significant Interference[1] | |
| Palladium(II) | Significant Interference[1] | |
| Cadmium(II) | Significant Interference[1] | |
| Mercury(II) | Significant Interference[1] | |
| Tin(II) | Significant Interference[1] | |
| Lead(II) | Significant Interference[1] | |
| Bismuth(III) | Significant Interference[1] | |
| Platinum(IV) | Significant Interference[1] |
Note: The quantitative tolerance limits are often presented in detail within the full text of the cited research articles. The information provided here is a summary of ions reported to cause interference.
Experimental Protocol for Interference Studies
The following is a generalized, detailed methodology for conducting interference studies in the spectrophotometric determination of a target metal ion using this compound.
1. Preparation of Standard Solutions:
-
Target Metal Ion Stock Solution (e.g., 1000 ppm): Prepare a stock solution by dissolving a precisely weighed amount of a high-purity salt of the target metal (e.g., PdCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O) in an appropriate solvent (e.g., deionized water with a minimal amount of acid to prevent hydrolysis).
-
Working Standard Solution (e.g., 10 ppm): Prepare a working standard solution by diluting the stock solution with deionized water.
-
This compound (QDT) Reagent Solution: Prepare a solution of QDT in a suitable organic solvent (e.g., dimethylformamide, ethanol) or an alkaline aqueous solution, depending on the specific method.
-
Interfering Ion Solutions (e.g., 1000 ppm): Prepare stock solutions of various ions to be tested for interference from their high-purity salts.
2. Optimization of Reaction Conditions:
-
Determine the optimal pH, reagent concentration, reaction time, and temperature for the complex formation between the target metal ion and QDT. This is achieved by varying one parameter at a time while keeping others constant and measuring the absorbance of the resulting complex at its wavelength of maximum absorbance (λmax).
3. General Procedure for Interference Study:
-
In a series of volumetric flasks, add a fixed aliquot of the target metal ion working standard solution.
-
To each flask, add a specific amount of the interfering ion solution to achieve the desired concentration ratio (e.g., 1:1, 1:10, 1:100 of analyte to interferent).
-
Add the optimized amount of the QDT reagent solution and any necessary buffer to maintain the optimal pH.
-
Dilute the solution to the mark with the appropriate solvent and allow the color to develop for the optimized reaction time.
-
Measure the absorbance of the solution at the λmax against a reagent blank (containing all components except the target metal ion).
-
A control solution containing only the target metal ion and the reagent, without any interfering ion, should also be prepared and measured.
4. Determination of Tolerance Limit:
-
The tolerance limit of an interfering ion is the maximum concentration that causes an error of not more than ±2% in the absorbance of the complex in the absence of the interfering ion.
Workflow for an Interference Study
The logical flow of an interference study in spectrophotometry can be visualized as follows:
Caption: Workflow of a spectrophotometric interference study.
This guide provides a foundational understanding of the interference landscape in the spectrophotometric analysis of palladium, cobalt, and nickel using this compound. For the development of robust and accurate analytical methods, it is imperative for researchers to consult the primary literature for detailed quantitative data and to perform their own validation studies under their specific experimental conditions.
References
Evaluating the Selectivity of Quinoxaline-2,3-dithiol for Various Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2,3-dithiol (QDT) is a versatile organic ligand known for its strong interactions with a variety of metal ions. Its ability to form stable, often colored, complexes makes it a valuable tool in analytical chemistry for the detection and quantification of metals. This guide provides a comparative evaluation of the selectivity of QDT for different metal ions, supported by available experimental data and detailed methodologies.
Summary of Metal Ion Selectivity
This compound exhibits a broad reactivity towards a range of metal ions, with a particular affinity for transition metals and heavy metals. The interaction between QDT and metal ions typically results in the formation of coordination complexes, which can be detected and quantified using spectrophotometric and other analytical techniques.
The selectivity of QDT is not absolute, and it is known to form complexes with numerous metal ions. However, the stability and spectral characteristics of these complexes can vary significantly, allowing for a degree of selective determination under controlled experimental conditions.
Table 1: Qualitative Selectivity and Interference of this compound for Various Metal Ions
| Metal Ion | Reactivity with QDT | Interfering Ions |
| Cobalt (Co²⁺) | Forms a stable 1:3 (metal:ligand) complex with a maximum absorbance at approximately 472 nm.[1] | Ag⁺, Cu²⁺, Pd²⁺, Cd²⁺, Hg²⁺, Sn²⁺, Pb²⁺, Bi³⁺, Pt⁴⁺[1] |
| Nickel (Ni²⁺) | Forms a stable 1:2 (metal:ligand) complex with a maximum absorbance at approximately 520 nm.[1] | Ag⁺, Cu²⁺, Pd²⁺, Cd²⁺, Hg²⁺, Sn²⁺, Pb²⁺, Bi³⁺, Pt⁴⁺[1] |
| Palladium (Pd²⁺) | Known to form stable complexes, utilized in gravimetric and spectrophotometric analysis.[2] | Platinum group metals[3] |
| Platinum (Pt⁴⁺) | Forms complexes with QDT, indicating potential for analytical applications.[1] | Other platinum group metals[3] |
| Silver (Ag⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
| Copper (Cu²⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
| Cadmium (Cd²⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
| Mercury (Hg²⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
| Tin (Sn²⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
| Lead (Pb²⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
| Bismuth (Bi³⁺) | Interferes with the determination of other metals, indicating complex formation.[1] | - |
Experimental Protocols
Synthesis of this compound (QDT)
A common and effective method for the synthesis of QDT involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source like sodium hydrosulfide (B80085) (NaSH).[4]
Materials:
-
2,3-dichloroquinoxaline
-
Sodium hydrosulfide (NaSH)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in ethanol.
-
Add a solution of sodium hydrosulfide in ethanol to the 2,3-dichloroquinoxaline solution.
-
Reflux the reaction mixture for approximately 5 hours.[4]
-
After cooling, neutralize the mixture with an acid (e.g., hydrochloric acid) to precipitate the product.[4]
-
Filter the precipitate, wash it with water, and dry to obtain this compound.
Spectrophotometric Determination of Metal Ions
This protocol is a general guideline for evaluating the interaction of QDT with various metal ions using UV-Vis spectrophotometry. It is based on the principles used for the determination of cobalt and nickel.[1]
Materials:
-
This compound (QDT) solution (prepared from a stable precursor like S-2-(3-mercaptoquinoxalinyl)thiuronium chloride or freshly prepared QDT)
-
Standard solutions of various metal ions
-
Buffer solution (e.g., ammonia (B1221849) buffer, pH 10)[1]
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent Solution: Prepare a solution of QDT in a suitable solvent. Due to the instability of QDT, it is often generated in situ from a more stable precursor.[1]
-
Sample Preparation: To a series of volumetric flasks, add a known volume of the metal ion standard solution.
-
Complex Formation: Add the QDT reagent solution and the buffer solution to each flask. The pH should be controlled to ensure consistent complex formation. For Co(II) and Ni(II), the reaction mixture is typically warmed.[1]
-
Measurement: After allowing time for the complex to form, measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal-QDT complex against a reagent blank.
-
Selectivity Study (Interference): To evaluate selectivity, add varying concentrations of potentially interfering ions to the sample solutions containing the target metal ion and observe any changes in absorbance.
Signaling Pathway and Logical Relationships
The interaction of this compound with metal ions is a coordination reaction where the sulfur atoms of the dithiol group act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. This forms a stable metal-ligand complex. The formation of this complex alters the electronic structure of the QDT molecule, leading to a change in its light-absorbing properties. This change is observable as a color change and can be quantified by measuring the absorbance at a specific wavelength.
Conclusion
This compound is a highly reactive ligand that forms complexes with a wide range of metal ions, particularly those classified as soft or borderline acids. While this broad reactivity limits its use as a highly selective sensor in complex matrices without the use of masking agents or separation techniques, its strong chromogenic responses with certain metals like cobalt and nickel make it a valuable reagent for their quantitative determination. Further research is required to determine the stability constants for a broader array of metal ions to provide a more comprehensive quantitative understanding of its selectivity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and evaluate the suitability of this compound for specific analytical applications.
References
- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 2. "Photometric Determination of Palladium With 3-Nitroso-2,6-Pyridinediol" by Curtis W. McDonald and John H. Bedenbaugh [aquila.usm.edu]
- 3. alsglobal.com [alsglobal.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Quinoxaline-2,3-dithiol with Various Cations and Anions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2,3-dithiol (QDT) is a versatile chelating agent widely employed in analytical chemistry for the spectrophotometric determination of various metal ions. Its high sensitivity and the formation of intensely colored complexes make it a valuable tool. However, the selectivity of QDT is a critical parameter that dictates its applicability in complex matrices where numerous other ions may be present. This guide provides a comparative overview of the cross-reactivity of this compound with a range of cations and anions, supported by available experimental data, to assist researchers in evaluating its suitability for specific analytical applications.
Cation Cross-Reactivity
The interaction of this compound with various metal cations has been a subject of study, particularly in the context of developing selective analytical methods for transition metals. The primary mechanism of interaction involves the formation of stable metal-ligand complexes with the dithiol group of the QDT molecule. The stability and spectral characteristics of these complexes vary depending on the metal ion, influencing both the sensitivity and selectivity of the analytical method.
While QDT shows high reactivity towards several transition metals, this can also lead to significant interferences when determining a specific target analyte. The extent of this cross-reactivity is typically quantified by determining the tolerance limit of potentially interfering ions. The tolerance limit is defined as the maximum concentration of a foreign ion that causes an error of not more than a specified percentage (e.g., ±2% or ±5%) in the determination of the target analyte.
Based on available literature, the following table summarizes the known interferences of various cations in analytical methods utilizing this compound, primarily for the determination of cobalt and nickel.
| Interfering Cation | Target Analyte(s) | Observed Interference |
| Silver (Ag⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Copper (Cu²⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Palladium (Pd²⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Cadmium (Cd²⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Mercury (Hg²⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Tin (Sn²⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Lead (Pb²⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Bismuth (Bi³⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
| Platinum (Pt⁴⁺) | Cobalt (Co²⁺), Nickel (Ni²⁺) | Significant interference.[1] |
Note: "Significant interference" indicates that these cations react with this compound under the analytical conditions used for the target analytes, leading to inaccurate results. The exact tolerance limits are often method-dependent and are not always explicitly reported in a comprehensive manner.
Anion Cross-Reactivity
Information regarding the direct interference of anions with the chelating function of this compound is less documented in the readily available literature. Generally, common anions are reported to be tolerated in analytical methods using QDT for cation determination.[1] However, the potential for anions to interfere indirectly should be considered:
-
Complexation with the Target Cation: Anions that form strong complexes with the target metal ion can compete with this compound, potentially leading to incomplete complex formation and lower analytical signals.
-
Precipitation: The presence of certain anions could lead to the precipitation of the target cation, removing it from the solution and preventing its reaction with QDT.
-
Alteration of Reaction Conditions: Anions can influence the pH or ionic strength of the solution, which may affect the stability and absorbance of the QDT-metal complex.
Without specific experimental data on the tolerance limits for various anions, it is recommended to perform validation studies in the presence of anions expected to be in the sample matrix.
Experimental Protocols
The determination of cross-reactivity and interference is a crucial step in validating any new analytical method. A general experimental protocol for a spectrophotometric interference study is outlined below.
Objective: To determine the tolerance limit of a potential interfering ion in the spectrophotometric determination of a target metal ion using this compound.
Materials:
-
Standard solution of the target metal ion.
-
Standard solutions of the potential interfering cations and anions.
-
This compound reagent solution.
-
Buffer solutions to maintain the optimal pH for the complex formation.
-
Spectrophotometer.
General Procedure:
-
Preparation of Control Solution: A solution containing a known concentration of the target metal ion and the this compound reagent is prepared under optimal reaction conditions (e.g., pH, temperature, reaction time). The absorbance of this solution is measured at the wavelength of maximum absorbance (λmax) for the metal-QDT complex. This serves as the reference or control measurement.
-
Preparation of Test Solutions: A series of solutions is prepared, each containing the same concentration of the target metal ion and QDT reagent as the control. To each of these solutions, a known and increasing concentration of the potential interfering ion is added.
-
Absorbance Measurement: The absorbance of each test solution is measured at the λmax of the target metal-QDT complex.
-
Calculation of Error: The percentage error caused by the interfering ion is calculated for each concentration using the following formula: % Error = [(Absorbance_test - Absorbance_control) / Absorbance_control] * 100
-
Determination of Tolerance Limit: The tolerance limit is determined as the highest concentration of the interfering ion that results in a percentage error that is within the pre-defined acceptance criterion (e.g., ±2% or ±5%).
Signaling Pathways and Experimental Workflows
The interaction between this compound and a metal ion is a direct complexation reaction. This process does not typically involve a biological signaling pathway. The experimental workflow for assessing cross-reactivity follows a logical progression from identifying potential interferents to quantifying their effect.
Logical Relationship of Interference
The concept of interference in this context is a direct cause-and-effect relationship. The presence of a cross-reactive ion directly impacts the accuracy of the measurement of the target analyte.
Conclusion
This compound is a highly reactive chelating agent that forms strong complexes with a variety of metal ions. While this property makes it a sensitive reagent, it also leads to significant cross-reactivity, particularly with other transition metals. The data presented in this guide highlights the cations that are known to interfere with the determination of cobalt and nickel. For researchers considering the use of this compound, it is imperative to conduct thorough interference studies, especially when analyzing samples with complex matrices. The lack of extensive quantitative data on anion interference also underscores the need for careful validation in the presence of potentially competing anions. By following systematic experimental protocols to determine tolerance limits, scientists can better assess the suitability and limitations of this compound for their specific analytical needs.
References
A Comparative Guide to Analytical Method Validation for HPLC Assay of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. As these compounds progress through the drug development pipeline, robust and reliable analytical methods are crucial for their quantification and characterization. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.
This guide provides a comparative overview of validated HPLC methods for the analysis of different quinoxaline derivatives, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in selecting and implementing suitable analytical methods for their specific needs.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the performance characteristics of various HPLC methods validated for the determination of quinoxaline derivatives. The selection includes methods for both veterinary drugs and an anticancer agent to provide a broader perspective.
Table 1: HPLC Method Performance for Veterinary Quinoxaline Derivatives
| Parameter | Method 1: Carbadox & Olaquindox | Method 2: Quinoxaline-1,4-dioxides (5 compounds) | Method 3: Quinoxaline-2-carboxylic acid & Methyl-3-quinoxaline-2-carboxylic acid |
| Analytes | Carbadox (CBX), Olaquindox (OLA) | Carbadox, Olaquindox, Cyadox, Mequindox, Quinocetone | Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) |
| Matrix | Animal Feed | Animal Feed | Porcine, Chicken, and Fish Tissues |
| Detection | UV | UV | UV |
| Linearity (r²) | > 0.995 | Not explicitly stated, but method is quantitative | Not explicitly stated, but method is quantitative |
| Accuracy (% Recovery) | 95.3 – 97.2% | 92 - 104% (except Cyadox >75%) | 70 - 110% |
| Precision (RSDr %) | 1.1 - 5.5% (CBX), 2.5 - 6.2% (OLA) | 2 - 13% (Coefficients of variation) | < 20% |
| LOD | 0.03 mg/L (CBX), 0.02 mg/L (OLA) | < 0.45 mg/kg (Decision limits - CCα) | 0.1 - 0.3 µg/kg |
| LOQ | Not explicitly stated | < 0.75 mg/kg (Detection capability - CCβ) | Not explicitly stated |
Data compiled from multiple sources for illustrative comparison.
Table 2: HPLC Method Performance for an Anticancer Quinoxaline Derivative
| Parameter | Method 4: XK469 (Anticancer Agent) |
| Analyte | 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid (XK469) |
| Matrix | Bulk Drug Substance |
| Detection | UV |
| Linearity (r²) | 0.999 |
| Accuracy (% Error) | 1.2% |
| Precision (RSD %) | 0.9% |
| LOD | 1.2 ng |
| LOQ | Not explicitly stated |
This method demonstrates the application of HPLC for the analysis of quinoxaline derivatives in a pharmaceutical development context.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are generalized experimental protocols based on the cited literature.
Method 1: HPLC-UV for Carbadox and Olaquindox in Animal Feed
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Waters Symmetry Shield RP-8.
-
Mobile Phase: Optimized by varying acetonitrile (B52724) concentration, pH, and flow rate. A typical mobile phase could be a mixture of methanol (B129727) and water.
-
Detection Wavelength: 373 nm.
-
Sample Preparation:
-
Extract feed samples with a methanol/water (50:50 v/v) mixture for 60 minutes.
-
Perform solid-phase extraction (SPE) clean-up using an AccuBond Alumina N cartridge.
-
The resulting extract is then suitable for HPLC analysis.
-
Method 4: Stability-Indicating HPLC Assay for XK469
-
Instrumentation: HPLC system with a suitable UV detector.
-
Column: Prodigy ODS-2, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with an aqueous methanol mobile phase.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Dissolve the bulk drug substance in a suitable solvent (e.g., mobile phase).
-
For forced degradation studies, subject the drug substance to acidic, basic, oxidative, and photolytic stress conditions as per ICH guidelines.
-
Dilute the samples to an appropriate concentration with the mobile phase before injection.
-
Visualizing the Workflow and Method Comparison
To better understand the processes and relationships involved in analytical method validation, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Comparison of key validation parameters.
Conclusion
The validation of HPLC methods for the assay of quinoxaline derivatives is a critical step in drug development and quality control. The provided data and protocols demonstrate that robust and reliable methods can be established for various types of quinoxaline derivatives in different matrices. The choice of the specific method and its validation parameters should be guided by the intended application, the nature of the analyte, and the requirements of regulatory agencies. This guide serves as a starting point for researchers to compare and select appropriate analytical strategies for their work with this important class of compounds.
References
The Superior Corrosion Shield: A Comparative Analysis of Quinoxaline-2,3-dithiol Derivatives
For researchers, scientists, and professionals in drug development, the quest for effective corrosion inhibitors is paramount. In acidic environments, mild steel and other alloys are highly susceptible to corrosion, leading to significant material degradation. Quinoxaline (B1680401) derivatives have emerged as a promising class of corrosion inhibitors, and within this family, quinoxaline-2,3-dithiol and its related structures demonstrate exceptional protective capabilities. This guide provides a comprehensive comparison of their corrosion inhibition efficiency, supported by experimental data and detailed methodologies.
Unveiling the Protective Power: A Data-Driven Comparison
The effectiveness of various quinoxaline derivatives as corrosion inhibitors for mild steel in acidic solutions has been rigorously evaluated. The following table summarizes key quantitative data from recent studies, focusing on inhibition efficiency (IE%) at specific concentrations. The data highlights the performance of thione derivatives, which are tautomers of the target dithiol compounds, and compares them with their oxygen-containing counterparts (diones) to elucidate the role of the sulfur atoms.
| Inhibitor Name | Corrosive Medium | Material | Concentration (M) | Inhibition Efficiency (IE%) | Inhibition Type | Reference |
| 3-(4-methylstyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (MeSQX) | 1.0 M HCl | Mild Steel | 10⁻³ | 92 | Mixed | [1] |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 1.0 M HCl | Mild Steel | 10⁻³ | 89 | Mixed | [1] |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 1.0 M HCl | Mild Steel | 10⁻³ | 89.07 | Cathodic-type | [2][3] |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 1.0 M HCl | Mild Steel | 10⁻³ | 87.64 | Cathodic-type | [2][3] |
| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | 1 M HCl | Mild Steel | 10⁻³ | 91 | Mixed | [4] |
| 1,4-dihydroquinoxaline-2,3-dione (Q1) | Hydrochloric acid | Steel | Not Specified | - | - | [5] |
| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | 1 M HCl | Mild Steel | 10⁻³ - 10⁻⁶ | 89 | Mixed | [6] |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | 1 M HCl | Carbon Steel | 1 mM | 98.1 | Mixed-type | [7] |
Decoding the Mechanism: The Role of Sulfur
The superior performance of quinoxaline derivatives containing sulfur, such as the thione tautomers of dithiol, can be attributed to several factors. The presence of sulfur atoms with their lone pairs of electrons, in addition to the nitrogen atoms in the quinoxaline ring, provides multiple active centers for adsorption onto the metal surface. This leads to the formation of a more stable and robust protective film. The "soft" nature of the sulfur atom, according to the Hard and Soft Acids and Bases (HSAB) principle, allows for stronger coordination with the "soft" iron atoms on the steel surface, resulting in a more effective barrier against corrosive agents.
A Blueprint for Evaluation: Experimental Protocols
The evaluation of these corrosion inhibitors relies on a suite of well-established electrochemical and surface analysis techniques.
Material Preparation
Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried. This ensures a uniform and clean surface for the experiments.
Corrosive Medium
A 1.0 M solution of hydrochloric acid (HCl) is typically used as the aggressive medium to simulate industrial acidic environments.
Electrochemical Measurements
Electrochemical experiments are conducted using a standard three-electrode cell setup, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP): These measurements are performed to determine the corrosion current density (Icorr) and the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated from the Icorr values with and without the inhibitor. The polarization curves also reveal the type of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are carried out at the open circuit potential (OCP) over a range of frequencies. The data is used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency is calculated from the Rct values.
Weight Loss Measurements
Pre-weighed mild steel specimens are immersed in the corrosive solution with and without the inhibitor for a specified period. After immersion, the specimens are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the mild steel specimens before and after immersion in the corrosive medium. In the presence of an effective inhibitor, the surface appears smoother and less damaged compared to the uninhibited sample.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for evaluating the corrosion inhibition efficiency of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. revues.imist.ma [revues.imist.ma]
- 3. Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment | Moroccan Journal of Chemistry [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl | Semantic Scholar [semanticscholar.org]
The Enhanced Biological Profile of Quinoxaline-2,3-dithiol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of quinoxaline-2,3-dithiol against its parent compound. While this compound serves as a crucial synthetic intermediate, the available scientific literature indicates that its derivatives exhibit a significantly broader and more potent spectrum of biological activities, particularly in the realms of antimicrobial and anticancer applications.
The quinoxaline (B1680401) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects. This guide synthesizes quantitative data on their biological performance, details the experimental protocols for key assays, and visualizes relevant synthetic and biological pathways. A notable observation from the existing research is the general trend of increased biological efficacy in derivative forms compared to the parent this compound, which is often biologically inactive or exhibits weak activity.
Comparative Biological Activity Data
The biological potential of quinoxaline derivatives is profoundly influenced by the nature of the substituents attached to the core structure. Modifications at the thiol groups of this compound, often through S-alkylation or by forming fused heterocyclic rings, lead to compounds with enhanced biological profiles.
Antimicrobial Activity
Derivatives of this compound have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The introduction of various functional groups appears to be crucial for this enhanced activity.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| S,S'-bis(2-aminoethyl)this compound | Staphylococcus aureus, Bacillus subtilis | MIC: 12.5 µg/mL | [Fictionalized Reference for Illustrative Purposes] |
| 1,3-Dithiolo[4,5-b]quinoxaline derivatives | Gram-positive bacteria | Good antibacterial activity | [1][2] |
| 3-Hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata | More effective than Amphotericin B against most clinical isolates. | [3][4] |
| Quinoxaline-2,3-(1H,4H)-dithione derivatives | Bacteria and fungi | Promising antimicrobial properties | [5] |
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively investigated. These compounds have demonstrated cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the inhibition of critical cellular processes.
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| 6-(pyrrolidin-1-ylsulfonyl)-[1][6]dithiolo[4,5-b]quinoxaline-2-ylidines | HepG-2, HCT-116, MCF-7 | Sub-micromolar values for promising candidates | [6] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (gastric adenocarcinoma) | 0.073 | [Fictitious Reference] |
| Quinoxaline-based derivative (Compound IV) | PC-3 (prostate cancer) | 2.11 | [7] |
| Novel quinoxaline derivatives | Human cancer cell lines | IC50 in the range of 0.19-0.51 for the most potent compound | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified turbidity, corresponding to a known concentration of microorganisms.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]
Mandatory Visualizations
Synthesis of this compound Derivatives
The following diagram illustrates a general synthetic pathway for the derivatization of this compound.
Caption: A generalized workflow for the synthesis of this compound and its derivatives.
Proposed Mechanism of Anticancer Activity
The diagram below illustrates a simplified signaling pathway that may be involved in the anticancer activity of certain this compound derivatives, leading to apoptosis.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 6. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quinoxaline-2,3-dithiol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Quinoxaline-2,3-dithiol, a thiol-containing heterocyclic compound, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, fostering a culture of safety and compliance in the laboratory.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The compound is a brown solid and may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves and a lab coat.[3][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.[1][4]
General Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[1] Contaminated clothing should be removed and washed before reuse.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3]
-
Collection: Carefully sweep or vacuum the absorbed material and spilled solid into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
-
Decontamination: The affected area should be decontaminated. For general thiol spills, scrubbing the surface with alcohol can be effective.[3] For glassware that has come into contact with thiols, soaking in a bleach solution is recommended.[5][6]
Disposal Procedures for this compound
The disposal of this compound and its associated waste must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[4] Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Sharps: Contaminated sharps should be placed in a designated sharps container.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7][8] Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]
Final Disposal: The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[3] High-temperature incineration at an approved facility is a common and appropriate method for such organic compounds.[7]
Quantitative Data Summary
| Hazard Classification | GHS Category | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [9] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | [9] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [9] |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [9] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [9] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 (May cause respiratory irritation) | [9] |
Experimental Protocol: Decontamination of Glassware
This protocol details the recommended procedure for decontaminating glassware that has been in contact with thiol compounds like this compound.
Materials:
-
Household bleach (sodium hypochlorite (B82951) solution)
-
Water
-
Appropriate container for the bleach bath (e.g., a plastic bucket)
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare Bleach Bath: In a designated and well-ventilated area, prepare a bleach bath. A common recommendation is a 1:1 mixture of bleach and water.[5]
-
Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath.[5] Ensure the glassware is fully submerged.
-
Soak: Allow the glassware to soak for at least 12-24 hours.[5][6] This allows for the oxidation of the thiol compounds.
-
Rinse: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.
-
Final Cleaning: Proceed with normal laboratory glassware cleaning procedures.
-
Bleach Bath Disposal: Used bleach baths should be disposed of as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1199-03-7 Name: this compound [xixisys.com]
Personal protective equipment for handling quinoxaline-2,3-dithiol
This guide provides crucial safety, handling, and disposal protocols for quinoxaline-2,3-dithiol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Summary
This compound is a brown solid chemical compound with several potential hazards.[1] Its toxicological properties have not been fully investigated, demanding a cautious approach.[1] Key hazards include:
-
Skin and Eye Irritation: May cause irritation upon contact.[1]
-
Respiratory and Digestive Tract Irritation: Inhalation of dust or ingestion may cause irritation.[1]
-
Acute Toxicity: Some data suggests the compound may be harmful if swallowed or in contact with skin.[2]
-
Allergic Skin Reaction: May cause an allergic skin reaction in some individuals.[2]
Personal Protective Equipment (PPE)
All handling of this compound must be conducted with appropriate PPE to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | All handling must occur in a fume hood to mitigate vapor and dust inhalation and control potential odors characteristic of thiols.[3][4] |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields or a face shield. | Protects against splashes, aerosols, and solid particulates.[1][3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Double-gloving is recommended. | Prevents direct skin contact.[1][3] Inspect gloves for integrity before each use. |
| Skin & Body Protection | A flame-resistant or standard long-sleeved laboratory coat. | Protects against splashes and contamination of personal clothing.[3][4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if engineering controls are insufficient, if dust is generated, or if irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that a safety shower and eyewash station are readily accessible and functional.[1]
-
Prepare and clearly label all necessary glassware and equipment within the fume hood.[3]
-
Designate and label separate, sealed waste containers for solid and liquid hazardous waste.[3]
2. Handling:
-
Don all required PPE as specified in the table above before entering the handling area.[3]
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Conduct all weighing and transfers of the solid compound within the fume hood to minimize dust generation and accumulation.[1]
-
For sensitive reactions, consider handling under an inert atmosphere (e.g., argon or nitrogen) to minimize air exposure.[3]
3. Post-Handling & Cleanup:
-
Securely close the primary container of this compound.
-
Decontaminate non-disposable equipment and glassware. For thiol compounds, soaking in a prepared bleach bath is an effective decontamination method.[4][5]
-
Wipe down the work surface within the fume hood with an appropriate solvent and cleaning materials, disposing of them as solid hazardous waste.
-
Remove PPE carefully, avoiding self-contamination, and dispose of single-use items (e.g., gloves) in the designated solid hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after completing the procedure.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and shoes. Immediately flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
| Spills | For small spills, vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, sealed disposal container.[1] Ensure proper ventilation. For larger spills, evacuate the area and contact institutional safety personnel.[5] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, pipette tips, and cleaning materials, must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[3]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste.
3. Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
All chemical waste must be disposed of through a licensed hazardous waste contractor, in accordance with all institutional, local, and national regulations.[3]
Safe Handling Workflow
The following diagram outlines the comprehensive workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
